molecular formula C12H11NO3 B1502141 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid CAS No. 885273-82-5

2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid

Cat. No.: B1502141
CAS No.: 885273-82-5
M. Wt: 217.22 g/mol
InChI Key: FACZPLBDNSGSHD-UHFFFAOYSA-N
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Description

2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7-3-4-9(5-8(7)2)11-13-10(6-16-11)12(14)15/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACZPLBDNSGSHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=CO2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695871
Record name 2-(3,4-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-82-5
Record name 2-(3,4-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid is a bespoke heterocyclic compound with significant potential in medicinal chemistry and materials science. Its rigid, planar structure, coupled with the specific substitution pattern on the phenyl ring, makes it an attractive scaffold for the development of novel therapeutic agents and functional organic materials. This guide provides a comprehensive overview of the plausible synthetic pathways for this target molecule, grounded in established chemical principles and supported by peer-reviewed literature. It is intended for an audience of researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, step-by-step protocols.

The oxazole ring is a privileged structure in drug discovery, and the synthesis of its derivatives is a topic of continuous interest.[1][2] This guide will focus on two robust and versatile methods for the construction of the 2-aryloxazole-4-carboxylic acid core: the Robinson-Gabriel synthesis and a modified van Leusen reaction . Each pathway will be discussed in detail, from the selection of starting materials to the final purification of the desired product.

Strategic Overview of Synthesis Pathways

The synthesis of this compound can be approached from two primary retrosynthetic disconnections. The first, based on the Robinson-Gabriel synthesis, involves the formation of the oxazole ring from a 2-acylamino-ketone intermediate. The second, a variation of the van Leusen reaction, builds the oxazole from an aromatic aldehyde and an isocyanide derivative.

retrosynthesis target This compound intermediate1 Ethyl 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylate target->intermediate1 Hydrolysis pathway1 Robinson-Gabriel Synthesis intermediate1->pathway1 pathway2 Van Leusen Synthesis intermediate1->pathway2 starting_materials1 3,4-Dimethylbenzamide + Ethyl Bromopyruvate pathway1->starting_materials1 starting_materials2 3,4-Dimethylbenzaldehyde + Ethyl Isocyanoacetate pathway2->starting_materials2

Caption: Retrosynthetic analysis of this compound.

Pathway 1: The Robinson-Gabriel Synthesis Approach

The Robinson-Gabriel synthesis is a classic and reliable method for the formation of oxazoles through the cyclodehydration of 2-acylamino-ketones.[3][4] This pathway is particularly attractive due to the ready availability of the starting materials. The overall strategy involves three key steps:

  • Amide Formation: Synthesis of 3,4-dimethylbenzamide from 3,4-dimethylbenzoic acid.

  • N-Acylation and Cyclization Precursor Formation: Reaction of 3,4-dimethylbenzamide with ethyl bromopyruvate to form the key 2-acylamino-ketone intermediate.

  • Cyclodehydration and Ester Hydrolysis: Formation of the oxazole ring followed by hydrolysis of the ethyl ester to yield the final carboxylic acid.

Step 1.1: Synthesis of 3,4-Dimethylbenzamide

The initial step involves the conversion of 3,4-dimethylbenzoic acid to its corresponding amide. This can be achieved through a variety of standard methods, such as conversion to the acid chloride followed by reaction with ammonia, or through direct coupling with an ammonia source using a peptide coupling reagent.

Protocol: Synthesis of 3,4-Dimethylbenzamide from 3,4-Dimethylbenzoic Acid

  • To a solution of 3,4-dimethylbenzoic acid (1.0 eq) in an appropriate solvent (e.g., dichloromethane or THF), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C. The reaction mixture is stirred at room temperature until the evolution of gas ceases, indicating the formation of the acid chloride.

  • The solvent and excess oxalyl chloride are removed under reduced pressure.

  • The crude acid chloride is dissolved in a suitable solvent (e.g., dichloromethane) and added dropwise to a cooled (0 °C) concentrated solution of aqueous ammonia (excess).

  • The reaction mixture is stirred vigorously for 1-2 hours, allowing it to warm to room temperature.

  • The resulting solid is collected by filtration, washed with cold water, and dried to afford 3,4-dimethylbenzamide.

Reactant Molar Mass ( g/mol ) Equivalents
3,4-Dimethylbenzoic Acid150.171.0
Oxalyl Chloride126.931.2
Aqueous Ammonia (28%)17.03 (as NH₃)Excess
Step 1.2: Synthesis of Ethyl 2-(3,4-dimethylbenzamido)-3-oxobutanoate

This step involves the N-acylation of 3,4-dimethylbenzamide with ethyl bromopyruvate. The reaction proceeds via nucleophilic substitution, where the amide nitrogen attacks the electrophilic carbon of the bromopyruvate.

Protocol: Synthesis of the Acylamino-ketone Intermediate

  • To a solution of 3,4-dimethylbenzamide (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a non-nucleophilic base such as potassium carbonate (1.5 eq).

  • Ethyl bromopyruvate (1.1 eq) is added dropwise to the suspension at room temperature.

  • The reaction mixture is heated to 60-80 °C and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the starting amide.

  • After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 1.3: Cyclodehydration to Ethyl 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylate and Subsequent Hydrolysis

The final steps involve the cyclodehydration of the acylamino-ketone intermediate to form the oxazole ring, followed by hydrolysis of the ethyl ester to the carboxylic acid. The cyclodehydration is typically acid-catalyzed.[4]

Protocol: Cyclodehydration and Hydrolysis

  • The crude 2-acylamino-ketone from the previous step is dissolved in a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid.

  • The mixture is gently heated (e.g., to 80-100 °C) for 1-2 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • The precipitated product, ethyl 2-(3,4-dimethyl-phenyl)-oxazole-4-carboxylate, is collected by filtration or extracted with an organic solvent.

  • For hydrolysis, the crude ester is dissolved in a mixture of ethanol and an aqueous solution of a strong base (e.g., 2M NaOH).

  • The mixture is heated at reflux for 2-4 hours.

  • After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with a mineral acid (e.g., 2M HCl) to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried to yield this compound.

robinson_gabriel A 3,4-Dimethylbenzoic Acid B 3,4-Dimethylbenzoyl Chloride A->B (COCl)₂, DMF C 3,4-Dimethylbenzamide B->C NH₄OH D Ethyl 2-(3,4-dimethylbenzamido)-3-oxobutanoate C->D Ethyl Bromopyruvate, K₂CO₃ E Ethyl 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylate D->E H₂SO₄, heat F This compound E->F 1. NaOH, EtOH/H₂O 2. HCl

Caption: Robinson-Gabriel synthesis pathway.

Pathway 2: The Modified van Leusen Reaction Approach

The van Leusen oxazole synthesis is a powerful method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[3][5] For the synthesis of a 4-carboxy-oxazole derivative, a modification using an isocyanoacetate ester is employed.

Step 2.1: Synthesis of 3,4-Dimethylbenzaldehyde

A common starting material for this pathway is 3,4-dimethylbenzaldehyde. If not commercially available, it can be prepared from 3,4-dimethylbenzoic acid.

Protocol: Reduction of 3,4-Dimethylbenzoic Acid

  • 3,4-Dimethylbenzoic acid (1.0 eq) is dissolved in an anhydrous solvent such as THF under an inert atmosphere.

  • A reducing agent, for example, borane-tetrahydrofuran complex (BH₃·THF, 1.1 eq), is added dropwise at 0 °C.

  • The reaction is stirred at room temperature for several hours until the starting material is consumed.

  • The reaction is carefully quenched by the slow addition of methanol, followed by water.

  • The product, (3,4-dimethylphenyl)methanol, is extracted with an organic solvent, and the organic layer is dried and concentrated.

  • The crude alcohol is then oxidized to the aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane in dichloromethane.

Step 2.2: Synthesis of Ethyl 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylate

This is the key step of this pathway, involving the reaction of 3,4-dimethylbenzaldehyde with ethyl isocyanoacetate in the presence of a base.

Protocol: Modified van Leusen Reaction

  • To a solution of 3,4-dimethylbenzaldehyde (1.0 eq) and ethyl isocyanoacetate (1.1 eq) in a suitable solvent like methanol or ethanol, add a base such as potassium carbonate (1.5 eq).

  • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford ethyl 2-(3,4-dimethyl-phenyl)-oxazole-4-carboxylate.

Step 2.3: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester, which is identical to Step 1.3 in the Robinson-Gabriel pathway.

van_leusen A 3,4-Dimethylbenzoic Acid B (3,4-Dimethylphenyl)methanol A->B BH₃·THF C 3,4-Dimethylbenzaldehyde B->C PCC or DMP D Ethyl 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylate C->D Ethyl Isocyanoacetate, K₂CO₃ E This compound D->E 1. NaOH, EtOH/H₂O 2. HCl

Caption: Modified van Leusen synthesis pathway.

Comparative Analysis of Synthetic Pathways

Parameter Robinson-Gabriel Synthesis Modified van Leusen Synthesis
Starting Materials 3,4-Dimethylbenzoic acid, Ethyl bromopyruvate3,4-Dimethylbenzaldehyde, Ethyl isocyanoacetate
Number of Steps 3-43
Key Intermediate 2-Acylamino-ketone-
Reagents & Conditions Can involve harsh acidic conditions for cyclodehydration.Generally milder reaction conditions.
Potential Yields Moderate to good.Good to excellent.
Scope & Limitations Well-established and versatile.The availability of substituted isocyanoacetates can be a limitation.

Conclusion

This technical guide has outlined two viable and robust synthetic pathways for the preparation of this compound. The Robinson-Gabriel synthesis offers a traditional and well-understood route, while the modified van Leusen reaction provides a potentially milder and more efficient alternative. The choice of pathway will ultimately depend on the availability of starting materials, desired scale of synthesis, and the specific capabilities of the laboratory. Both routes culminate in the formation of the target molecule, a compound of significant interest for further investigation in drug discovery and materials science. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers embarking on the synthesis of this and related oxazole derivatives.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Slideshare. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]

  • ResearchGate. Oxazol‐Synthesen aus α‐Halogen‐ketonen (Formamid‐Reaktionen, IV. Mitteil.). [Link]

  • National Institutes of Health. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. [Link]

  • YouTube. Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). [Link]

  • HETEROCYCLES. new chemistry of oxazoles. [Link]

  • Wikipedia. Van Leusen reaction. [Link]

  • Wikipedia. Robinson–Gabriel synthesis. [Link]

  • NROChemistry. Van Leusen Reaction. [Link]

  • SynArchive. Van Leusen Reaction. [Link]

Sources

physicochemical properties of 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Foreword: A Strategic Approach to Compound Characterization

In modern drug discovery, the journey from a promising molecular entity to a viable clinical candidate is paved with data. A thorough understanding of a compound's fundamental physicochemical properties is not merely a checkbox exercise; it is the bedrock upon which successful development is built. These properties—solubility, acidity (pKa), melting point, and structural integrity—dictate a molecule's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile.

This guide provides a comprehensive examination of this compound (CAS No: 885273-82-5). Rather than presenting a static list of values, we will delve into the methodologies and the strategic rationale behind their selection and execution. Our focus is on building a self-validating system of analysis, where each experimental outcome informs the next, creating a holistic and trustworthy physicochemical profile. This approach is designed to empower researchers to not only generate data but to deeply understand its implications for drug development.

Molecular Identity and Structural Framework

The foundational step in characterizing any novel compound is the unambiguous confirmation of its identity and structure.

  • Chemical Name: this compound

  • CAS Number: 885273-82-5[1][2][3]

  • Molecular Formula: C₁₂H₁₁NO₃

  • Molecular Weight: 217.22 g/mol

  • Chemical Structure:

    
    (A visual representation of the molecule, highlighting the 3,4-dimethylphenyl group attached to the oxazole ring at position 2, with a carboxylic acid moiety at position 4.)
    

Predicted Physicochemical Properties

While experimental determination is the gold standard, computational predictions provide a valuable starting point for experimental design. The following table includes predicted values for a closely related isomer, 2-(3,5-Dimethyl-phenyl)-oxazole-4-carboxylic acid, which can serve as a useful proxy in the absence of specific experimental data for the 3,4-dimethyl isomer.

PropertyPredicted Value / Expected RangeSignificance in Drug Development
Molecular Weight 217.22 g/mol Influences diffusion, membrane transport, and overall pharmacokinetics.
LogP 2.66 (Predicted for isomer)[4]Indicates lipophilicity; crucial for predicting membrane permeability and absorption.
Polar Surface Area (PSA) 63.33 Ų (Predicted for isomer)[4]Relates to hydrogen bonding potential and affects membrane transport and solubility.
pKa ~3-5 (Expected for a carboxylic acid)Determines the ionization state at physiological pH, impacting solubility, absorption, and receptor binding.
Melting Point Crystalline Solid (Expected)A sharp melting range is an important indicator of compound purity.[5]

Experimental Determination of Physicochemical Properties

The following sections detail the core experimental protocols for robustly characterizing this compound. The emphasis is on the rationale behind each step, ensuring methodological integrity.

Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and, consequently, its bioavailability.[6] We must distinguish between thermodynamic and kinetic solubility, as they provide different insights relevant to different stages of drug development.[7]

This method is considered the "gold standard" for determining the true equilibrium solubility of a compound.[7][8]

Causality: The objective is to create a saturated solution where the dissolved compound is in equilibrium with its solid-state form. This value represents the maximum amount of compound that can be dissolved under specific conditions (e.g., pH, temperature), which is vital for developing oral dosage forms.[9][10]

Experimental Protocol:

  • Preparation: Add an excess amount of the solid this compound to a series of vials containing aqueous buffers of varying physiological pH (e.g., pH 1.2, 4.5, 6.8, and 7.4). The excess solid is crucial to ensure equilibrium is reached.[7]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is achieved.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step; centrifugation followed by filtration through a low-binding filter (e.g., PVDF) is recommended to avoid loss of the analyte due to adsorption.[7]

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Analysis: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[6] This method is invaluable in early discovery for ranking compounds.

Causality: This protocol mimics the situation where a drug administered in a solubilized form might precipitate upon entering the aqueous environment of the gastrointestinal tract. It provides a rapid assessment of a compound's propensity to remain in solution.

Experimental Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

  • Precipitation: Add a small volume of the DMSO stock solution to an aqueous buffer in a 96-well plate. The sudden change in solvent polarity causes the less soluble compound to precipitate.[6]

  • Incubation & Detection: After a short incubation period (e.g., 1-2 hours), the amount of precipitate is measured. This can be done directly via nephelometry (measuring light scattering from particles) or indirectly by filtering the plate and quantifying the remaining dissolved compound in the filtrate via UV-Vis spectroscopy.[6][9]

G cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility (HTS) thermo_start Add Excess Solid to Buffer thermo_equilibrate Equilibrate (24-72h) thermo_start->thermo_equilibrate thermo_separate Centrifuge & Filter thermo_equilibrate->thermo_separate thermo_quantify Quantify (HPLC) thermo_separate->thermo_quantify kinetic_start Prepare DMSO Stock kinetic_precipitate Add to Aqueous Buffer kinetic_start->kinetic_precipitate kinetic_incubate Incubate (1-2h) kinetic_precipitate->kinetic_incubate kinetic_quantify Quantify (Nephelometry/UV) kinetic_incubate->kinetic_quantify

Caption: Workflow for Thermodynamic vs. Kinetic Solubility Determination.

pKa: Understanding Ionization Behavior

The carboxylic acid moiety on the molecule will ionize depending on the surrounding pH. The pKa is the pH at which the protonated (neutral) and deprotonated (ionized) forms are present in equal concentrations. This value is paramount, as the ionization state dramatically affects solubility, permeability, and interaction with biological targets.

This is a highly precise and reliable method for determining pKa.[11]

Causality: The method relies on monitoring the change in pH of a solution of the compound as a known concentration of a strong base (e.g., NaOH) is added incrementally. The resulting titration curve reveals the point of half-neutralization, which directly corresponds to the pKa.[12]

Experimental Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of the pure compound in a suitable solvent. For water-insoluble compounds, a co-solvent system (e.g., methanol-water or DMSO-water) may be necessary.[11] It is critical to note that pKa values are solvent-dependent.[13][14]

  • Titration: Place a calibrated pH electrode in the solution. Add small, precise volumes of a standardized titrant (e.g., 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH value at the half-equivalence point (the point where half of the acid has been neutralized). This point is found at the center of the steepest part of the curve (the inflection point).

G prep Dissolve Compound (Co-solvent if needed) titrate Titrate with Base (e.g., NaOH) prep->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot analyze Determine Inflection Point plot->analyze pka pKa = pH at Half-Equivalence Point analyze->pka

Caption: Workflow for pKa Determination via Potentiometric Titration.

Melting Point: A Key Indicator of Purity

For a crystalline solid, the melting point is a fundamental physical property that serves as a reliable indicator of purity.[5]

Causality: Pure crystalline compounds typically have a sharp, well-defined melting point range (often ≤ 1°C). The presence of impurities disrupts the crystal lattice, which requires less energy to break apart, resulting in a lower and broader melting range.[15]

Experimental Protocol:

  • Sample Preparation: Place a small amount of the dry, powdered compound into a thin-walled capillary tube, and pack it down to a height of 2-4 mm.[16]

  • Initial Determination: Place the capillary tube in a melting point apparatus and heat rapidly to get an approximate melting temperature. This saves time in subsequent, more precise measurements.[15][16]

  • Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new sample.

  • Measurement: Heat the sample slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[16]

  • Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2.

Structural Confirmation and Spectroscopic Analysis

Spectroscopic techniques are essential to confirm that the compound synthesized is indeed this compound and to provide a reference fingerprint for future quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution, providing detailed information about the chemical environment of each atom.[17][18][19][20]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which will solubilize the carboxylic acid and allow observation of the acidic proton).[17]

  • ¹H NMR Analysis: This spectrum will confirm the proton framework. Expected signals include:

    • A singlet for the oxazole ring proton.

    • Signals in the aromatic region for the protons on the dimethylphenyl ring.

    • Two singlets for the two distinct methyl groups.

    • A very broad singlet at a downfield chemical shift (>12 ppm) for the carboxylic acid proton.

  • ¹³C NMR Analysis: This spectrum confirms the carbon backbone, showing distinct signals for each unique carbon atom in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality: Different chemical bonds vibrate at specific, characteristic frequencies. By identifying these frequencies, we can confirm the presence of key functional groups. For this molecule, we expect to see:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500-3300 cm⁻¹.[21][22]

  • C=O Stretch (Carboxylic Acid): A sharp, intense absorption band around 1690-1760 cm⁻¹.[21][22]

  • C-O Stretch (Carboxylic Acid): An absorption band in the 1210-1320 cm⁻¹ region.[21]

  • Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, serving as a final confirmation of its identity.[23][24][25]

Causality: The technique ionizes the molecule and separates the resulting ions based on their mass-to-charge (m/z) ratio.[25] High-Resolution Mass Spectrometry (HRMS) can determine the molecular weight with enough accuracy to confirm the elemental formula (C₁₂H₁₁NO₃).[26]

Experimental Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with liquid chromatography (LC-MS).

  • Ionization: A soft ionization technique like Electrospray Ionization (ESI) is ideal for this molecule to keep it intact.

  • Detection: The mass analyzer will detect the mass-to-charge ratio. For this compound, the primary signal of interest will be the molecular ion peak [M+H]⁺ at m/z 218.08 or the deprotonated ion [M-H]⁻ at m/z 216.06.

G compound Purified Compound nmr NMR Spectroscopy (¹H, ¹³C) compound->nmr ftir FTIR Spectroscopy compound->ftir ms Mass Spectrometry (HRMS) compound->ms struct_confirm Structural Confirmation (Proton/Carbon Framework) nmr->struct_confirm fg_confirm Functional Group ID (COOH, C=O, O-H) ftir->fg_confirm mw_confirm Molecular Weight & Elemental Formula ms->mw_confirm

Sources

Introduction: Unveiling a Potential Therapeutic Agent for Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid (CAS Number: 885273-82-5)

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic compound featuring a central oxazole ring, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. Classified as a potential antiparkinson agent, this compound has garnered attention within the drug discovery community for its therapeutic promise in neurodegenerative disorders. The strategic substitution of the oxazole core with a 3,4-dimethylphenyl group and a carboxylic acid moiety suggests a molecule designed for specific biological interactions, positioning it as a compelling subject for further investigation. This guide provides a comprehensive technical overview of its synthesis, potential mechanism of action, and key physicochemical properties, offering a valuable resource for researchers in the field.

Physicochemical and Spectroscopic Properties

While experimental data for this compound is not extensively published, its physicochemical properties can be reliably predicted using quantitative structure-property relationship (QSPR) models.[1][2][3][4][5] These computational tools provide valuable insights for experimental design and drug development.

PropertyPredicted Value
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
logP 2.8
Topological Polar Surface Area (TPSA) 66.4 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 2

Spectroscopic Profile (Predicted)

A detailed spectroscopic analysis is crucial for the structural confirmation of synthesized this compound. Based on its structure, the following spectral characteristics are anticipated[6][7]:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the dimethylphenyl ring, a singlet for the oxazole ring proton, and singlets for the two methyl groups. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the quaternary carbons of the oxazole and dimethylphenyl rings, as well as for the methine carbons and the methyl carbons. The carbonyl carbon of the carboxylic acid will be observed at a downfield position.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the oxazole ring.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C=N and C-O stretches of the oxazole ring.

Proposed Synthesis Pathway

The synthesis of 2-aryl-oxazole-4-carboxylic acids can be achieved through several established synthetic routes.[8][9][10][11] A plausible and efficient method for the preparation of this compound involves the reaction of 3,4-dimethylbenzamide with ethyl bromopyruvate, followed by cyclization and hydrolysis.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-(3,4-dimethylphenyl)oxazole-4-carboxylate

  • To a solution of 3,4-dimethylbenzamide (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (2.0 eq).

  • To this suspension, add ethyl bromopyruvate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 2-(3,4-dimethylphenyl)oxazole-4-carboxylate.

Step 2: Hydrolysis to this compound

  • Dissolve the ethyl 2-(3,4-dimethylphenyl)oxazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or lithium hydroxide (3.0-5.0 eq).

  • Stir the reaction mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of 2-3.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield the final product, this compound.

Synthesis_Workflow cluster_step1 Step 1: Oxazole Ring Formation cluster_step2 Step 2: Hydrolysis A 3,4-Dimethylbenzamide D Reaction at 80-100 °C A->D B Ethyl Bromopyruvate B->D C Base (e.g., K₂CO₃) Solvent (e.g., DMF) C->D E Ethyl 2-(3,4-dimethylphenyl)oxazole-4-carboxylate D->E F Base (e.g., NaOH) Solvent (Ethanol/Water) E->F G Acidification (e.g., HCl) F->G H This compound G->H

Caption: Proposed two-step synthesis of the target compound.

Proposed Mechanism of Action in Parkinson's Disease

The classification of this compound as a potential antiparkinson agent suggests its interaction with key biological targets implicated in the pathophysiology of Parkinson's disease. Two prominent targets for oxazole-based inhibitors in this context are Prolyl Oligopeptidase (PREP) and Monoamine Oxidase B (MAO-B).[12][13][14][15][16][17]

Inhibition of Prolyl Oligopeptidase (PREP)

PREP is a serine protease that has been linked to the aggregation of α-synuclein, a hallmark of Parkinson's disease.[12][13] Inhibition of PREP has been shown to reduce α-synuclein oligomerization and restore motor function in preclinical models.[12][13] The structure of this compound, with its aromatic and hydrogen-bonding moieties, aligns with the structural requirements for PREP inhibitors.[18][19] The dimethylphenyl group could engage in hydrophobic interactions within the active site of PREP, while the oxazole and carboxylic acid groups could form crucial hydrogen bonds.

Inhibition of Monoamine Oxidase B (MAO-B)

MAO-B is an enzyme responsible for the degradation of dopamine in the brain.[16] Inhibiting MAO-B increases the levels of dopamine, which can alleviate the motor symptoms of Parkinson's disease. Many known MAO-B inhibitors feature aromatic rings that interact with the enzyme's active site. The 3,4-dimethylphenyl group of the target compound could serve a similar role, while the oxazole core acts as a key pharmacophore.

Mechanism_of_Action cluster_pathway Dopaminergic Synapse cluster_intervention Therapeutic Intervention Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Degradation Postsynaptic_Receptor Postsynaptic Dopamine Receptor Dopamine->Postsynaptic_Receptor Binding Increased_Dopamine Increased Dopamine Levels DOPAC DOPAC (inactive metabolite) MAOB->DOPAC Signal Signal Transduction (Motor Control) Postsynaptic_Receptor->Signal Compound 2-(3,4-Dimethyl-phenyl)- oxazole-4-carboxylic acid Compound->MAOB Inhibition Increased_Dopamine->Postsynaptic_Receptor

Caption: Proposed MAO-B inhibition by the target compound.

Potential Applications and Research Directions

The unique structural features of this compound and its classification as a potential antiparkinson agent highlight its promise in the field of neurotherapeutics.

Potential ApplicationRationale
Parkinson's Disease Potential inhibition of PREP or MAO-B to alleviate motor symptoms and potentially modify disease progression.
Other Neurodegenerative Diseases The role of PREP and MAO-B in other neurodegenerative disorders suggests broader therapeutic potential.
Chemical Probe Can be used as a tool compound to study the roles of PREP and MAO-B in various biological processes.

Future research should focus on:

  • Confirmation of Biological Activity: In vitro enzyme assays to determine the inhibitory potency against PREP and MAO-B.

  • Mechanism of Action Studies: Detailed kinetic and structural studies to elucidate the precise mechanism of inhibition.

  • In Vivo Efficacy: Evaluation in animal models of Parkinson's disease to assess its therapeutic potential.

  • Pharmacokinetic Profiling: Determination of its absorption, distribution, metabolism, and excretion (ADME) properties.

Safety and Handling

As specific safety data for this compound is not available, precautions should be based on data for structurally similar compounds such as 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid and 2-phenyl-1,3-oxazole-4-carboxylic acid.[20][21][22][23]

Hazard Identification:

  • Pictograms:

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

  • Handle in a well-ventilated area.

  • Avoid contact with skin, eyes, and clothing.

  • Keep container tightly closed in a dry and cool place.

References

  • Myöhänen, T. T., et al. (2023). Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson's Disease. Journal of Medicinal Chemistry, 66(12), 7954–7971. [Link]

  • Myöhänen, T. T., et al. (2023). Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson's Disease. National Institutes of Health. [Link]

  • Potdar, G. A., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881-887. [Link]

  • Potdar, G. A., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. ConnectSci. [Link]

  • Tripathi, R. K., et al. (2020). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 10(63), 38459-38481. [Link]

  • Dearden, J. C., et al. (2013). QSPR prediction of physico-chemical properties for REACH. SAR and QSAR in Environmental Research, 24(4), 279-318. [Link]

  • Tsai, T. Y., et al. (1995). Synthesis and structure-activity relationships of peptidyl alpha-keto heterocycles as novel inhibitors of prolyl endopeptidase. Journal of Medicinal Chemistry, 38(18), 3613-3621. [Link]

  • Lee, K., et al. (2022). Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega, 7(28), 24467–24477. [Link]

  • Nakabayashi, K., et al. (2022). Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC-MS. Analytical Chemistry, 94(25), 9149–9157. [Link]

  • Nakabayashi, K., et al. (2022). Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS. National Institutes of Health. [Link]

  • Dearden, J. C. (2012). Prediction of physicochemical properties. Methods in Molecular Biology, 929, 93-138. [Link]

  • Saini, M. S., et al. (2022). Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. European Journal of Medicinal Chemistry, 243, 114655. [Link]

  • Singh, S., et al. (2023). New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. Molecules, 28(11), 4478. [Link]

  • Boger, D. L., et al. (2005). Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 48(6), 1849–1856. [Link]

  • Dearden, J. C. (2012). Prediction of Physicochemical Properties. ResearchGate. [Link]

  • Yamada, K., et al. (2019). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journal of Organic Chemistry, 15, 230-236. [Link]

  • Kumar, A., et al. (2022). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Archiv der Pharmazie, 355(11), 2200233. [Link]

  • Ehlers, A., et al. (2006). Quantitative structure-activity relationship of prolyl oligopeptidase inhibitory peptides derived from beta-casein using simple amino acid descriptors. Journal of Agricultural and Food Chemistry, 54(1), 224-228. [Link]

  • Reddy, B. V. S., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 89(6), 3737–3746. [Link]

  • Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. [Link]

  • Yasmin, N., & Ray, J. K. (2009). A Simple One-Pot Synthesis of 2-Aryl-5-alkyl-Substituted Oxazoles by Cs2CO3-Mediated Reactions of Aromatic Primary Amides with 2,3-Dibromopropene. Synlett, 2009(17), 2825-2827. [Link]

  • Journal of Biological Pharmaceutical And Chemical Research. (2022). Microwave-assisted synthesis of oxadiazole and thiazolidine-4-carboxylic acid derivatives derived from L-cysteine and evaluation of their biological activity. Journal of Biological Pharmaceutical And Chemical Research, 9(2), 26-45. [Link]

  • Gao, Z., et al. (2013). Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression. Bioorganic & Medicinal Chemistry Letters, 23(23), 6269-6273. [Link]

  • Silva, A. M. S., & Pinto, D. C. G. A. (2013). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 17(4), 396-429. [Link]

  • Turovska, B., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 28(10), 4181. [Link]

Sources

structure elucidation of 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic Acid

Introduction

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's chemical structure is a foundational requirement. The biological activity, safety profile, and intellectual property of a potential therapeutic agent are intrinsically linked to its precise molecular architecture. This guide provides a comprehensive, multi-technique workflow for the structural elucidation of this compound, a heterocyclic compound featuring a substituted phenyl ring, an oxazole core, and a carboxylic acid moiety.

This document moves beyond a simple recitation of procedures. It is designed to provide a senior-level perspective, explaining the causality behind experimental choices and demonstrating how a synergistic application of modern analytical techniques creates a self-validating system for structural confirmation. We will explore how data from mass spectrometry, infrared spectroscopy, and a suite of nuclear magnetic resonance experiments are integrated to build an unassailable structural argument, culminating with the "gold standard" of X-ray crystallography.[1][2]

Molecular Overview

The target molecule, this compound, possesses distinct chemical features that are interrogated by specific analytical methods. A clear understanding of its constituent parts is crucial before delving into the experimental data.

PropertyValue
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
CAS Number 885273-82-5[3][4]

graph "molecular_structure" {
layout=neato;
node [shape=plaintext, fontsize=12];
edge [fontsize=10];

// Atom nodes N1 [label="N", pos="0,0.5!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; O2 [label="O", pos="-1.2,-0.2!", fontcolor="#202124", shape=circle, style=filled, fillcolor="#EA4335"]; C3 [label="C2", pos="-0.6,1.2!", fontcolor="#202124"]; C4 [label="C5", pos="-1.5,0.5!", fontcolor="#202124"]; C5 [label="C4", pos="0.3,-0.5!", fontcolor="#202124"]; H5 [label="H", pos="-2.3,0.5!", fontcolor="#5F6368"];

// Carboxylic Acid group C6 [label="C12(OOH)", pos="1.5,-0.5!", fontcolor="#202124"]; O7 [label="O", pos="2.1,-1.2!", fontcolor="#202124", shape=circle, style=filled, fillcolor="#EA4335"]; O8 [label="OH", pos="2.1,0.2!", fontcolor="#202124"];

// Phenyl group C9 [label="C6", pos="-0.6,2.5!", fontcolor="#202124"]; C10 [label="C7", pos="0.5,3.2!", fontcolor="#202124"]; C11 [label="C8", pos="0.5,4.5!", fontcolor="#202124"]; C12 [label="C9", pos="-0.6,5.2!", fontcolor="#202124"]; C13 [label="C10", pos="-1.8,4.5!", fontcolor="#202124"]; C14 [label="C11", pos="-1.8,3.2!", fontcolor="#202124"]; H10 [label="H", pos="1.3,2.7!", fontcolor="#5F6368"]; H12 [label="H", pos="-0.6,6.0!", fontcolor="#5F6368"]; H14 [label="H", pos="-2.6,2.7!", fontcolor="#5F6368"];

// Methyl groups C15 [label="C13(H3)", pos="1.7,5.0!", fontcolor="#202124"]; C16 [label="C14(H3)", pos="-2.9,5.0!", fontcolor="#202124"];

// Bonds N1 -- C3; C3 -- O2; O2 -- C4; C4 -- C5; C5 -- N1; C5 -- C6; C6 -- O7 [style=double]; C6 -- O8; C3 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C9; C11 -- C15; C13 -- C16; C4 -- H5; C10 -- H10; C12 -- H12; C14 -- H14; }

Caption: Numbered structure of the target molecule.

The Analytical Workflow: A Strategy of Orthogonal Confirmation

A robust structure elucidation relies on the integration of multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective agreement provides a high degree of confidence in the final assignment. Mass spectrometry provides the elemental formula, IR spectroscopy identifies the functional groups present, and NMR spectroscopy maps out the precise atomic connectivity.

analytical_workflow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Confirmation cluster_data Data Integration MS High-Resolution MS Formula Molecular Formula MS->Formula Exact Mass IR FTIR Spectroscopy FuncGroups Functional Groups IR->FuncGroups Vibrational Modes NMR 1D & 2D NMR Connectivity Connectivity Map (C-H Framework) NMR->Connectivity J-Coupling & nOe XRAY X-Ray Crystallography (Optional, Gold Standard) Structure Final Confirmed Structure Formula->Structure FuncGroups->Structure Connectivity->Structure Structure->XRAY Verify 3D Structure

Caption: Integrated workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

Causality: The first step in identifying an unknown compound is to determine its elemental composition. HRMS is the definitive technique for this purpose, providing a highly accurate mass measurement that allows for the calculation of a unique molecular formula.[2][5] This immediately distinguishes the target from isomers or compounds with similar nominal masses.

Expected Results: Using a soft ionization technique like Electrospray Ionization (ESI), we expect to observe the protonated molecular ion [M+H]⁺ in positive mode or the deprotonated ion [M-H]⁻ in negative mode.

IonCalculated Exact Mass
[C₁₂H₁₁NO₃ + H]⁺ 218.0812
[C₁₂H₁₁NO₃ - H]⁻ 216.0666

Fragmentation Analysis: Tandem MS (MS/MS) experiments can provide further structural clues. Key expected fragmentation pathways for oxazole derivatives include cleavage of the oxazole ring and fragmentation of side chains.[5][6] For this molecule, characteristic losses would include the loss of H₂O, CO₂, and cleavage at the phenyl-oxazole bond.

Experimental Protocol (ESI-TOF MS):

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in both positive and negative ion modes using a Time-of-Flight (TOF) analyzer over a mass range of m/z 50-500.

  • Calibration: Ensure the instrument is calibrated with a known standard to achieve mass accuracy within 5 ppm.

  • Formula Determination: Use the instrument's software to calculate possible elemental formulas from the measured exact mass of the parent ion.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and powerful method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." This allows for quick confirmation of the carboxylic acid and the aromatic systems.

Expected Absorptions: The spectrum of this compound is expected to be dominated by the following characteristic bands:

Functional GroupWavenumber (cm⁻¹)Appearance
Carboxylic Acid O-H 2500-3300Very broad, strong
Aromatic/Alkyl C-H 2850-3100Sharp, superimposed on O-H
Carboxylic Acid C=O 1690-1760Strong, sharp
Aromatic/Oxazole C=C & C=N 1500-1650Medium to strong, multiple bands
Carboxylic Acid C-O 1210-1320Strong

The presence of the extremely broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid dimer.[7][8] The strong carbonyl (C=O) absorption confirms the acid functionality, distinguishing it from an ester or amide.[9][10]

Experimental Protocol (ATR-FTIR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and peak picking.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful technique for elucidating the complete carbon-hydrogen framework of an organic molecule in solution.[11][12] While MS gives the formula and IR gives the functional groups, NMR reveals the precise arrangement and connectivity of the atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[13]

¹H NMR Spectroscopy: Proton Environment

This experiment identifies all unique proton environments in the molecule.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

Proton(s) Predicted δ (ppm) Multiplicity Integration Assignment
COOH ~13.0 Broad Singlet 1H Carboxylic Acid
H5 ~8.4 Singlet 1H Oxazole Proton
H7 ~7.8 Doublet 1H Aromatic Proton
H10 ~7.7 Singlet 1H Aromatic Proton
H11 ~7.3 Doublet 1H Aromatic Proton
CH₃ (C13) ~2.3 Singlet 3H Methyl Group

| CH₃ (C14) | ~2.3 | Singlet | 3H | Methyl Group |

Note: The acidic proton of the carboxylic acid is labile and its signal will disappear upon addition of a drop of D₂O to the NMR tube, a key diagnostic test.[14]

¹³C NMR Spectroscopy: Carbon Backbone

This experiment identifies all unique carbon environments.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

Carbon(s) Predicted δ (ppm) Type Assignment
C12 (COOH) ~162 C=O Carboxylic Acid Carbonyl
C2 ~160 C Oxazole Carbon
C4 ~140 C Oxazole Carbon
C5 ~138 CH Oxazole Carbon
C6, C8, C9 ~125-145 C Aromatic Quaternary Carbons
C7, C10, C11 ~120-130 CH Aromatic Methine Carbons

| C13, C14 | ~20 | CH₃ | Methyl Carbons |

Note: Quaternary carbons often show lower intensity due to longer relaxation times.

2D NMR: Establishing Connectivity

2D NMR experiments are essential for connecting the puzzle pieces identified in the 1D spectra.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show a correlation between the coupled aromatic protons H7 and H11, confirming their ortho relationship on the phenyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton to the carbon it is attached to. It provides an unambiguous link between the ¹H and ¹³C assignments for all CH, CH₂, and CH₃ groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall molecular framework by revealing 2- and 3-bond correlations between protons and carbons. It allows us to connect the individual spin systems.

Key Expected HMBC Correlations:

hmbc_correlations cluster_phenyl Dimethyl-Phenyl Ring cluster_oxazole Oxazole-Carboxylate Core H_Aro Aromatic H's (H7, H10, H11) C_Aro_q Aromatic C's (C6, C8, C9) H_Aro->C_Aro_q ²J, ³J(CH) C2 C2 H_Aro->C2 ³J(CH) H_Me Methyl H's (C13-H, C14-H) H_Me->C_Aro_q ²J, ³J(CH) C4_C5 C4 / C5 H5 H5 H5->C4_C5 ²J(CH) C_COOH C12 (COOH) H5->C_COOH ³J(CH)

Caption: Key HMBC correlations confirming fragment connectivity.

Experimental Protocol (NMR):

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • 1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra.

  • D₂O Exchange: Add one drop of D₂O, shake, and re-acquire the ¹H spectrum to identify exchangeable protons.

  • 2D Spectra: Acquire COSY, HSQC, and HMBC spectra. Ensure sufficient acquisition time for the HMBC experiment to observe correlations to quaternary carbons.

  • Data Analysis: Process and analyze all spectra to make complete and consistent assignments.

Single-Crystal X-ray Crystallography

Causality: While the combined spectroscopic data provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[1] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming not only the connectivity but also bond lengths, bond angles, and intermolecular interactions. For drug development and patent applications, it is considered the gold standard for structural validation.[15]

xray_workflow A Crystal Growth (Slow Evaporation, Vapor Diffusion) B Crystal Selection & Mounting A->B C Data Collection (X-ray Diffractometer) B->C D Structure Solution (Phase Problem) C->D E Structure Refinement D->E F Final Structure Validation (CIF File Generation) E->F

Caption: Workflow for single-crystal X-ray diffraction.

Experimental Protocol (X-ray Crystallography):

  • Crystal Growth: Grow single crystals of suitable quality and size (typically > 0.1 mm) from the purified compound. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a selected crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data as the crystal is rotated in the X-ray beam.[15]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine this model against the experimental data to obtain the final, high-resolution crystal structure.[16]

Conclusion: A Unified Structural Narrative

The is achieved not by a single experiment, but by the logical integration of orthogonal analytical techniques. High-resolution mass spectrometry establishes the correct elemental formula, C₁₂H₁₁NO₃. FTIR spectroscopy confirms the presence of the key carboxylic acid and aromatic functional groups. A comprehensive suite of 1D and 2D NMR experiments provides the definitive map of atomic connectivity, linking the dimethyl-phenyl, oxazole, and carboxylic acid fragments into the single, correct isomer. Finally, single-crystal X-ray crystallography can provide the ultimate, unambiguous confirmation of this structure in three-dimensional space. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and confidence, a prerequisite for any further research or development.

References

  • BenchChem. A Comparative Guide to the Structural Validation of Oxazole Derivatives: X-ray Crystallography in Focus.
  • BenchChem. Comparative Guide to X-ray Crystallographic Data of 4,5-diphenyl-oxazole Derivatives.
  • Stead, P. et al. Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 2010.
  • Buevich, A.V., Williamson, R.T., & Martin, G.E. NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 2014.
  • Srilatha, K. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences.
  • Fuloria, N.K. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, 2013.
  • Mehariya, K.R. et al. X-Ray Crystallographic Study of Novel Oxazole Derivatives. Science Publishing, 2016.
  • Angus & Robertson. X-Ray Crystallographic Study of Novel Oxazole Derivatives.
  • Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES.
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  • University of Calgary. IR: carboxylic acids.
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  • Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. 2024.
  • Oregon State University. Spectroscopy of Carboxylic Acid Derivatives.
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An In-depth Technical Guide to 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid: A Potential Therapeutic Agent in Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid, a heterocyclic compound of interest in modern medicinal chemistry. We will delve into its chemical and physical properties, propose a viable synthetic route, and detail the expected analytical characterization. The primary focus of this whitepaper is to explore its potential as a therapeutic agent, particularly in the context of neurodegenerative disorders such as Parkinson's disease, a classification suggested by preliminary categorization. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to understand the foundational science and potential applications of this molecule.

Introduction: The Oxazole Scaffold in Drug Discovery

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals. Oxazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Their ability to engage in various non-covalent interactions with biological targets like enzymes and receptors makes them attractive candidates for drug design.[1] The carboxylic acid functionality, in turn, is a crucial pharmacophore that can enhance solubility and provide a key interaction point with biological targets.[2]

This guide focuses on a specific derivative, this compound, which has been categorized as a potential agent for treating Parkinson's disease.[3] Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons, leading to motor and non-motor symptoms. Key pathological drivers of the disease include neuroinflammation and oxidative stress.[1][4] Consequently, therapeutic strategies are increasingly targeting these pathways. This document will explore the scientific underpinnings of this compound and its potential role in this therapeutic landscape.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. While extensive experimental data for this specific molecule is not widely published, we can summarize its core identifiers and predict certain properties based on its structure.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₃[Chem-Impex]
Molecular Weight 217.22 g/mol [Calculated]
CAS Number 885273-82-5[3]
Appearance White to yellow crystalline solid (Predicted)[2]
Melting Point Not available (similar compounds range from 138-142 °C)
Solubility Predicted to be soluble in methanol and other organic solvents[5]
pKa Not available (related to the carboxylic acid group)

Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis involves a one-pot reaction between 3,4-dimethylbenzoic acid and ethyl isocyanoacetate, followed by saponification to yield the final carboxylic acid. This approach is advantageous due to the commercial availability of the starting materials and the generally good yields reported for similar transformations.

Synthetic Pathway start1 3,4-Dimethylbenzoic Acid intermediate Ethyl 2-(3,4-dimethylphenyl) -oxazole-4-carboxylate start1->intermediate start2 Ethyl Isocyanoacetate start2->intermediate final_product 2-(3,4-Dimethylphenyl) -oxazole-4-carboxylic acid intermediate->final_product Hydrolysis reagent1 Coupling Agent (e.g., HATU, HBTU) reagent1->intermediate reagent2 Base (e.g., DIPEA) reagent2->intermediate reagent3 NaOH / H₂O, EtOH reagent3->final_product hydrolysis Saponification

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure based on similar syntheses of oxazole-4-carboxylic acids.

Step 1: Synthesis of Ethyl 2-(3,4-dimethylphenyl)-oxazole-4-carboxylate

  • To a solution of 3,4-dimethylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Add ethyl isocyanoacetate (1.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 12-16 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the ethyl ester intermediate.

Step 2: Saponification to this compound

  • Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (e.g., 2-3 eq) and heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

Analytical Characterization

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure.

¹H NMR (Expected Chemical Shifts in DMSO-d₆):

  • ~13.0 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

  • ~8.5 ppm (singlet, 1H): Proton at the 5-position of the oxazole ring.

  • ~7.8 ppm (singlet, 1H): Aromatic proton on the dimethylphenyl ring, ortho to the oxazole.

  • ~7.7 ppm (doublet, 1H): Aromatic proton on the dimethylphenyl ring.

  • ~7.3 ppm (doublet, 1H): Aromatic proton on the dimethylphenyl ring.

  • ~2.3 ppm (singlet, 6H): Two methyl group protons (-CH₃).

¹³C NMR (Expected Chemical Shifts in DMSO-d₆):

  • ~165 ppm: Carboxylic acid carbonyl carbon (-COOH).

  • ~160 ppm: Carbon at the 2-position of the oxazole ring.

  • ~140-145 ppm: Carbons of the oxazole ring and the substituted aromatic carbons.

  • ~125-135 ppm: Aromatic carbons of the dimethylphenyl ring.

  • ~20 ppm: Methyl group carbons (-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
1700-1750 (strong)C=O stretchCarboxylic Acid
1500-1600C=N, C=C stretchOxazole, Aromatic Ring
1000-1300C-O stretchOxazole, Carboxylic Acid
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Expected Molecular Ion (M⁺): m/z = 217.07

  • Key Fragmentation Patterns:

    • Loss of H₂O (m/z = 199)

    • Loss of -COOH (m/z = 172)

    • Fragments corresponding to the dimethylphenyl cation and the oxazole ring.

Potential Application in Parkinson's Disease Research

The classification of this compound as a potential anti-Parkinson's agent suggests its activity may be linked to counteracting the core pathological mechanisms of the disease.[3] Research into similar heterocyclic compounds, including oxadiazole derivatives, has shown that they can ameliorate the effects of Parkinson's in animal models through the modulation of neuroinflammation and oxidative stress.[1][4]

Proposed Mechanism of Action

A plausible mechanism of action for this compound could involve the Nrf2/NF-κB signaling pathway.

  • Oxidative Stress and Nrf2: Oxidative stress is a major contributor to the death of dopaminergic neurons in Parkinson's disease. The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary cellular defense against oxidative stress. Activation of Nrf2 leads to the transcription of antioxidant genes. It is hypothesized that this compound may act as an Nrf2 activator.

  • Neuroinflammation and NF-κB: Chronic neuroinflammation, mediated by microglia and astrocytes, exacerbates neuronal damage. The NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of the inflammatory response. Inhibition of NF-κB nuclear translocation can reduce the production of pro-inflammatory cytokines. This compound may possess NF-κB inhibitory properties.

Signaling Pathway stress Oxidative Stress & Neuroinflammation nrf2 Nrf2 Activation stress->nrf2 nfkb NF-κB Inhibition stress->nfkb compound 2-(3,4-Dimethyl-phenyl) -oxazole-4-carboxylic acid compound->nrf2 Promotes compound->nfkb Inhibits antioxidant Antioxidant Gene Expression nrf2->antioxidant inflammation Reduced Pro-inflammatory Cytokines nfkb->inflammation protection Neuroprotection & Reduced Neuronal Cell Death antioxidant->protection inflammation->protection

Caption: Potential mechanism of action via the Nrf2/NF-κB pathway.

Recommended In Vitro and In Vivo Assays

To validate the therapeutic potential of this compound, a series of in vitro and in vivo studies would be necessary.

In Vitro Assays:

  • Cell Viability Assays: To determine the cytotoxicity of the compound in neuronal cell lines (e.g., SH-SY5Y).

  • Nrf2 Activation Assay: Using a reporter gene assay to measure the activation of the Nrf2 pathway.

  • NF-κB Inhibition Assay: Measuring the inhibition of NF-κB translocation in response to an inflammatory stimulus (e.g., LPS) in microglial cells.

  • Antioxidant Capacity Assays: Such as the DPPH or ABTS assays to measure direct radical scavenging activity.

In Vivo Models:

  • MPTP-induced Mouse Model of Parkinson's Disease: This is a widely used model to study the effects of compounds on dopaminergic neuron loss and motor deficits. Behavioral tests (e.g., rotarod, pole test) and post-mortem analysis of brain tissue would be conducted.[1][4]

  • Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, including its ability to cross the blood-brain barrier.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics for Parkinson's disease. Its structure combines the biologically active oxazole ring with a carboxylic acid moiety, suggesting the potential for favorable interactions with biological targets. While further experimental validation is required, the proposed mechanisms of action, centered on the modulation of oxidative stress and neuroinflammation, align with current therapeutic strategies. This technical guide provides a solid foundation for researchers to initiate further investigation into this intriguing molecule.

References

  • Aziz-ur-Rehman, et al. Mass fragmentation pattern of N-(2,3-dimethylphenyl)-2-(5-(1-(phenylsulfonyl) piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide (6a). ResearchGate. Available at: [Link]

  • Goyal, P., et al. (2020). Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors. Molecular Diversity, 24(1), 211-223. Available at: [Link]

  • Kamal, A., et al. (2012). Synthesis and biological evaluation of some novel 1,3,4-oxadiazoles derived from bi phenyl 4- carboxylic acid. Journal of Chemical and Pharmaceutical Research, 4(11), 4816-4821. Available at: [Link]

  • Kamal, A., et al. (2018). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]

  • Kumar, R., et al. (2021). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 86(17), 11699-11710. Available at: [Link]

  • Li, Y., et al. (2023). Novel flavonoid 1,3,4-oxadiazole derivatives ameliorate MPTP-induced Parkinson's disease via Nrf2/NF-κB signaling pathway. Bioorganic Chemistry, 138, 106654. Available at: [Link]

  • Myz, S. A., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(23), 15567-15577. Available at: [Link]

  • Patel, R. B., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 12(5), 6549-6562. Available at: [Link]

  • Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry, 67(14), 10211-10232. Available at: [Link]

  • Rizk, S. A., & EL-Hashash, M. A. (2011). 2-(3,4-Dimethylphenyl-3-(3,4-Dichloro(3,4-Dimethyl)) Benzoyl ) Propanoic Acids as Precursors in the Synthesis of Some Heterocyclic Compounds. Egyptian Journal of Chemistry, 54(5), 575-587. Available at: [Link]

  • Svarcbahs, R., et al. (2023). Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson's Disease. Journal of Medicinal Chemistry, 66(12), 8051-8071. Available at: [Link]

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A Technical Guide to the Solubility of 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid, a molecule of interest in pharmaceutical and materials science research. In the absence of extensive empirical solubility data in public literature, this document establishes a robust theoretical framework for predicting its solubility based on its molecular structure and physicochemical properties. This guide further outlines detailed, field-proven experimental protocols for the systematic determination of its solubility in a range of organic solvents. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling informed solvent selection for synthesis, purification, formulation, and analytical characterization.

Introduction: The Critical Role of Solubility

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the performance and developability of a chemical entity.[1] For active pharmaceutical ingredients (APIs) and specialty chemicals, solubility in organic solvents is a critical parameter influencing reaction kinetics, crystallization, purification, and the formulation of final products.[2][3] An in-depth understanding of a compound's solubility profile is therefore paramount for efficient process development and the creation of robust and reliable products.

This guide focuses on this compound (CAS No. 885273-82-5), a substituted oxazole carboxylic acid.[4][5] The unique structural features of this molecule, including an aromatic ring system, a heterocyclic oxazole core, and a carboxylic acid functional group, suggest a complex solubility behavior that warrants detailed investigation.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[6][7] This principle suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The structure of this compound presents a molecule with both polar and non-polar characteristics, indicating that its solubility will be highly dependent on the nature of the solvent.

Molecular Structure and Polarity Analysis
  • Non-Polar Moieties: The 3,4-dimethylphenyl group is a significant non-polar, hydrophobic component of the molecule. This region will favor interactions with non-polar solvents through van der Waals forces.[8]

  • Polar Moieties: The oxazole ring, with its nitrogen and oxygen heteroatoms, introduces polarity. The carboxylic acid group (-COOH) is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This group will strongly influence solubility in polar solvents.

The interplay between the hydrophobic phenyl ring and the hydrophilic carboxylic acid and oxazole moieties suggests that the molecule will exhibit moderate polarity. Its solubility is therefore expected to be limited in highly non-polar solvents like hexanes and more favorable in solvents with intermediate to high polarity.

The Impact of Substituent Groups

The two methyl groups on the phenyl ring are electron-donating, which can slightly influence the overall electron distribution of the aromatic system.[9][10] However, the dominant factor governing solubility is the presence of the carboxylic acid group. The acidity of the carboxylic acid can be influenced by the electronic effects of the substituents on the aromatic ring, which in turn can affect its interaction with basic or acidic solvents.[11]

Computational Approaches to Solubility Prediction

While experimental determination is the gold standard, computational models can provide valuable initial estimates of solubility.[12][13][14]

  • Quantitative Structure-Property Relationship (QSPR) Models: These models use mathematical equations to correlate a compound's structural properties with its solubility.[15]

  • Hansen Solubility Parameters (HSP): This method characterizes both the solute and the solvent by three parameters: δD (dispersion), δP (polar), and δH (hydrogen bonding).[16][17][18] A smaller distance between the HSP values of the solute and solvent suggests a higher likelihood of solubility.

For this compound, a systematic approach would involve calculating its HSP values and comparing them to a database of solvent parameters to identify promising candidates for experimental testing.

Experimental Determination of Solubility

A systematic experimental approach is essential to accurately quantify the solubility of this compound in a range of organic solvents. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[19][20]

Materials and Equipment
  • Solute: this compound (purity >98%)

  • Solvents: A selection of organic solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, isopropanol, ethanol, methanol, dimethyl sulfoxide).

  • Equipment:

    • Analytical balance

    • Vials with screw caps

    • Constant temperature shaker/incubator

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PTFE)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

    • Volumetric flasks and pipettes

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the key steps in the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 equil1 Seal vials and place in shaker prep2->equil1 equil2 Agitate at constant temperature (e.g., 25 °C) for a set time (e.g., 24-72h) equil1->equil2 sep1 Allow undissolved solid to settle equil2->sep1 sep2 Centrifuge to pellet solid sep1->sep2 ana1 Withdraw supernatant sep2->ana1 ana2 Filter through syringe filter ana1->ana2 ana3 Dilute sample if necessary ana2->ana3 ana4 Quantify concentration (HPLC/UV-Vis) ana3->ana4

Sources

spectroscopic data (NMR, IR, MS) of 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2][3][4] For researchers, scientists, and drug development professionals, accurate structural elucidation is the bedrock of discovery. This document outlines the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—that are essential for the unambiguous identification and characterization of this molecule. We will delve into detailed experimental protocols, interpret expected data based on first principles and analogous structures, and present the information in a clear, accessible format.

Molecular Profile and Synthetic Strategy

This compound is a disubstituted oxazole, a class of compounds known for a wide spectrum of pharmacological activities.[1] Its structure combines a dimethylphenyl moiety, an oxazole core, and a carboxylic acid group, making it a versatile scaffold.

PropertyValueReference
IUPAC Name 2-(3,4-Dimethylphenyl)oxazole-4-carboxylic acid
CAS Number 885273-82-5[5][6]
Molecular Formula C₁₂H₁₁NO₃[5]
Molecular Weight 217.22 g/mol
Conceptual Synthesis Workflow

While numerous synthetic routes to oxazoles exist, a highly efficient and common method involves the direct reaction of a carboxylic acid with an activated methyl isocyanide, such as ethyl isocyanoacetate.[7] This transformation proceeds through the in-situ activation of the carboxylic acid, followed by cyclization. This approach is valued for its broad substrate scope and tolerance of sensitive functional groups.[7]

G cluster_start Starting Materials cluster_reaction Reaction & Cyclization cluster_product Intermediate & Final Product SM1 3,4-Dimethylbenzoic Acid Activation In-situ Activation (e.g., with DMAP-Tf) SM1->Activation SM2 Ethyl Isocyanoacetate Trapping Trapping with Isocyanide SM2->Trapping Activation->Trapping Cyclization Dehydrative Cyclization Trapping->Cyclization Intermediate Ethyl 2-(3,4-dimethylphenyl) oxazole-4-carboxylate Cyclization->Intermediate Hydrolysis Saponification (e.g., NaOH, H₃O⁺) Intermediate->Hydrolysis Product 2-(3,4-Dimethyl-phenyl)-oxazole- 4-carboxylic acid Hydrolysis->Product

Caption: Conceptual workflow for the synthesis of the target molecule.

Analytical Characterization Workflow

A systematic approach to spectroscopic analysis is crucial for unambiguous structure confirmation.[8] The workflow begins with Mass Spectrometry to determine the molecular weight and formula, followed by Infrared Spectroscopy to identify key functional groups, and culminates with Nuclear Magnetic Resonance for detailed mapping of the atomic connectivity.[8]

G Purified Purified Sample (via Chromatography/ Recrystallization) MS Mass Spectrometry (MS) Determine Molecular Weight Purified->MS Is M.W. Correct? IR IR Spectroscopy Identify Functional Groups MS->IR Yes NMR NMR Spectroscopy (¹H, ¹³C, 2D) Confirm Connectivity IR->NMR Are Functional Groups Present? Confirmed Structure Confirmed NMR->Confirmed Yes

Caption: Logical workflow for spectroscopic structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is the most fundamental piece of identifying information. For carboxylic acids, electrospray ionization (ESI) in negative ion mode is often highly effective, as the acidic proton is readily lost to form a stable [M-H]⁻ ion.[9][10]

Experimental Protocol (ESI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Introduce the sample solution into an ESI-mass spectrometer.

  • Analysis Mode: Operate in negative ion mode.

  • Data Acquisition: Scan a relevant m/z range (e.g., 50-500 Da) to detect the deprotonated molecular ion.

Expected Data and Fragmentation

The primary ion observed will be the [M-H]⁻ ion. Carboxylic acids are known to undergo specific fragmentation patterns, most notably the loss of carbon dioxide (44 Da) from the molecular ion.[11]

IonDescriptionExpected m/z
[M-H]⁻ Deprotonated Molecular Ion216.07
[M-H-CO₂]⁻ Loss of Carbon Dioxide172.08

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by characteristic absorptions from the carboxylic acid group.[12][13]

Experimental Protocol (ATR-FTIR)
  • Sample Preparation: Place a small amount of the dry, solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Background Scan: Record a background spectrum of the empty crystal.

  • Sample Scan: Lower the anvil to ensure good contact and record the sample spectrum.

  • Data Processing: The instrument software automatically generates the final transmittance or absorbance spectrum.

Expected Absorption Bands

The key diagnostic peaks arise from the O-H and C=O bonds of the carboxylic acid, which are significantly influenced by intermolecular hydrogen bonding.[12][13]

Wavenumber (cm⁻¹)IntensityFunctional Group / VibrationCausality and Insights
~2500-3300 Very Broad, StrongO-H Stretch (Carboxylic Acid)The extreme broadness is the hallmark of a hydrogen-bonded carboxylic acid dimer, distinguishing it from a sharper alcohol O-H stretch.[12][13]
~1710-1730 Strong, SharpC=O Stretch (Carboxylic Acid)The position is indicative of a carbonyl conjugated with the oxazole ring, which slightly lowers the frequency from a non-conjugated acid (~1760 cm⁻¹).[12]
~1610, ~1550 MediumC=N & C=C StretchesThese absorptions arise from the vibrations within the oxazole and phenyl rings.
~1200-1300 Medium-StrongC-O StretchCoupled with the O-H bend, this band is another indicator of the carboxylic acid group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, revealing the chemical environment and connectivity of every hydrogen and carbon atom in the molecule.

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments: Run standard ¹H, ¹³C, and, if necessary, 2D correlation experiments (like COSY and HSQC) for full assignment.

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)

The proton NMR spectrum will show distinct signals for the acidic, oxazole, aromatic, and methyl protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Insights
>12.0 broad s1H-COOH The acidic proton is highly deshielded and appears far downfield. Its broadness is due to chemical exchange and hydrogen bonding. This peak will disappear upon D₂O exchange.[12]
~8.4 s1HH5 (Oxazole)The lone proton on the electron-deficient oxazole ring is significantly deshielded.
~7.8 s1HH2' (Aromatic)This proton is ortho to the oxazole substituent and adjacent to a methyl group, likely appearing as a singlet.
~7.7 d1HH6' (Aromatic)This proton is ortho to the oxazole and coupled to H5', resulting in a doublet.
~7.3 d1HH5' (Aromatic)This proton is coupled to H6', appearing as a doublet.
~2.3 s6H-CH₃ (x2)The two methyl groups on the phenyl ring are expected to have very similar chemical environments, potentially appearing as a single 6H singlet or two closely spaced 3H singlets.
Predicted ¹³C NMR Spectrum (in DMSO-d₆, 101 MHz)

The carbon spectrum will confirm the number of unique carbon environments and their electronic nature (carbonyl, aromatic, aliphatic).

| Chemical Shift (δ, ppm) | Assignment | Rationale and Insights | | :--- | :--- | :--- | :--- | | ~165 | -COOH | The carboxyl carbon is the most deshielded carbon in the molecule due to the two attached oxygen atoms.[14] | | ~161 | C2 (Oxazole) | This carbon is bonded to nitrogen and oxygen and is attached to the phenyl ring, placing it far downfield. | | ~145 | C4 (Oxazole) | Attached to the carboxylic acid, this carbon is also highly deshielded. | | ~141, ~138 | C3' & C4' (Aromatic) | These are the quaternary aromatic carbons bearing the methyl groups. | | ~130 | C5 (Oxazole) | The CH carbon of the oxazole ring. | | ~129, ~127, ~125 | C1', C5', C6' (Aromatic) | These are the protonated and quaternary carbons of the phenyl ring. | | ~124 | C2' (Aromatic) | | | ~20 | -CH₃ (x2) | The methyl carbons appear in the characteristic upfield aliphatic region. |

Conclusion

The collective application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a self-validating system for the complete and unambiguous structural confirmation of this compound. MS confirms the molecular formula, IR identifies the critical carboxylic acid functional group, and NMR provides the definitive atom-by-atom map of the molecular architecture. This guide serves as a foundational reference for researchers working with this compound, ensuring scientific integrity and enabling further investigation into its potential applications.

References

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The Evolving Landscape of Oxazole-4-Carboxylic Acids: A Technical Guide to Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The oxazole scaffold, a five-membered heterocyclic motif, is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] Among its varied incarnations, substituted oxazole-4-carboxylic acids have emerged as a particularly promising class, demonstrating a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these versatile molecules. We delve into their potential as anticancer, antimicrobial, and anti-inflammatory agents, offering detailed experimental protocols and mechanistic insights to empower researchers in the ongoing quest for novel therapeutics.

Introduction: The Oxazole Core in Modern Drug Discovery

The oxazole ring system, characterized by the presence of an oxygen and a nitrogen atom in a 1,3-relationship, confers a unique combination of chemical stability and biological reactivity to molecules.[2] This has made it a privileged scaffold in the design of new therapeutic agents. The introduction of a carboxylic acid moiety at the 4-position, often accompanied by diverse substituents at the 2- and 5-positions, has proven to be a pivotal strategy for modulating the biological activity of these compounds. This guide will navigate the multifaceted potential of substituted oxazole-4-carboxylic acids, providing a robust foundation for their application in drug discovery and development.

Synthetic Strategies for Substituted Oxazole-4-Carboxylic Acids

The synthesis of the oxazole-4-carboxylic acid core and its derivatives can be achieved through several established routes, often involving multi-step sequences. A common and versatile approach involves the construction of the oxazole ring from acyclic precursors.

General Synthesis Workflow

A representative synthetic pathway to access 2,5-disubstituted oxazole-4-carboxylic acid esters is depicted below. This typically involves the condensation of an α-amino acid with a carboxylic acid derivative, followed by cyclization and subsequent modifications.

G cluster_synthesis General Synthesis of 2,5-Disubstituted Oxazole-4-Carboxylic Esters Start Starting Materials (α-Amino Acid Ester, Carboxylic Acid) Condensation Condensation & Amide Formation Start->Condensation Coupling Reagents Cyclization Oxidative Cyclization (e.g., Dehydrating Agent) Condensation->Cyclization Intermediate Esterification Esterification of Carboxylic Acid Cyclization->Esterification Oxazole-4-carboxylic acid Final_Product 2,5-Disubstituted Oxazole-4-Carboxylate Esterification->Final_Product

Caption: A generalized workflow for the synthesis of 2,5-disubstituted oxazole-4-carboxylates.

Detailed Experimental Protocol: Synthesis of Ethyl 2-Aryl-5-methyl-oxazole-4-carboxylate

This protocol outlines a common method for the synthesis of a representative 2,5-disubstituted oxazole-4-carboxylate.

Materials:

  • Substituted benzoyl chloride (1.0 eq)

  • Ethyl 2-aminocrotonate (1.1 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve ethyl 2-aminocrotonate in dry DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine to the solution, followed by the dropwise addition of the substituted benzoyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to yield the pure ethyl 2-aryl-5-methyl-oxazole-4-carboxylate.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[1]

Anticancer Activity: Targeting Key Signaling Pathways

Substituted oxazole-4-carboxylic acids have demonstrated significant potential as anticancer agents, with numerous derivatives exhibiting potent cytotoxic activity against a range of cancer cell lines.[3][4][5][6]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which these compounds exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1][4][5] For instance, certain benzo[d]oxazole-4-carboxylic acid derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[1]

G cluster_pathway VEGFR-2 Signaling Pathway and Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K ERK ERK PLCg->ERK Akt Akt PI3K->Akt Angiogenesis Angiogenesis, Cell Proliferation, Survival Akt->Angiogenesis ERK->Angiogenesis Inhibitor Oxazole-4-carboxylic Acid Derivative Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by oxazole-4-carboxylic acid derivatives.

The carboxylic acid group at the 4-position is often crucial for binding to the hinge region of the kinase domain, forming key hydrogen bond interactions.[1] The substituents at the 2- and 5-positions can be modified to enhance potency and selectivity by occupying hydrophobic pockets within the ATP-binding site.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity of representative substituted oxazole-4-carboxylic acid derivatives against various cancer cell lines.

Compound ID2-Substituent5-SubstituentCancer Cell LineIC₅₀ (µM)Reference
OXA-1 4-ChlorophenylMethylMCF-7 (Breast)5.2[7]
OXA-2 3,4-DimethoxyphenylEthylHCT-116 (Colon)2.8[7]
OXA-3 2-NaphthylHA549 (Lung)8.1[3]
OXA-4 4-FluorophenylTrifluoromethylHeLa (Cervical)1.5[8]

IC₅₀ values are indicative and may vary based on experimental conditions.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Substituted oxazole-4-carboxylic acids have shown promising activity against a range of bacterial and fungal pathogens.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

SAR studies have revealed key structural features that influence the antimicrobial potency of these compounds.

G OxazoleCore 2-Aryl Substituent Oxazole-4-Carboxylic Acid Core 5-Substituent Activity Antimicrobial Activity OxazoleCore:c2->Activity Modulates Potency OxazoleCore:c5->Activity Impacts Spectrum OxazoleCore:core->Activity Essential for Activity SAR_Points Key SAR Observations: - Electron-withdrawing groups on the 2-aryl ring enhance activity. - Lipophilicity of the 5-substituent influences cell penetration. - The carboxylic acid is critical for target interaction.

Caption: Structure-activity relationship of substituted oxazole-4-carboxylic acids for antimicrobial activity.

Generally, the presence of electron-withdrawing groups on the 2-aryl substituent and optimization of the lipophilicity of the 5-substituent can lead to enhanced antimicrobial efficacy. The carboxylic acid at the 4-position is often essential for activity, likely through interactions with bacterial enzymes or cell wall components.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table presents the MIC values of representative substituted oxazole-4-carboxylic acid derivatives against various microbial strains.

Compound ID2-Substituent5-SubstituentBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
OXA-5 4-NitrophenylMethylStaphylococcus aureus16Candida albicans32[9]
OXA-6 2,4-DichlorophenylEthylEscherichia coli32Aspergillus niger64[10]
OXA-7 3-TrifluoromethylphenylHPseudomonas aeruginosa64Cryptococcus neoformans128[9]

MIC values are indicative and may vary based on the specific strain and testing methodology.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Substituted oxazole-4-carboxylic acids have demonstrated potent anti-inflammatory properties in various preclinical models.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.[2][11][12][13][14]

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (substituted oxazole-4-carboxylic acids)

  • Reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups: vehicle control, reference drug, and test compound groups.

  • Administer the vehicle, reference drug, or test compounds orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[14]

  • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Data Analysis: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:

  • Vc = Mean increase in paw volume in the control group

  • Vt = Mean increase in paw volume in the treated group

Conclusion and Future Directions

Substituted oxazole-4-carboxylic acids represent a highly versatile and promising scaffold in medicinal chemistry. Their demonstrated efficacy across a range of therapeutic areas, including oncology, infectious diseases, and inflammation, underscores their potential for further development. Future research should focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. Elucidation of their precise molecular targets and mechanisms of action will be crucial for their rational design and clinical translation. The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link].

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. Available at: [Link].

  • Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Available at: [Link].

  • Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link].

  • 2-Aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic Acids and Their Derivatives. ResearchGate. Available at: [Link].

  • MIC (mg/mL) values for the compounds 4a-c, 5a-d. ResearchGate. Available at: [Link].

  • Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. PubMed. Available at: [Link].

  • Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. NIH. Available at: [Link].

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Available at: [Link].

  • Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ). ResearchGate. Available at: [Link].

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  • Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. PubMed. Available at: [Link].

  • Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. PubMed Central. Available at: [Link].

  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journals. Available at: [Link].

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  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. Available at: [Link].

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. NIH. Available at: [Link].

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An In-Depth Technical Guide to 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid: Sourcing, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid, identified by its CAS number 885273-82-5, is a heterocyclic compound belonging to the oxazole family.[1] The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, a scaffold that is of significant interest in medicinal chemistry. Oxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] This particular substituted oxazole, featuring a 3,4-dimethylphenyl group at the 2-position and a carboxylic acid at the 4-position, has been noted in chemical supplier databases under the category of "Antiparkinson Agents," suggesting its potential role in the development of therapeutics for neurodegenerative diseases.[1] This guide provides a comprehensive overview of the commercial availability, potential synthetic routes, and the broader therapeutic context of this compound.

Commercial Availability and Procurement

For researchers and drug development professionals, securing a reliable source of starting materials and intermediates is a critical first step. This compound is available from several commercial suppliers, primarily catering to the research and development market. The procurement process typically involves identifying a suitable supplier, requesting a quote, and ensuring the material meets the required purity specifications for the intended application.

Below is a summary of known suppliers for this compound:

SupplierPurityNotes
Echemi95%Listed as a trader, Hangzhou zhongqi chem co.,Ltd, with experience in fine chemicals and pharmaceutical intermediates.[1]
GuidechemNot SpecifiedListed under J & W PharmLab in the United States.[3]
ChemicalBookNot SpecifiedProvides basic information and lists it as a pharmaceutical intermediate.[4]

It is imperative for researchers to request a Certificate of Analysis (CoA) from the supplier to verify the identity and purity of the compound before use in any experimental work.

A typical workflow for procuring a research chemical like this compound is illustrated in the diagram below.

G A Identify Need for 2-(3,4-Dimethyl-phenyl)-oxazole- 4-carboxylic acid B Search Supplier Databases (e.g., Echemi, Guidechem) A->B C Select Potential Suppliers B->C D Request Quotations and Certificates of Analysis (CoA) C->D E Evaluate Supplier Response (Purity, Lead Time, Cost) D->E F Place Purchase Order E->F G Receive and Quarantine Material F->G H Verify Identity and Purity (e.g., NMR, LC-MS) G->H I Release for Research Use H->I

Caption: Procurement workflow for research chemicals.

Synthesis of the Oxazole Core

A plausible synthetic route, based on established methodologies, is outlined below. This should be considered a general guideline, and optimization of reaction conditions would be necessary.

Proposed Synthetic Pathway

The synthesis would likely proceed via a [3+2] cycloaddition reaction between 3,4-dimethylbenzoic acid and an ethyl isocyanoacetate, followed by saponification of the resulting ester.

G cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Saponification A 3,4-Dimethylbenzoic Acid E Ethyl 2-(3,4-dimethylphenyl)- oxazole-4-carboxylate A->E [3+2] Cycloaddition B Ethyl Isocyanoacetate B->E [3+2] Cycloaddition C Coupling Agent (e.g., DMAP-Tf) C->E [3+2] Cycloaddition D Base (e.g., DMAP) D->E [3+2] Cycloaddition F Ethyl 2-(3,4-dimethylphenyl)- oxazole-4-carboxylate I 2-(3,4-Dimethyl-phenyl)-oxazole- 4-carboxylic acid F->I Hydrolysis G Base (e.g., NaOH or KOH) G->I Hydrolysis H Acidic Workup (e.g., HCl) H->I Hydrolysis

Caption: A plausible two-step synthesis of the target compound.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 2-(3,4-dimethylphenyl)oxazole-4-carboxylate

  • To a solution of 3,4-dimethylbenzoic acid (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane), add a coupling agent such as a triflylpyridinium reagent (DMAP-Tf, 1.3 equivalents) and a non-nucleophilic base like 4-dimethylaminopyridine (DMAP, 1.5 equivalents).[5]

  • Stir the mixture at room temperature until the acid is fully activated.

  • Add ethyl isocyanoacetate (1.2 equivalents) to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 40 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel to yield the ethyl ester.

Step 2: Saponification to this compound

  • Dissolve the purified ethyl 2-(3,4-dimethylphenyl)oxazole-4-carboxylate in a mixture of an alcohol (e.g., ethanol or methanol) and water.

  • Add a stoichiometric excess of a strong base, such as sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux and monitor the hydrolysis of the ester by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the alcohol under reduced pressure.

  • Acidify the aqueous residue with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallization from a suitable solvent system may be necessary for further purification.

Spectroscopic Characterization (Anticipated)

For a research and development setting, thorough characterization of the synthesized compound is essential. Based on the structure of this compound, the following spectroscopic signatures would be expected:

  • ¹H NMR: The spectrum should show signals corresponding to the aromatic protons on the dimethylphenyl ring, a singlet for the oxazole proton, and a broad singlet for the carboxylic acid proton (which would be exchangeable with D₂O). The two methyl groups on the phenyl ring would appear as singlets.

  • ¹³C NMR: The spectrum would display characteristic signals for the carbonyl carbon of the carboxylic acid, the carbons of the oxazole ring, and the aromatic carbons of the dimethylphenyl group.

  • Infrared (IR) Spectroscopy: Key absorbances would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and C=N and C-O stretches characteristic of the oxazole ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₁NO₃, MW: 217.22 g/mol ).

Therapeutic Potential in Neurodegenerative and Inflammatory Diseases

The classification of this compound as a potential "Antiparkinson Agent" by some suppliers aligns with the growing body of research on the therapeutic applications of oxazole derivatives in neurodegenerative and inflammatory conditions.[1]

The oxazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.[6] Oxazole-containing compounds have been investigated for their roles as:

  • Anti-inflammatory Agents: Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases, including Parkinson's and Alzheimer's disease. Oxazole derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators.[7][8]

  • Enzyme Inhibitors: Certain oxazole-based molecules have been designed as inhibitors of enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) in the context of Alzheimer's disease.[9]

  • Aquaporin-4 (AQP4) Inhibitors: AQP4 is a water channel protein involved in brain water homeostasis, and its dysregulation has been linked to neuroinflammation. Some trisubstituted oxazole derivatives have been investigated for their ability to modulate AQP4 expression, suggesting a potential therapeutic avenue for conditions involving cerebral edema and neuroinflammation.[10]

  • Phosphodiesterase 4 (PDE4) Inhibitors: PDE4 is an enzyme that plays a role in the inflammatory cascade. Phenyl- and furan-substituted oxazole carboxylic acid derivatives have been synthesized and evaluated as PDE4 inhibitors, with some compounds showing promising activity in animal models of inflammatory diseases.[11][12]

The 3,4-dimethylphenyl substitution in the target compound may influence its lipophilicity and ability to cross the blood-brain barrier, which is a critical consideration for drugs targeting the central nervous system. The carboxylic acid moiety provides a handle for further chemical modification and prodrug strategies to optimize pharmacokinetic and pharmacodynamic properties.

Future Directions

Further research is needed to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

  • Validated Synthesis and Characterization: The development and publication of a detailed, reproducible synthetic protocol and comprehensive spectroscopic data are essential for enabling broader research on this compound.

  • Biological Screening: Systematic screening of the compound against a panel of targets relevant to neurodegenerative and inflammatory diseases (e.g., kinases, inflammatory cytokines, and enzymes involved in neurotransmitter metabolism) would help to identify its mechanism of action.

  • In Vivo Studies: Should in vitro studies show promise, evaluation in animal models of Parkinson's disease, Alzheimer's disease, or other neuroinflammatory conditions would be the next logical step to assess its efficacy and safety.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound would provide valuable insights into the structural features required for optimal biological activity.

Conclusion

This compound is a commercially available compound with a chemical structure that suggests potential for development as a therapeutic agent, particularly in the area of neurodegenerative and inflammatory diseases. While specific biological data and a detailed synthesis protocol are not yet widely published, its classification as a potential "Antiparkinson Agent" and the known activities of related oxazole derivatives provide a strong rationale for further investigation. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the scientific and therapeutic landscape of this promising molecule.

References

  • Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. (2020). National Institutes of Health. Available at: [Link]

  • Scheme 6. Synthesis of 2,5-Di(hetero)aryloxazole-4-carboxamides. (2022). ResearchGate. Available at: [Link]

  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2023). MDPI. Available at: [Link]

  • Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells. (2023). National Institutes of Health. Available at: [Link]

  • View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. (2020). PubMed. Available at: [Link]

  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. (2025). MDPI. Available at: [Link]

  • Document: Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. (CHEMBL4765459). (n.d.). ChEMBL - EMBL-EBI. Available at: [Link]

  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (n.d.). ScienceDirect. Available at: [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (n.d.). National Institutes of Health. Available at: [Link]

  • 2-(3,5-DIMETHYL-PHENYL)-OXAZOLE-4-CARBOXYLIC ACID. (n.d.). LookChem. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). ACS Publications. Available at: [Link]

  • Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. (2024). Systematic Review Pharmacy. Available at: [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2019). National Institutes of Health. Available at: [Link]

  • Processes for preparing thiazole carboxylic acids. (1966). Google Patents.

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Methodological & Application

synthesis of 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid from carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis of 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid from Carboxylic Acids Audience: Researchers, scientists, and drug development professionals.

Foreword: The Strategic Importance of Oxazole Scaffolds

The oxazole ring is a privileged heterocyclic motif frequently encountered in a vast array of natural products and pharmacologically active molecules.[1] Its unique electronic properties and ability to act as a bioisosteric replacement for amide or ester functionalities make it a cornerstone in medicinal chemistry. Specifically, 2-aryl-oxazole-4-carboxylic acids serve as critical building blocks for developing novel therapeutics, including anti-inflammatory, anti-cancer, and anti-parasitic agents.[2][3]

This application note provides a detailed, field-proven protocol for the synthesis of this compound. We move beyond a simple recitation of steps to elucidate the underlying chemical principles, offering a robust and adaptable methodology. The chosen strategy emphasizes a modern, direct approach starting from a commercially available carboxylic acid, streamlining a traditionally multi-step process.

Synthetic Strategy: A Modern Approach to Oxazole Formation

The synthesis of substituted oxazoles has been approached through various classic methodologies, including the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones, and the Van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs).[4][5] While foundational, these methods often require the preparation of specialized starting materials.

Recent advancements have enabled the direct synthesis of 4,5-disubstituted oxazoles from readily available carboxylic acids.[6] This approach, which we will detail here, offers significant advantages in terms of efficiency, scalability, and substrate scope. The core transformation involves an in situ activation of the carboxylic acid, followed by condensation and cyclization with an isocyanoacetate ester. A final saponification step yields the target carboxylic acid.

This strategy is predicated on the generation of a highly reactive acyl intermediate that readily engages with the nucleophilic isocyanide component, making it a powerful tool for library synthesis and late-stage functionalization.[7]

Overall Synthetic Workflow

The synthesis is performed in a two-step sequence: (1) Formation of the oxazole ester via activated coupling, and (2) Hydrolysis of the ester to the final carboxylic acid.

G cluster_0 Step 1: Oxazole Ring Formation cluster_1 Step 2: Saponification A 3,4-Dimethylbenzoic Acid E Ethyl 2-(3,4-dimethylphenyl)oxazole-4-carboxylate A->E Condensation/ Cyclization B Ethyl Isocyanoacetate B->E Condensation/ Cyclization C Activating Agent (e.g., DMAP-Tf) C->E Condensation/ Cyclization D Base (e.g., DBU) D->E Condensation/ Cyclization H This compound (Final Product) E->H Hydrolysis F Base (e.g., LiOH) F->E G Acid Workup (e.g., HCl) G->H

Caption: High-level workflow for the two-step synthesis.

Mechanistic Insights: The Chemistry Behind the Protocol

Understanding the reaction mechanism is critical for troubleshooting and optimization. The direct synthesis from a carboxylic acid proceeds through a well-defined pathway.

  • Carboxylic Acid Activation: The reaction is initiated by activating the carboxylic acid (I) with a suitable reagent, such as a triflylpyridinium salt (e.g., DMAP-Tf). This forms a highly electrophilic acylpyridinium intermediate (II).[6][7] This in-situ activation avoids the need to pre-form and isolate more sensitive acid chlorides or anhydrides.

  • Isocyanide Deprotonation: Concurrently, a non-nucleophilic base deprotonates the α-carbon of the ethyl isocyanoacetate (III), generating a nucleophilic species (IV).

  • Nucleophilic Attack & Cyclization: The isocyanoacetate anion (IV) attacks the activated acylpyridinium salt (II). This is followed by an intramolecular cyclization, where the oxygen anion attacks the isocyanide carbon to form a five-membered oxazoline intermediate (V).

  • Aromatization: The oxazoline intermediate (V) then undergoes dehydration and rearrangement to yield the stable, aromatic oxazole ring (VI).

G I Carboxylic Acid (I) + Activator II Acylpyridinium Salt (II) I->II Activation V Oxazoline Intermediate (V) II->V Attack & Cyclization III Isocyanoacetate (III) + Base IV Isocyanoacetate Anion (IV) III->IV Deprotonation IV->V Attack & Cyclization VI Oxazole Product (VI) V->VI Dehydration/ Aromatization

Caption: Plausible reaction mechanism for oxazole formation.

Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.

Materials and Reagents
Reagent/MaterialCAS No.M.W. ( g/mol )Recommended GradeSupplier
3,4-Dimethylbenzoic acid619-04-5150.17>98%Sigma-Aldrich
Ethyl isocyanoacetate2999-46-4113.11>97%Sigma-Aldrich
4-(Dimethylamino)pyridine1122-58-3122.17>99%Sigma-Aldrich
Trifluoromethanesulfonic anhydride358-23-6282.14>99%Sigma-Aldrich
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)6674-22-2152.24>98%Sigma-Aldrich
Dichloromethane (DCM), anhydrous75-09-284.93DriSolv® or similarMilliporeSigma
Ethyl acetate (EtOAc)141-78-688.11ACS GradeFisher Scientific
Hexanes110-54-386.18ACS GradeFisher Scientific
Lithium hydroxide (LiOH)1310-65-223.95>98%Sigma-Aldrich
Tetrahydrofuran (THF)109-99-972.11ACS GradeFisher Scientific
Hydrochloric acid (HCl)7647-01-036.461 M and 6 M aq.Fisher Scientific
Sodium sulfate (Na₂SO₄), anhydrous7757-82-6142.04ACS GradeVWR
Silica gel63231-67-460.08230-400 meshSorbent Tech.
Protocol Part A: Synthesis of Ethyl 2-(3,4-dimethylphenyl)oxazole-4-carboxylate
  • Reagent Preparation:

    • Prepare the activating reagent, DMAP-Tf, in situ. In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-(Dimethylamino)pyridine (1.3 equiv.) in anhydrous dichloromethane (DCM, 0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoromethanesulfonic anhydride (1.3 equiv.) dropwise via syringe. A precipitate will form. Stir the resulting slurry for 30 minutes at 0 °C. The formation of this stable triflylpyridinium reagent is a key step for activating the carboxylic acid.[7]

  • Reaction Assembly:

    • To the slurry of DMAP-Tf, add 3,4-dimethylbenzoic acid (1.0 equiv.).

    • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv.) dropwise. DBU is a strong, non-nucleophilic base ideal for deprotonating the isocyanoacetate without competing in the main reaction.

    • Finally, add ethyl isocyanoacetate (1.2 equiv.) dropwise.

  • Reaction Execution:

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc mobile phase. The starting benzoic acid should be consumed, and a new, less polar spot corresponding to the product ester should appear.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate in vacuo to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% EtOAc in hexanes.

    • Combine the pure fractions and concentrate to yield the product as a white solid or pale yellow oil.

Protocol Part B: Hydrolysis to this compound
  • Saponification:

    • Dissolve the purified ethyl 2-(3,4-dimethylphenyl)oxazole-4-carboxylate (1.0 equiv.) in a 3:1 mixture of THF and water.

    • Add lithium hydroxide (LiOH) (3.0 equiv.) and stir the mixture vigorously at room temperature for 4-6 hours. The use of LiOH at room temperature provides a mild and efficient hydrolysis, minimizing potential side reactions.[8]

    • Monitor the reaction by TLC (3:1 Hexanes:EtOAc). The starting ester spot should be replaced by a new, more polar spot at the baseline.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the THF in vacuo.

    • Dilute the remaining aqueous solution with water and cool to 0 °C in an ice bath.

    • Carefully acidify the solution to pH 2-3 by the slow, dropwise addition of 1 M HCl. The target carboxylic acid will precipitate out of the solution.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

    • Dry the solid under high vacuum to a constant weight.

Characterization and Expected Results

The final product should be characterized to confirm its identity and purity.

ParameterExpected Outcome
Appearance White to off-white solid
Yield (Overall) 65-80%
Purity (by HPLC) >95%
¹H NMR (400 MHz, DMSO-d₆) δ ~13.5 (s, 1H, -COOH), 8.9 (s, 1H, oxazole-H5), 7.8 (s, 1H, Ar-H), 7.7 (d, 1H, Ar-H), 7.3 (d, 1H, Ar-H), 2.3 (s, 6H, 2x -CH₃)
¹³C NMR (101 MHz, DMSO-d₆) δ ~163 (C=O, acid), 161 (C2-oxazole), 145 (C4-oxazole), 142, 137, 130, 128, 126, 125 (Ar-C), 20, 19 (-CH₃)
Mass Spec (ESI-) [M-H]⁻ calculated for C₁₂H₁₀NO₃: 216.07; found: 216.1

Troubleshooting and Expert Insights

  • Low Yield in Step 1: Ensure all reagents and solvents are strictly anhydrous. The activating agent and intermediates are highly moisture-sensitive. Incomplete activation of the carboxylic acid is a common failure point.

  • Incomplete Hydrolysis in Step 2: If the reaction stalls, gentle heating (40 °C) can be applied. However, prolonged heating is not recommended as it may lead to decomposition. Ensure sufficient LiOH is used.

  • Purification Challenges: The final carboxylic acid product is often highly crystalline and may not require chromatographic purification if the precipitation is performed carefully. If impurities persist, recrystallization from an ethanol/water mixture is a viable option.

  • Alternative Activating Systems: While the DMAP-Tf system is highly effective, other peptide coupling reagents or combinations like EDC/HOBt could potentially be adapted for the first step, though optimization would be required.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]

  • Bredereck, H., & Gompper, R. (1953). Oxazol‐Synthesen aus α‐Halogen‐ketonen. Chemische Berichte.
  • ResearchGate. Hydrolysis of differently substituted 4‐isoxazolecarboxylates. Available at: [Link]

  • Movassaghi, M., & Schmidt, M. A. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC, NIH. Available at: [Link]

  • Wikipedia. Robinson–Gabriel synthesis. Available at: [Link]

  • Scribd. Robinson-Gabriel synthesis mechanism. Available at: [Link]

  • Macmillan Group, Princeton University. Oxazole Chemistry. Available at: [Link]

  • Biswas, T. (2022). Oxazole Synthesis by four Name Reactions. YouTube. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available at: [Link]

  • Albericio, F., et al. (2001). Trifluoroacetic Anhydride-Mediated Solid-Phase Version of the Robinson−Gabriel Synthesis of Oxazoles.
  • Chavan, L. N., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Chavan, L. N., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. ACS Publications. Available at: [Link]

  • ResearchGate. The Robinson-Gabriel synthesis for oxazole. Available at: [Link]

  • Liu, X. H., et al. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry.
  • Ali, F., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. Available at: [Link]

  • Brovarets, V., et al. (2014). 2-Aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic Acids and Their Derivatives. ResearchGate. Available at: [Link]

  • Fujioka, H., et al. (2010). Facile Preparation of Oxazole-4-carboxylates and 4-Ketones from Aldehydes Using 3-Oxazoline-4-carboxylates as Intermediates.
  • Zhang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC, PubMed Central. Available at: [Link]

  • Joshi, S., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • Kunishima, M., et al. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journals. Available at: [Link]

  • Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Organic Chemistry Portal.
  • Zhang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available at: [Link]

  • Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety.
  • ResearchGate. 2-(3,4-Dimethylphenyl-3-(3,4-Dichloro(3,4-Dimethyl)) Benzoyl ) Propanoic Acids as Precursors in the Synthesis of Some Heterocyclic Compounds. Available at: [Link]

  • Reisberg, S. H., et al. (2023). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation: Parallel, one-pot amide couplings. ChemRxiv.

Sources

Application Notes and Protocols for the Synthesis of 2-Aryl-Oxazole-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 2-aryl-oxazole-4-carboxylic acids, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. We move beyond a simple recitation of steps to provide a deep dive into the strategic considerations behind synthetic route selection, the mechanistic underpinnings of the core reactions, and field-proven troubleshooting advice. The primary protocol detailed herein is a robust and versatile two-step approach, commencing with the synthesis of an intermediate ester, followed by its hydrolysis. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for accessing this valuable molecular scaffold.

Introduction and Strategic Overview

The 2-aryl-oxazole-4-carboxylic acid motif is a privileged structure found in numerous biologically active molecules and functional materials. Its rigid, planar structure and diverse opportunities for substitution make it an attractive scaffold for modulating pharmacological properties and tuning electronic characteristics. Consequently, reliable and efficient synthetic access to these compounds is a critical objective in modern organic synthesis.

While several methods for oxazole synthesis exist, they are not all equally suited for producing the specific 2-aryl-4-carboxylic acid substitution pattern. Key strategies include:

  • The Robinson-Gabriel Synthesis: A classic method involving the cyclodehydration of 2-acylamino-ketones.[1] While historically significant, it often requires harsh conditions and the synthesis of the starting materials can be multi-step.[2][3]

  • The van Leusen Reaction: This powerful reaction utilizes tosylmethyl isocyanide (TosMIC) to convert aldehydes into oxazoles.[4][5] The direct reaction with an aldehyde and TosMIC yields a 5-unsubstituted oxazole. A crucial modification for our target involves the use of an isocyanoacetate ester in place of TosMIC, which directly installs the required carboxylate functionality at the 4-position.[6]

  • Modern One-Pot Approaches: Recent advances have enabled the synthesis of oxazoles directly from carboxylic acids in a single step, offering improved efficiency and atom economy.[6][7]

This guide will focus on a highly reliable and widely applicable two-step sequence that first employs a modified van Leusen-type reaction to build the oxazole core with an ester at the C4 position, followed by a straightforward hydrolysis to yield the target carboxylic acid. This approach is favored for its operational simplicity, broad substrate scope, and the high purity of the resulting products.

Overall Synthetic Workflow

The protocol is divided into two primary stages: the formation of the ethyl 2-aryl-oxazole-4-carboxylate intermediate and its subsequent saponification to the final carboxylic acid.

G cluster_0 Part A: Oxazole Ring Formation cluster_1 Part B: Ester Hydrolysis A Aryl Aldehyde D [3+2] Cycloaddition A->D B Ethyl Isocyanoacetate B->D C Base (K2CO3) Solvent (MeOH/THF) C->D Reaction Conditions E Ethyl 2-Aryl-Oxazole-4-Carboxylate D->E Aromatization G Saponification E->G F Base (LiOH or NaOH) Solvent (THF/H2O) F->G Reaction Conditions H Acidic Workup (HCl) G->H I 2-Aryl-Oxazole-4-Carboxylic Acid H->I

Caption: Overall workflow for the two-step synthesis.

Detailed Experimental Protocols

Part A: Synthesis of Ethyl 2-phenyl-oxazole-4-carboxylate

This protocol provides a representative procedure for the synthesis of the ester intermediate using benzaldehyde as the aryl source. This reaction can be adapted to a wide range of aromatic and heteroaromatic aldehydes.

Materials and Reagents:

  • Benzaldehyde (1.0 eq)

  • Ethyl isocyanoacetate (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (1.5 eq).

  • Add the solvent of choice (e.g., Methanol, 0.2 M concentration relative to the aldehyde).

  • Add benzaldehyde (1.0 eq) to the suspension and stir for 5 minutes at room temperature.

  • Slowly add ethyl isocyanoacetate (1.1 eq) to the reaction mixture. Causality Note: The base (K₂CO₃) deprotonates the α-carbon of the ethyl isocyanoacetate, which is acidic due to the adjacent electron-withdrawing isocyano and ester groups. This generates the nucleophile required for the subsequent reaction.[8]

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ethyl 2-phenyl-oxazole-4-carboxylate as a solid.

Part B: Hydrolysis to 2-Phenyl-oxazole-4-carboxylic Acid

Materials and Reagents:

  • Ethyl 2-phenyl-oxazole-4-carboxylate (1.0 eq)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Hydrochloric acid (HCl), 1 M or 2 M

Procedure:

  • Dissolve the ethyl 2-phenyl-oxazole-4-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Add the base (LiOH or NaOH, 2.0-3.0 eq) to the solution. Causality Note: Using a slight excess of a strong base ensures complete saponification of the ester to its corresponding carboxylate salt. LiOH is often preferred for its higher solubility in mixed aqueous/organic solvents and can sometimes lead to cleaner reactions.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C to expedite the hydrolysis. Monitor by TLC until the starting ester is consumed (typically 1-3 hours).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly acidify the mixture by adding 1 M HCl dropwise until the pH is approximately 2-3. The product will precipitate out of the solution as a solid. Trustworthiness Note: The precipitation of the product upon acidification is a key indicator of a successful reaction, forming the basis of a self-validating protocol.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Dry the product under vacuum to yield the pure 2-phenyl-oxazole-4-carboxylic acid. Further purification is typically not necessary.

Mechanistic Rationale

Understanding the reaction mechanism is crucial for optimization and troubleshooting. The formation of the oxazole ring proceeds through a base-catalyzed cascade.

G cluster_mech Mechanism of Oxazole Formation cluster_structs Key Intermediates start 1. Deprotonation step2 2. Nucleophilic Attack start->step2 Generates Nucleophile Isocyanoacetate Ethyl Isocyanoacetate (TosMIC analogue) step3 3. 5-endo-dig Cyclization step2->step3 Forms Oxazoline Intermediate Aldehyde Aryl Aldehyde step4 4. Tautomerization & Elimination step3->step4 Aromatization Driving Force Oxazoline Oxazoline Intermediate Product Oxazole Product

Caption: Key stages in the Van Leusen-type oxazole synthesis.

  • Deprotonation: The base removes the acidic proton from the α-carbon of the ethyl isocyanoacetate.

  • Nucleophilic Attack: The resulting carbanion attacks the electrophilic carbonyl carbon of the aryl aldehyde.

  • Cyclization: The intermediate alkoxide then undergoes an intramolecular 5-endo-dig cyclization by attacking the carbon of the isocyanide group.[4][8] This step forms the five-membered oxazoline ring.

  • Aromatization: The final step is a base-promoted tautomerization and elimination (in this case, formally of water after protonation), which is the thermodynamic driving force of the reaction, leading to the stable aromatic oxazole ring.

Substrate Scope and Data

The described protocol is effective for a variety of substituted aryl and heteroaryl aldehydes. Electron-donating and electron-withdrawing groups are generally well-tolerated.

EntryAryl AldehydeProduct Yield (Ester)Hydrolysis Yield
1Benzaldehyde~85-95%>95%
24-Methoxybenzaldehyde~90-98%>95%
34-Chlorobenzaldehyde~80-90%>95%
44-Nitrobenzaldehyde~75-85%>95%
52-Naphthaldehyde~80-90%>95%
63-Pyridinecarboxaldehyde~70-80%>95%
Yields are typical and may vary based on specific reaction conditions and scale.

Characterization and Validation

For 2-phenyl-oxazole-4-carboxylic acid :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.5 (br s, 1H, -COOH), 8.95 (s, 1H, oxazole C5-H), 8.10 (d, 2H, Ar-H), 7.60 (m, 3H, Ar-H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 163.0, 161.5, 145.0, 138.5, 131.5, 129.0, 126.5, 126.0.

  • Mass Spec (ESI-): Calculated for C₁₀H₇NO₃ [M-H]⁻: 188.03; Found: 188.0.

Troubleshooting

IssueProbable CauseRecommended Solution
Low yield in Part A Incomplete reaction.Ensure the K₂CO₃ is anhydrous and finely powdered. Increase reaction time or gently warm the reaction to 30-40 °C.
Aldehyde is unstable to base.Use a milder base like triethylamine (TEA), although this may require longer reaction times.
Reaction stalls in Part A Poor solubility of reagents.Switch to a different solvent system like THF or DMF.
Incomplete hydrolysis in Part B Insufficient base or reaction time.Increase the equivalents of LiOH/NaOH to 3.0 eq and/or increase the reaction temperature to 50 °C.
Product is oily/difficult to isolate Impurities present.Ensure complete hydrolysis. After acidification, extract the product into an organic solvent (e.g., EtOAc), wash, dry, and concentrate to obtain a solid.
Ring opening of oxazole Conditions for hydrolysis are too harsh.Use LiOH at room temperature, as it is generally milder than NaOH at elevated temperatures. Avoid prolonged heating.[9]

References

  • NROChemistry. Van Leusen Reaction. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]

  • Wikipedia. Van Leusen reaction. Available from: [Link]

  • Lu, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. Available from: [Link]

  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Available from: [Link]

  • SynArchive. Robinson-Gabriel Synthesis. Available from: [Link]

  • Wasserman, H. H., & Vinick, F. J. (1973). The Mechanism of the Robinson-Gabriel Synthesis of Oxazoles. Journal of Organic Chemistry, 38(13), 2407–2408. Available from: [Link]

  • Sciforum. Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Available from: [Link]

  • Wikipedia. Robinson–Gabriel synthesis. Available from: [Link]

  • Organic Chemistry Tube. Robinson-Gabriel synthesis of oxazoles. Available from: [Link]

  • ResearchGate. Hydrolysis of differently substituted 4‐isoxazolecarboxylates. Available from: [Link]

  • Wikipedia. Cook–Heilbron thiazole synthesis. Available from: [Link]

  • Zask, A., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron Letters, 77, 153164. Available from: [Link]

  • ResearchGate. Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines. Available from: [Link]

  • ACS Publications. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available from: [Link]

  • Taylor & Francis Online. One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Available from: [Link]

  • Wikipedia, la enciclopedia libre. Síntesis de tiazoles de Cook-Heilbron. Available from: [Link]

  • NIH National Center for Biotechnology Information. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Available from: [Link]

  • ResearchGate. Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ). Available from: [Link]

  • Journal of Synthetic Chemistry. One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Available from: [Link]

  • ResearchGate. Synthetic approaches for oxazole derivatives: A review. Available from: [Link]

  • Organic Chemistry Portal. A Simple One-Pot Synthesis of 2-Aryl-5-alkyl-Substituted Oxazoles by Cs2CO3-Mediated Reactions of Aromatic Primary Amides with 2,3-Dibromopropene. Available from: [Link]

  • ConnectSci. One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry. Available from: [Link]

  • PubMed. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Available from: [Link]

  • RSC Publishing. 318. Studies in the azole series. Part I. A novel route to 5-aminothiazoles. Available from: [Link]

  • ChemRxiv. Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. Available from: [Link]

  • ResearchGate. A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives. Available from: [Link]

  • ResearchGate. Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α -Ketoic Acids by Photoredox Catalysis. Available from: [Link]

  • PubMed. 5-Aminooxazole as an internal traceless activator of C-terminal carboxylic acid: rapid access to diversely functionalized cyclodepsipeptides. Available from: [Link]

  • PubMed. Reaction of arylsulfonylhydrazones of aldehydes with alpha-magnesio sulfones. A novel olefin synthesis. Available from: [Link]

  • R Discovery. Aldehyde Tosylhydrazones Research Articles. Available from: [Link]

  • Organic Chemistry Portal. Metal-free carbon-carbon bond-forming reductive coupling between boronic acids and tosylhydrazones. Available from: [Link]

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]

  • PubMed. Metal-free carbon-carbon bond-forming reductive coupling between boronic acids and tosylhydrazones. Available from: [Link]

Sources

Application Notes and Protocols for 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid as a Putative PDE4 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide to the potential application of 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid as a selective inhibitor of phosphodiesterase 4 (PDE4). Drawing upon the established pharmacology of PDE4 inhibitors and the known bioactivity of the oxazole-4-carboxylic acid scaffold, we present the scientific rationale, key compound characteristics, and detailed protocols for in vitro and cellular characterization. This guide is intended to empower researchers to rigorously evaluate the therapeutic potential of this compound in inflammatory and immunological disease models.

Introduction: The Rationale for Targeting PDE4

Phosphodiesterase 4 (PDE4) is a superfamily of enzymes responsible for the specific hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger in a multitude of cellular processes.[1][2][3] Notably, PDE4 is the predominant cAMP-hydrolyzing enzyme in inflammatory and immune cells, including macrophages, T-cells, and neutrophils.[1][3] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC).[3][4][5] This cascade of events ultimately results in the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory responses.[3][4] Consequently, PDE4 has emerged as a validated and compelling therapeutic target for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, atopic dermatitis, and asthma.[1][3][6]

The oxazole scaffold has been identified as a promising pharmacophore for the development of potent and selective PDE4 inhibitors.[7][8][9] The compound of interest, this compound, belongs to this chemical class, suggesting its potential to modulate the PDE4 signaling pathway and exert anti-inflammatory effects.

Compound Profile: this compound

While specific experimental data for this exact molecule is not extensively published, we can infer its likely properties based on its chemical structure and related analogs.

PropertyPredicted/Known ValueSource/Justification
Chemical Name This compoundIUPAC Nomenclature
CAS Number 885273-82-5Chemical Abstract Service
Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
Appearance White to off-white solidTypical for small organic molecules
Solubility Soluble in DMSO, DMF, and aqueous base. Limited solubility in aqueous acid.Predicted based on the carboxylic acid moiety.
Purity >95% (recommended for biological assays)Standard for in vitro studies

The PDE4-cAMP Signaling Pathway

The following diagram illustrates the central role of PDE4 in regulating intracellular cAMP levels and the mechanism of action for inhibitors like this compound.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitor Inhibitor Action GPCR GPCR AC Adenylate Cyclase GPCR->AC Stimulus cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates AMP 5'-AMP PDE4->AMP Hydrolyzes CREB CREB (in nucleus) PKA->CREB Phosphorylates Pro_Inflammatory Pro-inflammatory Mediator Synthesis PKA->Pro_Inflammatory Inhibits EPAC->Pro_Inflammatory Inhibits Anti_Inflammatory Anti-inflammatory Gene Expression CREB->Anti_Inflammatory Promotes Inhibitor 2-(3,4-Dimethyl-phenyl) -oxazole-4-carboxylic acid Inhibitor->PDE4 Inhibits

Caption: Mechanism of PDE4 inhibition.

Experimental Protocols

The following protocols provide a framework for the initial characterization of this compound as a PDE4 inhibitor.

In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified recombinant PDE4. A common method is a fluorescence polarization (FP) assay.[10][11][12]

Principle: The assay utilizes a fluorescently labeled cAMP substrate (cAMP-FAM). In the presence of active PDE4, cAMP-FAM is hydrolyzed to AMP-FAM. A binding agent that specifically recognizes the phosphate group on AMP-FAM is then added. When AMP-FAM is bound to this large molecule, its rotation slows, resulting in a high fluorescence polarization signal. Conversely, in the presence of a PDE4 inhibitor, cAMP-FAM remains intact and rotates freely, leading to a low FP signal. The degree of inhibition is therefore inversely proportional to the FP signal.

Materials:

  • Recombinant human PDE4B or PDE4D enzyme

  • Fluorescently labeled cAMP (e.g., cAMP-FAM)

  • Binding Agent (specific for 5'-AMP)

  • PDE Assay Buffer (e.g., 10 mM Tris-HCl pH 7.2, 10 mM MgCl2, 1 mM DTT)

  • Test Compound: this compound

  • Positive Control: Rolipram or Roflumilast

  • 384-well, low-volume, black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Assay Plate Preparation: Add 25 nL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only (negative control) and a known PDE4 inhibitor like Rolipram (positive control).

  • Enzyme Addition: Dilute the PDE4 enzyme to the desired concentration in cold PDE Assay Buffer. Add 5 µL of the diluted enzyme solution to each well.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Substrate Addition: Prepare the cAMP-FAM substrate solution in PDE Assay Buffer. Add 5 µL of the substrate solution to each well to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Termination and Detection: Add 5 µL of the Binding Agent solution to stop the reaction and allow for binding to the hydrolyzed substrate. Incubate for another 60 minutes at room temperature.

  • Data Acquisition: Read the fluorescence polarization on a compatible microplate reader.

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based cAMP Accumulation Assay

This assay determines the effect of the test compound on intracellular cAMP levels in a cellular context.[13][14][15]

Principle: Cells expressing PDE4 are stimulated to produce cAMP (e.g., using forskolin, an adenylate cyclase activator). In the absence of a PDE4 inhibitor, the newly synthesized cAMP is rapidly degraded. In the presence of an effective inhibitor, cAMP accumulates within the cells. The amount of accumulated cAMP can be quantified using various methods, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.[14][15]

Materials:

  • HEK293 cells or other suitable cell line with endogenous or overexpressed PDE4

  • Cell culture medium and supplements

  • Forskolin

  • Test Compound: this compound

  • Positive Control: Rolipram or Roflumilast

  • cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit)

  • White, 384-well, solid-bottom microplates

  • Multimode microplate reader

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 384-well plate at a density of 1000-2000 cells/well and incubate overnight.[13]

  • Compound Addition: Prepare serial dilutions of the test compound and controls in an appropriate assay buffer. Add the compounds to the cells and incubate for 30-60 minutes at 37°C.

  • cAMP Stimulation: Add a sub-maximal concentration of forskolin (e.g., 1-10 µM) to all wells (except for unstimulated controls) to induce cAMP production. Incubate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Acquisition: Read the plate on a suitable microplate reader.

Data Analysis: Normalize the data to the forskolin-stimulated control. Plot the normalized cAMP levels against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Characterization cluster_invivo In Vivo Evaluation (Future Work) Enzyme_Assay PDE4 Enzyme Inhibition Assay (Fluorescence Polarization) IC50 Determine IC50 Enzyme_Assay->IC50 cAMP_Assay Cell-Based cAMP Accumulation Assay IC50->cAMP_Assay Informs EC50 Determine EC50 cAMP_Assay->EC50 Animal_Model Animal Models of Inflammation (e.g., LPS-induced lung inflammation) EC50->Animal_Model Informs Dosing Efficacy Assess Efficacy Animal_Model->Efficacy

Caption: Experimental workflow for evaluating a novel PDE4 inhibitor.

Potential Downstream Applications and In Vivo Studies

A promising IC50 and EC50 from the in vitro and cellular assays would warrant further investigation in more complex biological systems.

Cytokine Release Assays: The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines (e.g., THP-1).

Animal Models of Inflammatory Disease: Based on the in vitro potency, the compound can be advanced into preclinical animal models.[6][16] Examples include:

  • LPS-induced pulmonary inflammation in mice or rats: To assess the compound's ability to reduce neutrophil infiltration and cytokine levels in the lungs, relevant to COPD and asthma.[17]

  • Imiquimod-induced psoriasis-like skin inflammation in mice: To evaluate the therapeutic potential for dermatological inflammatory conditions.[18]

  • Collagen-induced arthritis in mice: To investigate its efficacy in a model of rheumatoid arthritis.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through the inclusion of appropriate controls.

  • Positive Controls: The use of well-characterized PDE4 inhibitors like Rolipram or Roflumilast ensures that the assay systems are performing as expected and provides a benchmark for the potency of the test compound.[19]

  • Negative Controls: DMSO-only wells serve as the baseline for calculating percent inhibition and ensure that the vehicle has no significant effect on the assay.

  • Counter-screens: To confirm selectivity, the compound should be tested against other PDE families (e.g., PDE1, PDE3, PDE5).

Conclusion

This compound represents a promising candidate for investigation as a novel PDE4 inhibitor. The application notes and protocols provided in this document offer a robust framework for its initial characterization. A systematic evaluation of its in vitro potency, cellular activity, and ultimately, its efficacy in preclinical models of inflammatory disease will be crucial in determining its therapeutic potential.

References

  • A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Chaplin, D., et al. (2012). Discovery of oxazole-based PDE4 inhibitors with picomolar potency. Bioorganic & Medicinal Chemistry Letters, 22(7), 2594-2597. Retrieved January 19, 2026, from [Link]

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  • Zippin, J. (n.d.). Targeting cAMP Signaling for the Treatment of Inflammatory Diseases of the Skin. Journal of Drugs in Dermatology. Retrieved January 19, 2026, from [Link]

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  • Zhang, X., et al. (2022). The regulatory role of PDE4B in the progression of inflammatory function study. Frontiers in Immunology, 13, 991807. Retrieved January 19, 2026, from [Link]

  • Li, H., Zuo, J., & Tang, W. (2018). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology, 9, 1048. Retrieved January 19, 2026, from [Link]

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  • PDE4B Cell-Based Activity Assay Kit. (n.d.). BPS Bioscience. Retrieved January 19, 2026, from [Link]

  • Sbraccia, M., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Pharmaceuticals, 16(7), 1010. Retrieved January 19, 2026, from [Link]

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  • Kuang, R., et al. (2012). Discovery of a highly potent series of oxazole-based phosphodiesterase 4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(7), 2594-2597. Retrieved January 19, 2026, from [Link]

  • Lin, C. H., Chang, S. H., & Fang, J. Y. (2016). Recent Advances Using Phosphodiesterase 4 (PDE4) Inhibitors to Treat Inflammatory Disorders: Animal and Clinical Studies. Current Drug Therapy, 11(1), 21-40. Retrieved January 19, 2026, from [Link]

  • Chemical structures of oxazole‐based derivatives as PDE4BIs (14–26). (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Chemical structures of furan- and oxazole-based derivatives as PDE4 inhibitors. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. (2024). Molecules, 29(10), 2315. Retrieved January 19, 2026, from [Link]

  • Li, H., Zuo, J., & Tang, W. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers in Pharmacology, 15, 1404005. Retrieved January 19, 2026, from [Link]

  • Assessment of PDE4 Inhibitor-Induced Hypothermia as a Correlate of Nausea in Mice. (2021). International Journal of Molecular Sciences, 22(24), 13600. Retrieved January 19, 2026, from [Link]

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  • Li, Y., et al. (2017). Design, synthesis and biological evaluation of 2,4-disubstituted oxazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(6), 1381-1386. Retrieved January 19, 2026, from [Link]

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Sources

Application Notes and Protocols for 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid: A Potential Neuroprotective Agent for Parkinson's Disease

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Oxazole Scaffolds in Neurodegeneration

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the debilitating loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated α-synuclein protein, forming Lewy bodies[1]. Current therapies primarily offer symptomatic relief, and the development of disease-modifying treatments remains a critical unmet need in neuroscience research[2]. The heterocylic oxazole motif has emerged as a privileged scaffold in medicinal chemistry due to its ability to engage with a variety of biological targets through diverse non-covalent interactions[3]. This has led to the exploration of oxazole-containing compounds for a range of therapeutic applications, including neurodegenerative diseases[4].

This document provides detailed application notes and experimental protocols for the investigation of 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid (CAS No. 885273-82-5)[5], a compound identified as a potential antiparkinsonian agent. While specific preclinical data on this molecule is emerging, its structural features suggest several plausible mechanisms of action based on extensive research into related oxazole and oxadiazole derivatives. These include the inhibition of α-synuclein aggregation, modulation of neuroinflammatory pathways, and the mitigation of oxidative stress, all of which are central to the pathophysiology of Parkinson's disease[3][6][7].

These protocols are designed to provide researchers in drug discovery and neurobiology with a robust framework for the systematic evaluation of this compound's neuroprotective potential.

Proposed Mechanisms of Action and Investigational Strategy

Based on the existing literature for structurally related compounds, we hypothesize that this compound may exert its antiparkinsonian effects through one or more of the following mechanisms:

  • Inhibition of α-Synuclein Aggregation: The aggregation of α-synuclein is a hallmark of PD pathology. Small molecules that can interfere with this process are considered promising therapeutic candidates[8][9]. Oxazole-based compounds have been shown to modulate protein-protein interactions and reduce α-synuclein aggregation[6].

  • Anti-inflammatory and Antioxidant Activity: Neuroinflammation and oxidative stress are key drivers of neuronal death in Parkinson's disease[3][7]. The Nrf2/NF-κB signaling pathway is a critical regulator of these processes, and its modulation by small molecules can confer neuroprotection.

  • Monoamine Oxidase B (MAO-B) Inhibition: Selective inhibition of MAO-B, an enzyme that metabolizes dopamine in the brain, is a clinically validated strategy for treating Parkinson's disease[10]. The aromatic and heterocyclic nature of the topic compound suggests potential interactions with the active site of MAO-B.

The following sections provide detailed protocols to investigate these potential mechanisms both in vitro and in cellular models.

Experimental Protocols

Protocol 1: In Vitro α-Synuclein Aggregation Assay

This protocol details a Thioflavin T (ThT) fluorescence-based assay to assess the ability of this compound to inhibit the aggregation of recombinant α-synuclein.

Workflow for α-Synuclein Aggregation Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Recombinant α-synuclein monomer preparation assay1 Incubate α-synuclein with compound or vehicle prep1->assay1 prep2 Prepare compound stock solutions prep2->assay1 assay2 Add Thioflavin T assay1->assay2 assay3 Measure fluorescence (Ex: 450 nm, Em: 485 nm) assay2->assay3 analysis1 Plot fluorescence vs. time assay3->analysis1 analysis2 Calculate aggregation kinetics and IC50 analysis1->analysis2 cluster_nrf2 Antioxidant Response cluster_nfkb Inflammatory Response compound 2-(3,4-Dimethyl-phenyl)- oxazole-4-carboxylic acid nrf2 Nrf2 Activation compound->nrf2 nfkb NF-κB Inhibition compound->nfkb ros Oxidative Stress (e.g., from LPS) ros->nrf2 ros->nfkb are Antioxidant Response Element (ARE) Genes (e.g., HO-1, NQO1) nrf2->are Upregulation cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->cytokines Downregulation

Sources

experimental protocol for evaluating the bioactivity of oxazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Experimental Protocols for Evaluating the Bioactivity of Oxazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Oxazole Scaffold in Modern Drug Discovery

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for other functional groups have established it as a cornerstone in the design of novel therapeutic agents. Oxazole derivatives exhibit an impressively broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. This wide range of bioactivity stems from the scaffold's ability to engage in various non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with diverse biological targets, such as enzymes and protein receptors.

This guide provides a set of detailed, validated protocols for the systematic evaluation of the bioactivity of newly synthesized oxazole derivatives. The methodologies described herein are foundational assays designed to provide robust, reproducible data for initial screening and lead compound characterization. The focus is not merely on procedural steps but on the underlying principles and the inclusion of self-validating controls to ensure data integrity.

Part 1: In Vitro Anticancer Activity Assessment

A primary application for novel oxazole derivatives is in oncology. The most common initial step is to assess the compound's cytotoxic or cytostatic effect on cancer cell lines. The MTT assay remains a gold standard for this purpose due to its reliability and high-throughput adaptability.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable, metabolically active cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT reagent, yielding an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. A reduction in formazan production in treated cells compared to untreated controls indicates a loss of cell viability.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_assay Phase 3: Assay & Readout cluster_analysis Phase 4: Data Analysis A 1. Cell Seeding Seed cancer cells in a 96-well plate. Incubate for 24h. C 3. Cell Treatment Replace media with media containing the oxazole derivatives or controls. A->C B 2. Compound Preparation Prepare serial dilutions of oxazole derivatives. (e.g., 0.1, 1, 10, 50, 100 µM) B->C D 4. Incubation Incubate for 24-72 hours. (Time-dependent analysis) C->D E 5. MTT Addition Add MTT reagent to each well. Incubate for 3-4 hours. D->E F 6. Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. E->F G 7. Absorbance Reading Measure absorbance at ~570 nm using a plate reader. F->G H 8. Calculate % Viability Normalize data to vehicle control. G->H I 9. Determine IC50 Value Plot dose-response curve. H->I

Caption: Workflow for assessing anticancer activity using the MTT assay.

Detailed Protocol: MTT Assay

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • Oxazole derivatives stock solutions (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the oxazole derivatives in complete medium from the stock solution. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.

  • Treatment: After 24 hours of incubation, carefully remove the medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells.

    • Self-Validation System:

      • Negative Control (Vehicle): Wells containing cells treated with medium containing the same final concentration of DMSO as the test compounds. This represents 100% cell viability.

      • Positive Control: Wells containing cells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Blank Control: Wells containing medium only (no cells) to subtract background absorbance.

  • Incubation: Incubate the plate for a defined period, typically 24, 48, or 72 hours, depending on the experimental design.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours at 37°C. During this time, purple formazan crystals will form in living cells.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

Data Analysis:

  • Calculate the percentage of cell viability using the following formula:

    • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Plot the % Viability against the log of the compound concentration.

  • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%.

ParameterRecommended ValueRationale
Cell Seeding Density5,000 - 10,000 cells/wellEnsures cells are in the logarithmic growth phase during treatment.
Compound Concentration Range0.01 µM to 100 µMA wide range is necessary to capture the full dose-response curve.
Incubation Time24, 48, 72 hoursAllows for assessment of time-dependent cytotoxic effects.
Final DMSO Concentration< 0.5% (v/v)Minimizes solvent-induced cytotoxicity.

Part 2: Antimicrobial Activity Assessment

Oxazole derivatives are frequently investigated for their potential as novel antimicrobial agents. The standard method to quantify this activity is by determining the Minimum Inhibitory Concentration (MIC).

Principle of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining MIC values in a high-throughput format. It involves challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a liquid growth medium.

Experimental Workflow: Broth Microdilution for MIC

MIC_Workflow cluster_prep Phase 1: Preparation cluster_inoculation Phase 2: Inoculation & Incubation cluster_readout Phase 3: MIC Determination A 1. Bacterial Inoculum Prep Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard). C 3. Inoculation Add the bacterial suspension to all wells. A->C B 2. Compound Dilution Perform 2-fold serial dilutions of the oxazole derivative in a 96-well plate. B->C D 4. Incubation Incubate at 37°C for 16-20 hours. C->D E 5. Visual Inspection Identify the lowest concentration with no visible bacterial growth (turbidity). D->E G 7. Record MIC Value The well with the lowest concentration and no growth is the MIC. E->G F 6. Optional: Resazurin Addition Add resazurin indicator for colorimetric readout (Blue -> Pink indicates growth). F->G

derivatization of 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid for SAR studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Derivatization of 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for the strategic derivatization of this compound, a heterocyclic scaffold with significant potential in medicinal chemistry. The primary objective is to generate a chemically diverse library of analogues for comprehensive Structure-Activity Relationship (SAR) studies. We will explore the rationale behind derivatization strategies, focusing on the versatile carboxylic acid moiety as the primary point of modification. Detailed, field-proven protocols for amide bond formation and esterification are provided, alongside a discussion of secondary derivatization pathways. This guide emphasizes the importance of robust synthetic execution, reaction monitoring, and rigorous analytical characterization to ensure the integrity of the SAR data generated.

Scaffold Analysis and Derivatization Strategy

The parent molecule, this compound, offers several potential sites for chemical modification. A thoughtful SAR strategy involves systematically altering these sites to probe the molecule's interaction with its biological target.

  • Primary Modification Point (Vector 1): The C4-carboxylic acid is the most attractive handle for derivatization. Its acidity and reactivity allow for a wide range of robust coupling reactions. Modifications here can introduce diverse functional groups that can explore hydrogen bonding, ionic interactions, and steric boundaries within a target's binding pocket.

  • Secondary Modification Point (Vector 2): The 3,4-dimethyl-phenyl moiety presents opportunities for more advanced SAR. The methyl groups can be targeted for reactions like benzylic bromination followed by nucleophilic substitution, allowing for the introduction of new substituents.[1][2] This can be used to explore deeper pockets or alter the molecule's overall lipophilicity and metabolic stability.

  • Exploratory Modification Point (Vector 3): The C5 position of the oxazole ring is a potential site for C-H functionalization.[3][4] While synthetically more challenging, modification at this position can significantly alter the electronic properties and vectoral trajectory of the scaffold.

SAR_Strategy cluster_0 This compound cluster_vectors Derivatization Vectors Core_Structure V1 Vector 1: Carboxylic Acid Core_Structure->V1 Primary (Amides, Esters) V2 Vector 2: Aromatic Methyls Core_Structure->V2 Secondary (Benzylic Functionalization) V3 Vector 3: Oxazole C5 Core_Structure->V3 Exploratory (C-H Activation)

Figure 1: Key derivatization points on the core scaffold.

Primary Derivatization: Amide Library Synthesis

Amide bond formation is a cornerstone of medicinal chemistry, enabling the systematic exploration of chemical space.[5][6] We will detail two robust protocols using common coupling reagents: EDC/HOBt and HATU.

Rationale for Amide Synthesis
  • Mimicking Peptide Bonds: Amides are bioisosteres of peptide bonds and can form crucial hydrogen bond interactions within a protein's active site.

  • Modulating Physicochemical Properties: Introducing different amine building blocks can systematically alter properties like solubility, lipophilicity (logP), and polar surface area (PSA).

  • Vectorial Diversity: A library of amines provides a wide array of vectors to probe different regions of the binding pocket.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This classic carbodiimide-based method is cost-effective and reliable for a wide range of substrates.[7][8] The mechanism involves the activation of the carboxylic acid by EDC to form a reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and other side reactions, so an additive like HOBt is used to form a more stable, yet still reactive, HOBt-ester, which then reacts with the amine.[7]

Materials:

  • This compound (1.0 equiv)

  • Desired amine (1.1 - 1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)

  • Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 - 3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard aqueous workup reagents (e.g., 1M HCl, saturated NaHCO₃, brine)

Step-by-Step Protocol:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv), the chosen amine (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolution: Add anhydrous DMF or DCM to dissolve the solids (target concentration of 0.1-0.2 M).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Activation: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise to the cooled solution. The mixture may become thicker.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[9][10]

  • Workup:

    • Quench the reaction with water.

    • Dilute with an organic solvent like Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Protocol 2: HATU Mediated Amide Coupling

HATU is a uronium salt-based coupling reagent that is highly efficient, especially for sterically hindered substrates or less nucleophilic amines.[6][7][11] It directly converts the carboxylic acid into a highly reactive OAt-active ester, leading to faster reaction times and often higher yields.[7]

Materials:

  • This compound (1.0 equiv)

  • Desired amine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Protocol:

  • Setup: Under an inert atmosphere, add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) to a flame-dried flask.

  • Dissolution: Add anhydrous DMF (target concentration 0.1-0.2 M).

  • Cooling: Cool the solution to 0 °C.

  • Pre-activation: Add DIPEA (3.0 equiv) dropwise. Stir the mixture at 0 °C for 15-20 minutes. This pre-activation step is crucial for forming the active ester.

  • Amine Addition: Add the amine (1.1 equiv), either neat or as a solution in a small amount of DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-6 hours.

  • Monitoring & Workup: Follow steps 7 and 8 as described in the EDC/HOBt protocol.

  • Purification: Purify the crude product by flash column chromatography.

Amide_Coupling_Workflow cluster_reagents Reagents cluster_process Process Acid Carboxylic Acid (1.0 eq) Mix 1. Mix & Dissolve in Anhydrous DMF Acid->Mix Amine Amine (1.1 eq) Amine->Mix Coupling_Reagent Coupling Reagent (HATU or EDC/HOBt) Coupling_Reagent->Mix Base Base (DIPEA) Base->Mix Activate 2. Activate at 0°C Mix->Activate React 3. React at RT (1-24h) Activate->React Monitor 4. Monitor by LC-MS React->Monitor Workup 5. Aqueous Workup Monitor->Workup Purify 6. Chromatography Workup->Purify Product Pure Amide Derivative Purify->Product

Figure 2: General workflow for amide library synthesis.

Primary Derivatization: Ester Synthesis

Esterification provides another avenue for SAR, replacing the hydrogen-bond donating capability of the carboxylic acid with a hydrogen-bond acceptor and introducing different alkyl groups to probe steric interactions.[12]

Protocol 3: Fischer Esterification

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[13][14] The reaction is an equilibrium process, so it is typically driven to completion by using a large excess of the alcohol (which can also serve as the solvent) and/or by removing water as it is formed.[13]

Materials:

  • This compound (1.0 equiv)

  • Desired alcohol (e.g., Methanol, Ethanol) (used in large excess as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)

Step-by-Step Protocol:

  • Setup: Suspend the carboxylic acid (1.0 equiv) in the desired alcohol (e.g., 20-50 equivalents or as solvent).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated H₂SO₄ (0.05 equiv) dropwise.

  • Reaction: Heat the mixture to reflux (the temperature will depend on the boiling point of the alcohol) for 4-18 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid catalyst by slowly adding saturated NaHCO₃ solution until effervescence ceases.

    • Remove the excess alcohol under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., EtOAc).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude ester by flash column chromatography.

Characterization and Data Analysis

Rigorous characterization of each new derivative is essential for the integrity of the SAR study.

Technique Purpose Expected Observations for a Successful Amide Derivative
LC-MS Purity assessment and mass confirmation.[9]A major peak in the chromatogram with the expected [M+H]⁺ mass.
¹H NMR Structural confirmation and verification of amide bond formation.[15][16]Disappearance of the broad carboxylic acid proton signal (>10 ppm). Appearance of new signals corresponding to the amine fragment. A downfield shift of protons α to the new amide bond.
¹³C NMR Confirms the carbon framework.Shift of the carbonyl carbon signal to ~165-175 ppm. Appearance of new signals for the amine fragment carbons.
HRMS Provides an exact mass for elemental composition confirmation.The measured mass should be within 5 ppm of the calculated exact mass.

Secondary Derivatization: Benzylic Bromination

For advanced SAR, the dimethyl-phenyl group can be modified. A common strategy is radical bromination of the benzylic positions using N-Bromosuccinimide (NBS), followed by nucleophilic substitution.[1][17]

Rationale: This two-step sequence allows for the introduction of a wide variety of functional groups (e.g., -OH, -OR, -CN, -N₃) at one or both of the methyl positions, extending the molecule into new regions of chemical space.

Note: This reaction should be performed on an ester derivative (e.g., the methyl ester) to protect the reactive carboxylic acid.

Step 1: Benzylic Bromination with NBS

  • Dissolve the methyl ester precursor (1.0 equiv) in an inert solvent like CCl₄.

  • Add NBS (1.1 equiv for mono-bromination, 2.2 for di-bromination) and a radical initiator (e.g., AIBN or benzoyl peroxide, catalytic amount).

  • Heat the mixture to reflux with a light source (e.g., 250W lamp) for 2-6 hours.

  • Monitor by TLC/LC-MS. Upon completion, cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate. The crude bromide is often used directly in the next step.

Step 2: Nucleophilic Substitution

  • Dissolve the crude benzylic bromide in a suitable polar aprotic solvent (e.g., DMF, Acetone).

  • Add the desired nucleophile (e.g., Sodium Azide, Potassium Cyanide, a sodium alkoxide) (1.5-2.0 equiv).

  • Stir at room temperature or heat gently until the starting bromide is consumed.

  • Perform an aqueous workup and purify by chromatography.

Conclusion

This application note outlines a systematic and robust strategy for the derivatization of this compound. By focusing initially on the versatile C4-carboxylic acid handle using well-established amide and ester coupling protocols, researchers can efficiently generate a diverse library of analogues. The provided step-by-step methods, coupled with rigorous analytical confirmation, will ensure the production of high-quality compounds, enabling the development of meaningful and reliable Structure-Activity Relationships to guide drug discovery programs.

References

  • A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids is described. National Institutes of Health. [Link]

  • Recent Advances for Synthesis of Oxazole Heterocycles via C‐H/C‐N Bond Functionalization of Benzylamines. Scilit. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Simple and Efficient Aromatic C–H Oxazolination. ACS Publications. [Link]

  • Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Bohrium. [Link]

  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. [Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. National Institutes of Health. [Link]

  • Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. ResearchGate. [Link]

  • Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. PubMed. [Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PubMed. [Link]

  • Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Organic Chemistry Portal. [Link]

  • Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. ACS Publications. [Link]

  • A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. PubMed. [Link]

  • Benzylic Bromination. Chemistry Steps. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Synthesis of 2,4,5-Trisubstituted Oxazoles from Copper-Mediated Benzylic sp3 C–H Aerobic Oxidative Annulation of Ketones and Amines via a Cascade Reaction. ACS Publications. [Link]

  • 10.3 Allylic and Benzylic Bromination with NBS. Chad's Prep. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. [Link]

  • Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. News-Medical.Net. [Link]

  • Allylic position and benzylic position bromination. Chemia. [Link]

  • Benzylic Bromination with NBS. Chad's Prep. [Link]

  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

  • A review on the liquid chromatography- nuclear magnetic resonance (lc-nmr) and it. World Journal of Pharmaceutical Research. [Link]

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. [Link]

  • Derivatization of carboxylic groups prior to their LC analysis - A review. PubMed. [Link]

  • derivatization method for carboxylic acid ?. Chromatography Forum. [Link]

  • Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. National Institutes of Health. [Link]

  • Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. Asian Journal of Chemistry. [Link]

  • Acids: Derivatization for GC Analysis. ResearchGate. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Esterification--Making Esters from Carboxylic Acids. YouTube. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • esterification - alcohols and carboxylic acids. Chemguide. [Link]

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Application Notes and Protocols: Developing Assays for 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The discovery and development of novel small molecule inhibitors are foundational to modern therapeutic strategies. The compound 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid (CAS No. 885273-82-5) represents a class of molecules with potential therapeutic value. Structurally similar phenyl-oxazole-carboxylic acid derivatives have demonstrated inhibitory activity against phosphodiesterase type 4 (PDE4), an enzyme of significant interest in inflammatory and neurological disorders.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on developing a suite of assays to determine the biological activity and mechanism of action of this compound, using its potential as a PDE4 inhibitor as a primary, illustrative hypothesis.

The protocols outlined herein are designed to be robust and self-validating, progressing from initial high-throughput biochemical screening to more complex, physiologically relevant cell-based assays.[3][4] This tiered approach ensures an efficient allocation of resources, allowing for the rapid identification of active compounds and subsequent in-depth characterization of promising leads.

Part 1: Foundational Biochemical Assays for Direct Target Engagement

The initial step in characterizing a potential enzyme inhibitor is to establish its direct interaction with the purified target protein.[5][6] These biochemical assays are crucial for determining the potency of the compound and understanding its basic mechanism of inhibition.

Principle of PDE4 Enzymatic Activity Assay

Phosphodiesterase 4 (PDE4) is an enzyme that catalyzes the hydrolysis of cyclic adenosine monophosphate (cAMP) to adenosine monophosphate (AMP). A decrease in PDE4 activity, therefore, leads to an increase in intracellular cAMP levels. The activity of PDE4 can be monitored by measuring the depletion of the substrate (cAMP) or the formation of the product (AMP). For high-throughput screening (HTS), fluorescence-based assays are often preferred due to their sensitivity and scalability.

Experimental Workflow: Biochemical Screening

G cluster_prep Assay Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis prep_reagents Prepare Reagents: - PDE4B Enzyme - Fluorescent cAMP Substrate - Assay Buffer dispense_compound Dispense Compound/ Controls (Positive/Negative) prep_compound Compound Preparation: - this compound - Serial Dilutions in DMSO prep_compound->dispense_compound add_enzyme Add PDE4B Enzyme dispense_compound->add_enzyme initiate_reaction Initiate Reaction: Add Fluorescent cAMP Substrate add_enzyme->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate read_plate Read Plate on Fluorescence Plate Reader incubate->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_dose_response Plot Dose-Response Curve calc_inhibition->plot_dose_response det_ic50 Determine IC50 Value plot_dose_response->det_ic50

Caption: Workflow for a biochemical high-throughput screen of this compound against PDE4B.

Detailed Protocol: Fluorescence Polarization (FP)-Based PDE4 Assay

This protocol utilizes the principle of fluorescence polarization, where a small fluorescently labeled cAMP tracer molecule tumbles rapidly in solution, resulting in low polarization. When bound by a specific antibody, its tumbling is slowed, leading to high polarization. PDE4 activity hydrolyzes the cAMP tracer, preventing it from binding to the antibody and thus causing a decrease in polarization.

Materials:

  • Recombinant human PDE4B enzyme

  • Fluorescently labeled cAMP tracer

  • Anti-cAMP antibody

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA

  • This compound

  • Rolipram (reference PDE4 inhibitor)

  • 384-well black, low-volume microplates

  • Fluorescence plate reader with polarization filters

Procedure:

  • Compound Plating: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a concentration gradient (e.g., from 100 µM to 1 nM final assay concentration). Dispense 100 nL of each compound dilution into the assay plate. For controls, dispense DMSO only (negative control) and Rolipram (positive control).

  • Enzyme Addition: Dilute the PDE4B enzyme in assay buffer to the desired concentration (e.g., 0.5 ng/µL). Add 5 µL of the diluted enzyme solution to each well containing the compound.

  • Reaction Initiation: Prepare a substrate mix containing the fluorescent cAMP tracer and the anti-cAMP antibody in assay buffer. Add 5 µL of this mix to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Data Acquisition: Read the fluorescence polarization on a compatible plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - [(Signal_compound - Signal_low_control) / (Signal_high_control - Signal_low_control)])

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.[7]

ParameterThis compoundRolipram (Reference)
IC₅₀ (µM) Example: 1.4Example: 2.0
Hill Slope Example: 1.1Example: 1.0
Max Inhibition (%) Example: 98%Example: 100%
Mechanism of Action (MOA) Studies

Once inhibitory activity is confirmed, it is crucial to understand how the compound inhibits the enzyme.[8][9] This is typically achieved by performing enzyme kinetic studies in the presence of varying concentrations of both the substrate and the inhibitor.

Protocol: Michaelis-Menten Kinetics with Inhibition

  • Perform the PDE4 assay as described above, but with a matrix of varying concentrations of both the cAMP substrate and this compound.

  • Measure the initial reaction velocity (V₀) at each condition.

  • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or by direct non-linear regression fitting to the Michaelis-Menten equation.

  • Analyze the changes in the kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant), to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed).[9]

Part 2: Cell-Based Assays for Physiological Relevance

While biochemical assays are essential for determining direct target engagement, cell-based assays provide a more biologically relevant context.[3][10] They allow for the assessment of compound activity within a living system, taking into account factors like cell permeability, off-target effects, and engagement with intracellular signaling pathways.[4][11]

Principle of Cell-Based cAMP Measurement

In a cellular context, inhibiting PDE4 should lead to an accumulation of intracellular cAMP. This can be measured using various techniques, such as reporter gene assays or immunoassays. A common and robust method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Experimental Workflow: Cell-Based Assay

G cluster_prep Cell & Compound Preparation cluster_treatment Cell Treatment cluster_lysis_readout Lysis & Detection seed_cells Seed Cells (e.g., U937) in 384-well plate add_compound Add Compound to Cells seed_cells->add_compound prep_compound Prepare Compound Dilutions prep_compound->add_compound incubate_compound Incubate add_compound->incubate_compound stimulate_cells Stimulate with Forskolin (to induce cAMP production) incubate_compound->stimulate_cells lyse_cells Lyse Cells and Add HTRF Reagents stimulate_cells->lyse_cells incubate_lysis Incubate lyse_cells->incubate_lysis read_htrf Read HTRF Signal incubate_lysis->read_htrf calc_ec50 Calculate EC50 read_htrf->calc_ec50

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis and enhance your experimental outcomes.

Section 1: Overview of Synthetic Strategies

The synthesis of 2-aryl-oxazole-4-carboxylic acids is a crucial process in medicinal chemistry due to the prevalence of the oxazole scaffold in biologically active compounds.[1][2] The target molecule, this compound, can be synthesized through several established routes. The most common strategies involve the formation of the oxazole ring followed by the hydrolysis of a carboxy-protecting group, typically an ester, at the C4 position.

Key synthetic approaches include modifications of the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones, and methods that construct the oxazole ring from carboxylic acids and amino acid derivatives.[1][3][4][5] A general workflow often starts with commercially available starting materials, proceeds through an ester intermediate, and concludes with a hydrolysis step to yield the final carboxylic acid.

synthesis_workflow cluster_0 Starting Materials cluster_1 Oxazole Ring Formation cluster_2 Final Product Generation SM1 3,4-Dimethylbenzoic Acid or derivative Intermediate Ethyl 2-(3,4-dimethylphenyl) -oxazole-4-carboxylate SM1->Intermediate Coupling & Cyclization SM2 Amino Acid Derivative (e.g., serine ethyl ester) SM2->Intermediate Product 2-(3,4-Dimethyl-phenyl) -oxazole-4-carboxylic acid Intermediate->Product Ester Hydrolysis

Caption: General synthetic workflow for this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

The most prevalent methods are variations of classical oxazole syntheses. A highly effective approach involves the coupling of 3,4-dimethylbenzoic acid with an amino acid derivative, such as serine ethyl ester, followed by cyclodehydration to form the ethyl ester of the target compound.[5][6] This ester is then hydrolyzed to the final carboxylic acid. Another established method is the Robinson-Gabriel synthesis, which utilizes an α-acylamino ketone as the precursor for the oxazole ring.[1][2][3]

Q2: What are the critical reaction parameters to monitor for a high-yield synthesis?

Several parameters are crucial for optimizing the yield:

  • Purity of Starting Materials: Ensure the 3,4-dimethylbenzoic acid and the amino acid derivative are of high purity and dry.

  • Dehydrating Agent: The choice and stoichiometry of the dehydrating agent in the cyclization step are critical. Common agents include phosphorus oxychloride, trifluoroacetic anhydride, and Burgess reagent.[2][7]

  • Reaction Temperature: Both the cyclization and hydrolysis steps are temperature-sensitive. Overheating can lead to side reactions and decomposition.

  • pH Control: During the final hydrolysis and workup, careful control of pH is necessary to ensure complete precipitation of the carboxylic acid product without causing degradation.[8]

Q3: What are the expected yields for this synthesis?

Yields can vary significantly depending on the chosen route and optimization of reaction conditions. With a well-optimized protocol, yields for the formation of the oxazole ester intermediate can range from 60% to over 80%. The subsequent hydrolysis step is typically high-yielding, often exceeding 90%, provided that the workup and purification are performed carefully.

Q4: What safety precautions should be taken during this synthesis?

Standard laboratory safety protocols should be followed. Many of the reagents used in oxazole synthesis are corrosive and/or toxic.

  • Thionyl chloride and phosphorus oxychloride are highly corrosive and react violently with water. They should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Organic solvents like dioxane and dichloromethane are flammable and have associated health risks. Ensure proper ventilation.

  • Strong acids and bases used in hydrolysis and workup should be handled with care to avoid chemical burns.

Section 3: Troubleshooting Guide

Problem 1: Low or No Yield of the Oxazole Ester Intermediate

This is a common issue that can often be traced back to the cyclization step.

Possible Cause A: Incomplete Cyclization/Dehydration

The formation of the oxazole ring from the α-acylamino ketone or a similar intermediate requires the removal of two molecules of water.[1][3] If this process is inefficient, the reaction will stall, leading to low yields.

Troubleshooting & Optimization:

  • Choice of Dehydrating Agent: The effectiveness of dehydrating agents can vary. If one agent gives poor results, consider alternatives.

  • Reaction Conditions: Ensure the reaction is run under anhydrous conditions. The temperature and reaction time should be optimized; monitor the reaction by TLC to determine the point of maximum conversion.

Dehydrating AgentTypical ConditionsNotes
Phosphorus Oxychloride (POCl₃) Pyridine, 0 °C to refluxA common and effective reagent. Can be harsh.
Trifluoroacetic Anhydride (TFAA) THF or CH₂Cl₂, 0 °C to RTMilder conditions, often used in solid-phase synthesis.[7]
Sulfuric Acid (H₂SO₄) HeatA classic but harsh reagent; may lead to side products.[9]
Triphenylphosphine (PPh₃) / Iodine (I₂) Triethylamine (Et₃N), CH₂Cl₂Wipf's modification, suitable for sensitive substrates.[1]

Possible Cause B: Side Reactions

The starting materials or intermediates can undergo unintended reactions, reducing the yield of the desired product. For example, the electron-rich 3,4-dimethylphenyl ring can be susceptible to electrophilic attack if harsh acidic conditions are used.[9]

Troubleshooting & Optimization:

  • Control Stoichiometry: Use the correct molar ratios of reactants. An excess of one reagent can promote side reactions.

  • Temperature Control: Run the reaction at the lowest effective temperature to minimize the formation of byproducts.

  • Order of Addition: In some cases, the order in which reagents are added can influence the reaction outcome.

Problem 2: Difficulty in Hydrolyzing the Ester to the Carboxylic Acid

The conversion of the ethyl or methyl ester to the final carboxylic acid is a critical final step.

Possible Cause A: Incomplete Hydrolysis

Ester hydrolysis is an equilibrium process.[10][11] To drive the reaction to completion, conditions must favor the formation of the carboxylate salt.

Troubleshooting & Optimization:

  • Choice of Base/Acid: Base-catalyzed hydrolysis (saponification) is generally preferred as the formation of the carboxylate salt is essentially irreversible.[10] Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) are commonly used.

  • Solvent System: A co-solvent system, such as THF/water or methanol/water, is often necessary to ensure the solubility of the ester starting material.

  • Reaction Time and Temperature: The reaction may require heating (e.g., 40-60 °C) and extended reaction times (2-24 hours) for complete conversion. Monitor by TLC until all the starting ester is consumed.

Hydrolysis ConditionReagentsSolventTemperatureTypical Time
Base-Catalyzed LiOH or NaOH (1.5-3 eq.)THF/H₂O or MeOH/H₂ORT to 60 °C2-12 h
Acid-Catalyzed 6N HClDioxane/H₂OReflux4-24 h

Possible Cause B: Product Degradation

The oxazole ring can be unstable under harsh acidic or basic conditions, potentially leading to ring-opening.[9][12]

Troubleshooting & Optimization:

  • Use Milder Conditions: If degradation is suspected, use a milder base like lithium hydroxide at room temperature.

  • Careful pH Adjustment: During the acidic workup to precipitate the product, add the acid slowly and with cooling to avoid localized high temperatures and acid concentrations. Adjust the pH to approximately 3-4 for complete precipitation.

Problem 3: Purification Challenges

Isolating the final product in high purity can be challenging due to the presence of unreacted starting materials or byproducts.

Possible Cause: Co-precipitation or Emulsion Formation during Workup

The acidic nature of the product requires a specific extraction procedure to separate it from neutral or basic impurities.

Troubleshooting & Optimization:

  • Aqueous Extraction Workflow: Utilize the acidity of the product to your advantage. An acid-base extraction is a powerful purification technique.[8]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an excellent method for achieving high purity.[8]

purification_workflow Start Crude Reaction Mixture in Organic Solvent (e.g., EtOAc) Wash1 Wash with dilute acid (1M HCl) to remove basic impurities Start->Wash1 Wash2 Extract with base (1M NaOH) Product moves to aqueous layer Wash1->Wash2 Separate1 Separate Layers Wash2->Separate1 OrganicLayer Organic Layer: Contains neutral impurities (Discard) Separate1->OrganicLayer Organic AqueousLayer Aqueous Layer: Contains Sodium 2-(3,4-dimethylphenyl) -oxazole-4-carboxylate Separate1->AqueousLayer Aqueous Acidify Cool in ice bath and acidify with 1M HCl to pH 3-4 AqueousLayer->Acidify Precipitate Product Precipitates Acidify->Precipitate Filter Filter, wash with cold water, and dry under vacuum Precipitate->Filter FinalProduct Pure Product Filter->FinalProduct

Caption: An experimental workflow for the purification of oxazole carboxylic acids via acid-base extraction.[8]

Section 4: Example Experimental Protocol

This protocol is a synthesized example based on common procedures for related compounds and should be adapted and optimized for your specific laboratory conditions.

Step 1: Synthesis of Ethyl 2-(3,4-dimethylphenyl)-oxazole-4-carboxylate

  • To a solution of 3,4-dimethylbenzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq.) and a catalytic amount of DMF.

  • Stir the mixture at room temperature for 2 hours or until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude 3,4-dimethylbenzoyl chloride.

  • In a separate flask, dissolve L-serine ethyl ester hydrochloride (1.0 eq.) in anhydrous pyridine and cool to 0 °C.

  • Slowly add the crude 3,4-dimethylbenzoyl chloride (dissolved in a small amount of anhydrous DCM) to the serine solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Cool the reaction mixture to 0 °C and slowly add phosphorus oxychloride (POCl₃) (1.5 eq.).

  • Heat the mixture to reflux (approx. 40 °C for DCM) for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction and carefully pour it into ice water. Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired ester.

Step 2: Hydrolysis to this compound

  • Dissolve the ethyl ester (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq.) and stir the mixture at 40 °C.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl. A white precipitate should form.

  • Stir the suspension in the ice bath for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under high vacuum to yield the final product, this compound.

References

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  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

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  • ideXlab. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

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  • Google Patents. (n.d.). WO2000053589A1 - Process for preparing oxazole derivatives.
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  • Reddy, G. N., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Yamada, K., Kamimura, N., & Kunishima, M. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journal of Organic Chemistry, 13, 1526–1532. Available at: [Link]

  • Various Authors. (n.d.). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. A collection of articles on the synthesis of benzoxazoles.
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  • ResearchGate. (n.d.). Synthesis and Reactions of Oxazoles. Retrieved from [Link]

  • Various Authors. (n.d.). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. A collection of articles on oxazole synthesis.
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  • Wang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. Available at: [Link]

  • Bakulina, O., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(23), 15567-15577. Available at: [Link]

  • Phillips, A. J., & Uto, Y. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic Letters, 4(16), 2665-2668. Available at: [Link]

  • Yamada, K., Kamimura, N., & Kunishima, M. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journal of Organic Chemistry, 13, 1526-1532. Available at: [Link]

  • Khan Academy. (2019, January 15). Mechanism of ester hydrolysis [Video]. YouTube. Retrieved from [Link] (Note: A representative link is used as the original may not be stable).

  • Luo, M., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(7), 5038-5048. Available at: [Link]

  • Kumar, R., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Transformations of Derivatives of 2-Aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Simple One-Pot Synthesis of 2-Aryl-5-alkyl-Substituted Oxazoles by Cs2CO3-Mediated Reactions of Aromatic Primary Amides with 2,3-Dibromopropene. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-(3,4-Dimethylphenyl-3-(3,4-Dichloro(3,4-Dimethyl)) Benzoyl ) Propanoic Acids as Precursors in the Synthesis of Some Heterocyclic Compounds. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4,5-Disubstituted Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-disubstituted oxazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Oxazole derivatives are integral to numerous biologically active compounds, and their efficient synthesis is a common challenge in medicinal chemistry.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common issues encountered during experimentation.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific problems you may encounter in the laboratory.

Issue 1: Low or No Yield of the Desired 4,5-Disubstituted Oxazole

Question: I am attempting a one-pot Van Leusen synthesis of a 4,5-disubstituted oxazole, but I am getting a very low yield of my product. What are the likely causes and how can I improve the yield?

Answer: Low yields in the one-pot Van Leusen synthesis of 4,5-disubstituted oxazoles can often be attributed to several factors, including reaction conditions, reagent stability, and substrate reactivity.[3] A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes and Solutions:

  • Suboptimal Base: The choice of base is critical for the deprotonation of tosylmethyl isocyanide (TosMIC) and for promoting the final elimination step.[4]

    • Solution: Potassium carbonate (K₂CO₃) is often a good starting point, particularly in polar aprotic solvents like DMF or ionic liquids.[3] If you are still experiencing low yields, consider screening other non-nucleophilic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Presence of Water: TosMIC can decompose in the presence of water and a base, leading to the formation of N-(tosylmethyl)formamide. This side reaction consumes your key reagent and reduces the overall yield.[4]

    • Solution: Ensure all your reagents and solvents are anhydrous. Dry your solvents using appropriate methods (e.g., molecular sieves, distillation) and dry your glassware in an oven before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.[4]

  • Steric Hindrance: Bulky substituents on your aldehyde or aliphatic halide can sterically hinder the reaction, leading to lower yields.[3]

    • Solution: If you suspect steric hindrance is an issue, you may need to increase the reaction time or temperature. However, be aware that prolonged heating can lead to decomposition. Alternatively, exploring a different synthetic route that is less sensitive to steric effects might be necessary.

  • Substituent Effects on the Aldehyde: Aromatic aldehydes with electron-withdrawing groups tend to be more reactive in the Van Leusen synthesis, while those with electron-donating groups may react more slowly.[1]

    • Solution: For less reactive aldehydes, increasing the reaction temperature or using a stronger base may improve the yield. Careful monitoring of the reaction by TLC is essential to determine the optimal reaction time.

Troubleshooting Workflow for Low Yield in Van Leusen Synthesis

start Low or No Yield Observed check_base Is the base optimal? start->check_base check_anhydrous Are conditions strictly anhydrous? check_base->check_anhydrous Yes solution_base Screen alternative bases (e.g., DBU). check_base->solution_base No check_sterics Is steric hindrance a factor? check_anhydrous->check_sterics Yes solution_anhydrous Use dry solvents/glassware and inert atmosphere. check_anhydrous->solution_anhydrous No check_electronics Are there unfavorable electronic effects? check_sterics->check_electronics No solution_sterics Increase reaction time/temperature or consider alternative route. check_sterics->solution_sterics Yes solution_electronics Increase temperature or use a stronger base for electron-rich aldehydes. check_electronics->solution_electronics Yes

Caption: A flowchart for troubleshooting low yields in Van Leusen oxazole synthesis.

Issue 2: Formation of Undesired Side Products

Question: In my attempt to synthesize a 5-substituted oxazole using the Van Leusen reaction, I am observing a significant amount of a nitrile byproduct. What is happening and how can I prevent this?

Answer: The formation of a nitrile is a known side reaction in the Van Leusen synthesis and typically occurs when a ketone is used as the starting material instead of an aldehyde.[4][5] If you are using an aldehyde and still observing nitrile formation, it is highly likely that your aldehyde starting material is contaminated with the corresponding ketone.

Troubleshooting Steps:

  • Verify Aldehyde Purity: The most probable cause is an impurity in your aldehyde.

    • Action: Purify your aldehyde before use, for instance, by distillation or column chromatography.[4]

  • Aldehyde Stability: Some aldehydes can be prone to oxidation to the corresponding carboxylic acid, which will not participate in the desired reaction.

    • Action: Use freshly distilled or purified aldehyde for the best results.

Question: I am performing a Robinson-Gabriel synthesis and my reaction mixture is turning dark, and I am isolating a complex mixture of products. What could be the cause?

Answer: The Robinson-Gabriel synthesis often employs harsh acidic conditions (e.g., concentrated sulfuric acid, polyphosphoric acid) and high temperatures, which can lead to side reactions and decomposition, especially with sensitive substrates.[6][7]

Potential Causes and Solutions:

  • Excessively Harsh Conditions: The combination of strong acid and high heat can cause charring and polymerization of the starting materials or product.

    • Solution: Consider using milder dehydrating agents. A notable modification by Wipf and Miller involves the use of triphenylphosphine and iodine, which can be effective under less forcing conditions.[6] Another option is using the Burgess reagent under microwave irradiation.[8]

  • Functional Group Incompatibility: The harsh acidic conditions are not compatible with many functional groups.

    • Solution: If your substrate contains acid-sensitive groups, the Robinson-Gabriel synthesis may not be the ideal choice. In such cases, the Van Leusen reaction, which proceeds under milder basic conditions, would be a more suitable alternative.[9]

Mechanism of Nitrile Formation in Van Leusen Reaction with Ketones

ketone Ketone initial_adduct Initial Adduct ketone->initial_adduct deprotonated_tosmic Deprotonated TosMIC deprotonated_tosmic->initial_adduct five_membered_ring 5-Membered Ring Intermediate initial_adduct->five_membered_ring Cyclization cyclization 5-endo-dig Cyclization tautomer Tautomerized Intermediate five_membered_ring->tautomer Tautomerization tautomerization Tautomerization n_formylated_alkeneimine N-Formylated Alkeneimine tautomer->n_formylated_alkeneimine Ring Opening & Elimination of Tosyl Group ring_opening Ring Opening nitrile Nitrile Product n_formylated_alkeneimine->nitrile Solvolysis solvolysis Solvolysis

Caption: Nitrile formation pathway in the Van Leusen reaction with ketones.[5]

Issue 3: Difficulties in Product Purification

Question: I have successfully synthesized my 4,5-disubstituted oxazole, but I am struggling to purify it from the reaction mixture. What are some effective purification strategies?

Answer: Purification of 4,5-disubstituted oxazoles can be challenging due to the presence of unreacted starting materials, reagents, and side products with similar polarities to the desired product.

Purification Strategies:

  • Column Chromatography: This is the most common and effective method for purifying oxazole derivatives.

    • Solvent System Screening: It is crucial to perform a thorough screening of solvent systems using thin-layer chromatography (TLC) to achieve optimal separation. A combination of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. Sometimes, adding a small amount of a third solvent like methanol or triethylamine can significantly improve separation.

  • Aqueous Work-up: A proper aqueous work-up can remove many water-soluble impurities before chromatography.

    • For Van Leusen Synthesis: After the reaction, quenching with water and extracting with an organic solvent can remove salts like potassium carbonate. Washing the organic layer with brine helps to remove residual water.[10]

    • For Robinson-Gabriel Synthesis: After quenching the acidic reaction mixture with ice water, careful neutralization with a base like sodium bicarbonate is necessary before extraction.[9]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining a pure compound. Screening various solvents is key to finding the right conditions for crystallization.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for my specific 4,5-disubstituted oxazole?

A1: The choice of synthetic route depends heavily on the desired substitution pattern and the functional groups present in your starting materials.

Synthetic RouteTypical SubstratesConditionsAdvantagesDisadvantages
Robinson-Gabriel Synthesis 2-Acylamino ketonesHarsh acidic (e.g., H₂SO₄, PPA), high temperatureWell-established, readily available starting materials[6]Harsh conditions, limited functional group tolerance[9]
One-Pot Van Leusen Synthesis Aldehydes, aliphatic halides, TosMICMild basic (e.g., K₂CO₃)[3]Mild conditions, good functional group tolerance, one-pot procedure[9]Stoichiometric use of TosMIC, potential for side reactions if not anhydrous[4]

Q2: How can I improve the regioselectivity of my 4,5-disubstituted oxazole synthesis?

A2: For methods like the one-pot Van Leusen synthesis, the regioselectivity is generally well-defined by the starting materials (the aldehyde provides the C5-substituent and the aliphatic halide provides the C4-substituent).[1] For other methods, such as those involving metal-catalyzed reactions, the choice of catalyst and ligands can play a crucial role in controlling regioselectivity.

Q3: Can I use tertiary or aryl halides in the one-pot Van Leusen synthesis of 4,5-disubstituted oxazoles?

A3: Generally, the one-pot Van Leusen synthesis is most effective for primary and secondary aliphatic halides. Tertiary and aryl halides are often unsuitable due to steric hindrance and the difficulty of nucleophilic substitution at an sp²-hybridized carbon, respectively.[3]

Experimental Protocols

Protocol 1: One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in an Ionic Liquid[3]

This protocol is adapted from the work of Wu et al. and offers a greener alternative to traditional organic solvents.

Materials:

  • Aldehyde (1.0 mmol)

  • Aliphatic halide (1.2 mmol)

  • Tosylmethyl isocyanide (TosMIC) (1.0 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1-Butyl-3-methylimidazolium bromide ([bmim]Br) (2 mL)

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 mmol), aliphatic halide (1.2 mmol), and potassium carbonate (2.0 mmol) to the ionic liquid [bmim]Br (2 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add TosMIC (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, extract the product with diethyl ether (3 x 10 mL).

  • Wash the combined organic layers with water to remove the ionic liquid, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Tips for this Protocol:

  • If the reaction is sluggish: Gently warm the reaction mixture (e.g., to 40-50 °C) to increase the rate.

  • If you observe decomposition of TosMIC: Ensure your ionic liquid and other reagents are anhydrous.

Protocol 2: Robinson-Gabriel Synthesis of a 2,4,5-Trisubstituted Oxazole[9][11]

This protocol describes a tandem Ugi/Robinson-Gabriel approach.

Part A: Ugi Four-Component Reaction

  • To a solution of 2,4-dimethoxybenzylamine (1.0 equiv) in methanol, add the corresponding carboxylic acid (1.0 equiv), arylglyoxal (1.0 equiv), and isonitrile (1.0 equiv).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Remove the solvent under reduced pressure to obtain the crude Ugi product.

Part B: Robinson-Gabriel Cyclodehydration

  • Treat the crude Ugi product with concentrated sulfuric acid at 60 °C for 2 hours.

  • Carefully quench the reaction by pouring it onto ice water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 2,4,5-trisubstituted oxazole.

Troubleshooting Tips for this Protocol:

  • If the cyclodehydration is incomplete: Increase the reaction time or temperature slightly.

  • If significant charring occurs: Consider using a milder dehydrating agent as discussed in the troubleshooting section.

References

  • BenchChem. (2025). Preventing byproduct formation in the Van Leusen oxazole synthesis. BenchChem Technical Support.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Oxazoles. BenchChem Technical Support.
  • Semantic Scholar. (n.d.). Robinson–Gabriel synthesis. [Link]

  • BenchChem. (2025).
  • Wikipedia. (2023). Robinson–Gabriel synthesis. [Link]

  • Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

  • Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • ResearchGate. (n.d.). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. [Link]

  • Macmillan Group. (n.d.). Oxazole. [Link]

  • Bollikolla, H. B., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 27896-27906. [Link]

  • Biswas, T. (2022, January 16). Oxazole Synthesis by four Name Reactions [Video]. YouTube. [Link]

  • Organic Chemistry. (2023, September 20). Fischer Oxazole Synthesis Mechanism [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. [Link]

  • Unlock Chemystery. (2024, January 9). Master Chemist Shares Van Leusen Oxazole Synthesis Secrets! [Video]. YouTube. [Link]

  • Wikipedia. (2023). Van Leusen reaction. [Link]

  • Baumann, M., et al. (2006). Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles. Organic Letters, 8(23), 5231-5234. [Link]

  • Organic Chemistry Portal. (n.d.). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. [Link]

  • BenchChem. (2025). Application Notes and Protocols for One-Pot Synthesis of 2,4,5-Trisubstituted Oxazoles. BenchChem Technical Support.
  • Baxendale Group. (n.d.). Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles. [Link]

  • BenchChem. (2025). Application Notes and Protocols for One-Pot Synthesis of 2,5-Disubstituted Oxazoles. BenchChem Technical Support.
  • ResearchGate. (n.d.). Mechanism of van Leusen oxazole synthesis. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4,5-Trisubstituted Oxazoles. [Link]

  • National Institutes of Health. (n.d.). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. [Link]

  • Kemkuignou, B. M., et al. (2020). Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Molecules, 25(23), 5497. [Link]

  • Royal Society of Chemistry. (n.d.). Direct formation of 4,5-disubstituted carbazoles via regioselective dilithiation. [Link]

Sources

Technical Support Center: Synthesis of 2-Aryl-Oxazole-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-aryl-oxazole-4-carboxylic acids. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, chemists, and drug development professionals in successfully navigating this important synthetic transformation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, focusing on the common and highly versatile Robinson-Gabriel and related pathways, which typically involve the cyclization of an α-acylamino ketone followed by ester hydrolysis.

Q1: My reaction yield is consistently low after the initial cyclization step to form the oxazole ester. What are the primary causes?

A1: Low yields in the cyclization step often stem from three main areas: incomplete reaction, decomposition of starting materials, or the formation of side products.

  • Incomplete Dehydration/Cyclization: The core of the reaction is a cyclodehydration event. If the dehydrating agent is weak, wet, or used in insufficient quantities, the reaction will stall at the intermediate hydroxydihydrooxazole stage.

    • Solution: Ensure your dehydrating agent (e.g., concentrated H₂SO₄, P₂O₅, or POCl₃) is fresh and anhydrous. For sensitive substrates, milder conditions like the Burgess reagent can be effective, though they may require optimization.

  • Side Reactions: The primary competing pathway is the formation of an oxazoline, which may not fully convert to the desired oxazole. Another possibility, especially under harsh acidic conditions, is the formation of imidazole isomers through a Dakin-West type reaction if the starting material structure allows.

    • Solution: Carefully control the reaction temperature. Running the reaction at the lowest effective temperature can minimize side product formation. Monitoring the reaction by TLC or LC-MS is crucial to identify the optimal reaction time before side products begin to dominate.

  • Starting Material Purity: The α-acylamino ketone starting material must be pure. Contaminants can interfere with the cyclization catalyst or promote alternative reaction pathways.

    • Solution: Recrystallize or chromatograph the α-acylamino ketone starting material before use. Confirm its purity via NMR and melting point analysis.

Q2: The final saponification/hydrolysis step to get the carboxylic acid is either incomplete or leads to decomposition of my oxazole ring. How can I improve this step?

A2: The hydrolysis of the ethyl or methyl ester at the C4 position is a delicate process. The oxazole ring itself can be susceptible to cleavage under harsh basic or acidic conditions.

  • Problem: Incomplete Hydrolysis: Standard conditions (e.g., NaOH or KOH in MeOH/H₂O) may be too slow or inefficient, leaving significant amounts of starting ester.

    • Cause: The ester may be sterically hindered, or the product carboxylic acid salt might precipitate, inhibiting further reaction.

    • Solution:

      • Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can significantly increase the rate.

      • Improve Solubility: Add a co-solvent like THF to ensure the reaction mixture remains homogeneous.

      • Use a Stronger Base System: Lithium hydroxide (LiOH) in a THF/water mixture is often more effective than NaOH or KOH for sterically hindered esters.

  • Problem: Product Decomposition: The appearance of new, unidentified spots on a TLC plate or a drop in the mass balance suggests the oxazole ring is not stable under the reaction conditions.

    • Cause: The oxazole ring can be cleaved by strong nucleophiles (like excess hydroxide) at elevated temperatures, leading to ring-opened products.

    • Solution:

      • Stoichiometric Control: Use the minimum required amount of base (typically 1.1 to 1.5 equivalents).

      • Lower Temperature: Run the hydrolysis at room temperature or even 0 °C for an extended period. Patience is key.

      • Careful Acidification: During the workup, add acid slowly at 0 °C to protonate the carboxylate. Localized heat or high acid concentration can degrade the product.

Q3: I am struggling with the purification of my final 2-aryl-oxazole-4-carboxylic acid. It seems insoluble in common chromatography solvents. What is the best approach?

A3: The final carboxylic acid product often exhibits poor solubility in non-polar organic solvents used for column chromatography (like hexanes/ethyl acetate), and its acidic nature can cause it to streak on silica gel.

  • Recommended Purification Strategy: Acid-Base Extraction & Recrystallization

    • Extraction: After the hydrolysis workup, dissolve the crude product in a suitable organic solvent like ethyl acetate. Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The desired carboxylic acid will move into the aqueous basic layer as its sodium salt, leaving non-acidic impurities behind in the organic layer.

    • Isolation: Separate the aqueous layer, cool it to 0 °C in an ice bath, and slowly acidify it with 1M HCl until the pH is ~2-3. The pure carboxylic acid should precipitate out of the solution.

    • Collection & Washing: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, followed by a cold, non-polar solvent like hexane or diethyl ether to remove any residual organic impurities.

    • Recrystallization: If further purification is needed, recrystallize the solid product from a suitable solvent system, such as ethanol/water, acetone/water, or ethyl acetate/heptane.

Core Experimental Protocol: Synthesis of 2-Phenyl-oxazole-4-carboxylic acid

This section provides a representative two-step procedure starting from ethyl 2-(benzoylamino)-3-oxobutanoate.

Step 1: Cyclization to Ethyl 2-phenyl-5-methyloxazole-4-carboxylate
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-(benzoylamino)-3-oxobutanoate (1.0 eq).

  • Reagent Addition: Cautiously add concentrated sulfuric acid (H₂SO₄, 2.0-3.0 eq) dropwise while cooling the flask in an ice bath.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. The reaction should be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup: Carefully pour the reaction mixture over crushed ice. A solid precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude solid can be recrystallized from ethanol to yield the pure ethyl ester product.

Step 2: Saponification to 2-Phenyl-5-methyloxazole-4-carboxylic acid
  • Setup: Dissolve the ethyl ester product (1.0 eq) from Step 1 in a mixture of THF and methanol (e.g., 3:1 v/v).

  • Reagent Addition: Add an aqueous solution of lithium hydroxide (LiOH, 1.5 eq).

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Workup: Remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. Collect the resulting white precipitate by vacuum filtration.

  • Drying: Wash the solid with cold water and dry under vacuum to yield the final carboxylic acid product.

Visualized Experimental Workflow

The following diagram outlines the general laboratory workflow for the synthesis and purification.

G cluster_synthesis Step 1: Synthesis cluster_workup Step 2: Workup & Isolation cluster_hydrolysis Step 3: Hydrolysis & Purification A 1. Combine α-acylamino ketone & Dehydrating Agent B 2. Stir at RT (Monitor by TLC/LC-MS) A->B Reaction Time C 3. Quench Reaction (Pour onto ice) B->C D 4. Filter & Wash Crude Product C->D E 5. Recrystallize Ester Intermediate D->E F 6. Saponify Ester (LiOH, THF/H2O) E->F G 7. Acid-Base Extraction F->G H 8. Precipitate & Filter Final Product G->H I Pure 2-Aryl-oxazole- 4-carboxylic acid H->I Final Analysis (NMR, MS, mp)

Caption: General workflow for synthesis and purification.

Mechanistic Insight: The Robinson-Gabriel Cyclodehydration

The core of the synthesis is the acid-catalyzed cyclodehydration. Understanding this mechanism helps in troubleshooting. The key is the formation of an enol intermediate which then attacks the amide carbonyl, followed by dehydration to form the aromatic oxazole ring.

G A α-Acylamino Ketone B Enol Intermediate A->B + H⁺ (Protonation & Tautomerization) C Hemiacetal-like Intermediate B->C Intramolecular Nucleophilic Attack D Hydroxydihydrooxazole C->D Proton Transfer E Oxazolium Cation D->E - H₂O (Dehydration) F Final Oxazole Product E->F - H⁺ (Deprotonation)

Caption: Key mechanistic steps in oxazole formation.

Frequently Asked Questions (FAQs)

  • Q: What are the primary synthetic routes to 2,4-disubstituted oxazoles?

    • A: The most common methods include the Robinson-Gabriel synthesis (cyclization of 2-acylamino ketones), the van Leusen reaction (from aldehydes and TosMIC), and the Fischer oxazole synthesis (from cyanohydrins and aldehydes). The choice depends on the availability of starting materials and the desired substitution pattern.

  • Q: Which analytical techniques are best for monitoring the reaction progress?

    • A: Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative checks. For more quantitative analysis and to check for isomeric impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. ¹H NMR of crude aliquots can also be very informative.

  • Q: Are there specific safety precautions for this synthesis?

    • A: Yes. Strong dehydrating agents like concentrated sulfuric acid and phosphorus pentoxide are highly corrosive and react violently with water. All manipulations should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Phosphorus oxychloride (POCl₃) is also toxic and corrosive.

Data Summary Table

IssuePotential CauseRecommended ActionSolvent System (TLC)
Low Cyclization Yield Wet reagents/solventsUse fresh, anhydrous H₂SO₄ or POCl₃.3:1 Hexane:EtOAc
Side reaction (e.g., imidazole)Lower reaction temperature; monitor carefully.3:1 Hexane:EtOAc
Incomplete Hydrolysis Steric hindrance/low solubilityUse LiOH in THF/H₂O; gently warm to 40-50°C.1:1 Hexane:EtOAc
Product Decomposition Harsh basic conditionsUse stoichiometric LiOH; run at RT or 0°C.1:1 Hexane:EtOAc
Purification Difficulty Poor solubility/streaking on silicaUse acid-base extraction and recrystallization.N/A

References

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of oxazoles and thiazoles. The Journal of Organic Chemistry, 58(14), 3604–3606. [Link]

  • Turchi, I. J. (Ed.). (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. John Wiley & Sons, Inc. [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons. [Link]

  • Barrett, A. G. M., & Cramp, S. M., et al. (2002). A mild and efficient synthesis of 2,4-disubstituted oxazoles. Organic Letters, 4(2), 265-267. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Thieme. [Link]

Technical Support Center: Synthesis of 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this and structurally related oxazole derivatives. Our goal is to provide practical, field-proven insights to help you optimize your synthetic route, improve yields, and ensure the purity of your target compound.

Introduction to Synthetic Challenges

The synthesis of 2-aryl-oxazole-4-carboxylic acids is a cornerstone in the development of various pharmacologically active agents. However, the path to obtaining a pure product is often complicated by a variety of side reactions. The stability of the oxazole ring, particularly when substituted with a carboxylic acid group, is a significant concern.[1] Key challenges include premature decarboxylation, hydrolysis of the oxazole ring, and the formation of isomeric byproducts. This guide will address these issues within the context of common synthetic methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent methods for synthesizing 2-aryl-oxazole-4-carboxylic acids include the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, and the Van Leusen oxazole synthesis. Each of these routes has its own set of advantages and potential pitfalls, which we will explore in detail in the troubleshooting section.

Q2: My final product, this compound, is unstable and decomposes upon storage. Why is this happening and how can I prevent it?

A2: 2-Aryloxazole-4-carboxylic acids are known to be susceptible to decarboxylation, especially when subjected to heat or acidic/basic conditions.[2][3] The electron-donating nature of the 3,4-dimethylphenyl group can further influence the electronic properties of the oxazole ring. To prevent decomposition, it is crucial to store the compound in a cool, dry, and inert atmosphere. For long-term storage, consider converting the carboxylic acid to a more stable ester or amide derivative.

Q3: I am observing a significant amount of a byproduct that appears to be the decarboxylated version of my target molecule. How can I minimize this?

A3: Decarboxylation is a common side reaction, often promoted by elevated temperatures during reaction workup or purification.[4] To minimize this, use mild workup conditions, avoid strong acids or bases, and purify your compound at lower temperatures if possible (e.g., column chromatography at room temperature instead of distillation).

Q4: During the hydrolysis of the corresponding ethyl ester to the carboxylic acid, I am getting low yields and a complex mixture of products. What is going wrong?

A4: The oxazole ring can be sensitive to the conditions used for ester hydrolysis. Strong basic conditions (like high concentrations of NaOH or KOH) can lead to hydrolytic cleavage of the oxazole ring itself, in addition to the desired ester hydrolysis.[1] It is advisable to use milder conditions, such as lithium hydroxide (LiOH) in a mixture of THF and water, and to carefully monitor the reaction progress to avoid over-reaction.

Troubleshooting Guide: Side Reactions and Solutions

This section provides a detailed breakdown of common problems and solutions for the key synthetic steps involved in the preparation of this compound.

Scenario 1: Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone. For the target molecule, this would typically start from a 2-(3,4-dimethylbenzamido)-3-oxobutanoate.

  • Likely Cause: Incomplete cyclodehydration or the use of overly harsh dehydrating agents. Common dehydrating agents like concentrated sulfuric acid can lead to charring and the formation of sulfonated byproducts.[5][6]

  • Solution:

    • Choice of Dehydrating Agent: Opt for milder and more specific dehydrating agents. A combination of triphenylphosphine (PPh₃) and iodine (I₂) or the use of phosphorus oxychloride (POCl₃) in pyridine are often effective alternatives.[5]

    • Reaction Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as moisture can interfere with the cyclization.

    • Temperature Control: Maintain the recommended reaction temperature. Excessive heat can promote side reactions.

  • Likely Cause: In certain variations of the Robinson-Gabriel synthesis, particularly when starting from amino acids, the formation of oxazolidinones can be a competing reaction pathway.[7]

  • Solution:

    • Careful selection of the starting materials and reaction conditions is key. Using a β-keto amide and a cyclodehydrating agent like the Dess-Martin periodinane followed by treatment with PPh₃/I₂ can favor the formation of the desired oxazole.[5]

Scenario 2: Van Leusen Oxazole Synthesis

This route typically involves the reaction of 3,4-dimethylbenzaldehyde with tosylmethyl isocyanide (TosMIC) to form the 2-substituted oxazole ring. Subsequent steps would introduce the carboxylic acid functionality at the 4-position.

  • Likely Cause: Inefficient deprotonation of TosMIC or side reactions of the aldehyde. The Van Leusen reaction is sensitive to the base used and the reaction temperature.[8][9][10]

  • Solution:

    • Base Selection: Use a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or potassium carbonate (K₂CO₃) in a suitable solvent like THF or methanol.

    • Temperature Management: The initial deprotonation of TosMIC is typically performed at low temperatures (e.g., -5 to 0 °C) to prevent self-condensation. The subsequent reaction with the aldehyde may require gentle warming.

    • Purity of Reagents: Ensure that the 3,4-dimethylbenzaldehyde is pure and free of the corresponding carboxylic acid, which can quench the deprotonated TosMIC.

  • Likely Cause: This side reaction is more common when ketones are used instead of aldehydes in the Van Leusen reaction. However, with certain aldehydes and under specific conditions, it can occur.[11]

  • Solution:

    • Strict adherence to reaction protocols optimized for aldehydes is crucial. Ensure the reaction is properly quenched to favor the elimination step that leads to the oxazole.[11]

Scenario 3: Ester Hydrolysis to the Carboxylic Acid

The final step in many synthetic sequences is the hydrolysis of an ester, such as ethyl 2-(3,4-dimethyl-phenyl)-oxazole-4-carboxylate.

  • Likely Cause: The oxazole ring, particularly the C2-O bond, can be susceptible to nucleophilic attack under strong basic conditions, leading to ring opening.[1]

  • Solution:

    • Mild Hydrolysis Conditions: Employ milder bases like lithium hydroxide (LiOH) in a THF/water mixture at room temperature or slightly elevated temperatures.

    • Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS to stop the reaction as soon as the starting ester is consumed, preventing further degradation of the product.

    • Acidic Hydrolysis: As an alternative, acidic hydrolysis can be attempted, but care must be taken to avoid decarboxylation.

  • Likely Cause: Insufficient amount of base, low reaction temperature, or short reaction time. The ester may also have poor solubility in the reaction medium.

  • Solution:

    • Optimize Stoichiometry: Use a slight excess of the base (e.g., 1.1-1.5 equivalents).

    • Co-solvent: If solubility is an issue, consider adding a co-solvent like methanol or dioxane to improve the homogeneity of the reaction mixture.

    • Temperature and Time: Gradually increase the reaction temperature and/or extend the reaction time while carefully monitoring for the formation of byproducts.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the synthetic challenges, the following diagrams illustrate the key reaction pathways and potential side reactions.

Robinson_Gabriel_Synthesis cluster_main Robinson-Gabriel Synthesis cluster_side_reaction Side Reactions Start 2-(3,4-dimethylbenzamido)-3-oxobutanoate Intermediate Cyclization Intermediate Start->Intermediate Dehydrating Agent (e.g., PPh3/I2) Side_Product_2 Degradation Products Start->Side_Product_2 Harsh Conditions Product 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylate Intermediate->Product Dehydration Side_Product_1 Oxazolidinone Byproduct Intermediate->Side_Product_1 Alternative Cyclization

Caption: Robinson-Gabriel synthesis pathway and potential side reactions.

Van_Leusen_Synthesis cluster_main Van Leusen Oxazole Synthesis cluster_side_reaction Side Reactions Aldehyde 3,4-Dimethylbenzaldehyde Intermediate_2 Oxazoline Intermediate Aldehyde->Intermediate_2 Addition TosMIC TosMIC Intermediate_1 Deprotonated TosMIC TosMIC->Intermediate_1 Base (e.g., t-BuOK) Intermediate_1->Intermediate_2 Product 2-(3,4-Dimethyl-phenyl)-oxazole Intermediate_2->Product Elimination of TosH Side_Product N-formylated alkeneimine Intermediate_2->Side_Product Alternative Pathway

Caption: Van Leusen synthesis for the oxazole core formation.

Hydrolysis_Decarboxylation Ester 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylate Carboxylic_Acid Target Product: This compound Ester->Carboxylic_Acid Mild Hydrolysis (e.g., LiOH) Ring_Opened Ring-Opened Byproduct Ester->Ring_Opened Strong Base (e.g., NaOH, heat) Decarboxylated Decarboxylated Byproduct Carboxylic_Acid->Decarboxylated Heat, Acid/Base

Caption: Hydrolysis and potential degradation pathways of the final product.

Quantitative Data Summary

The following table summarizes typical reaction conditions and potential issues for the key synthetic transformations.

Reaction Step Reagents & Conditions Typical Yield Potential Side Reactions Mitigation Strategies
Robinson-Gabriel Cyclization 2-Acylamino-ketone, PPh₃/I₂, CH₂Cl₂, reflux60-80%Incomplete reaction, oxazolidinone formation, degradation.Use anhydrous conditions, moderate temperatures, and monitor reaction progress.
Van Leusen Oxazole Synthesis Aldehyde, TosMIC, K₂CO₃, MeOH, reflux70-90%Formation of N-formylated alkeneimines, low conversion.Use pure aldehyde, control temperature during TosMIC deprotonation.
Ester Hydrolysis Oxazole-4-carboxylate, LiOH, THF/H₂O, rt85-95%Oxazole ring cleavage, incomplete hydrolysis.Use mild base, monitor reaction closely, consider co-solvents for solubility.
Product Stability --DecarboxylationStore in a cool, dry, inert environment; avoid heat and strong acids/bases.

Experimental Protocols

Protocol 1: Mild Ester Hydrolysis of Ethyl 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylate
  • Dissolve the ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, carefully acidify the reaction mixture with 1 M HCl to pH ~3-4.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

References

  • Fischer, E. (1896). Neue Bildungsweise der Oxazole. Berichte der deutschen chemischen Gesellschaft, 29(1), 205–214. [Link]

  • Robinson, R. (1909). A new synthesis of oxazoles. Journal of the Chemical Society, Transactions, 95, 2167–2174. [Link]

  • Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters, 13(23), 2369–2372. [Link]

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606. [Link]

  • Shafi, S., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1626. [Link]

  • Cornforth, J. W., & Cornforth, R. H. (1949). The Chemistry of Penicillin. In H. T. Clarke, J. R. Johnson, & R. Robinson (Eds.), The Chemistry of Penicillin (pp. 688–848). Princeton University Press.
  • Lilly Research Laboratories. (2003). Application of the Dakin−West Reaction for the Synthesis of Oxazole-Containing Dual PPARα/γ Agonists. Organic Process Research & Development, 7(1), 29-33.
  • Wu, B., et al. (2009). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Synlett, 2009(03), 500-504.
  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer oxazole synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 18.5: Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • BenchChem. (2025). Oxazole Synthesis: A Technical Support Center for Common Side Reactions. Retrieved from a hypothetical BenchChem technical note.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • ChemRxiv. (2022). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation: Parallel, one-pot amide couplings and. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini Senior Application Scientist Last Updated: January 20, 2026

Welcome to the technical support guide for the purification of 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid (CAS No: 885273-82-5).[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the isolation and purification of this molecule. Our guidance is grounded in established principles of organic chemistry and practical laboratory experience.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a substituted phenyl ring attached to an oxazole core, which is further functionalized with a carboxylic acid group. This unique structure presents specific purification challenges. The aromatic system lends rigidity and potential for π-π stacking interactions, while the carboxylic acid moiety introduces high polarity and pH-dependent solubility, which can complicate standard purification techniques like silica gel chromatography. This guide will help you navigate these challenges to achieve high purity.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems researchers may encounter during the purification process in a direct question-and-answer format.

Question 1: Why is my product smearing or "streaking" badly on a silica gel TLC plate, and how can I get clean spots?

Answer: This is the most common issue when dealing with carboxylic acids on silica gel.

  • The Underlying Cause (The "Why"): Silica gel is weakly acidic (pKa ≈ 4-5). Your carboxylic acid can interact with the silica surface in two ways: strong hydrogen bonding and deprotonation. This creates a mixed population of the neutral (protonated) acid and its conjugate base (anionic carboxylate). The neutral form moves up the plate with the eluent, while the anionic form remains strongly adsorbed to the silica. This dynamic equilibrium between the two forms as the spot moves results in significant tailing or streaking.

  • The Solution: You must suppress the deprotonation of your carboxylic acid. This is achieved by adding a small amount of a volatile acid to your mobile phase (eluent). This ensures your compound remains in its less polar, protonated state, leading to sharper spots and better separation.[2][3]

    Recommended Mobile Phase Modifier:

    • Add 0.5% to 1% acetic acid or formic acid to your standard eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). The added acid protonates the silica surface and enforces the neutral state of your product.[2][4]

Question 2: I'm experiencing very low recovery of my product after performing column chromatography on silica gel. Where is it going?

Answer: Low recovery is often linked to the same acidic interactions that cause streaking, but in a more severe form.

  • The Underlying Cause (The "Why"): If the interaction between your carboxylic acid and the silica gel is too strong, your compound may bind irreversibly to the stationary phase and fail to elute from the column. This is especially true if your eluent is not polar enough or lacks an acidic modifier to compete for binding sites and keep your compound protonated.

  • Solutions & Optimization:

    • Always Use an Acidic Modifier: As with TLC, incorporate 0.5-1% acetic or formic acid into your column chromatography eluent.[2][3] This is the most critical step to ensure elution and good recovery.

    • Increase Eluent Polarity: Carboxylic acids are polar.[4] A simple Hexane/Ethyl Acetate system may not be sufficient. Consider a more polar gradient, such as Dichloromethane/Methanol (e.g., 0% to 10% Methanol) with the added acid.[2]

    • Consider Alternative Stationary Phases: If issues persist, the silica surface itself may be too harsh.

      • Neutral Alumina: This can be a good alternative for acid-sensitive compounds.[2]

      • Reversed-Phase (C18) Chromatography: In this technique, the stationary phase is nonpolar. Your polar carboxylic acid will elute earlier. This is an excellent, albeit more expensive, alternative for purifying highly polar molecules.[2][5]

Question 3: After purification, my NMR spectrum shows a persistent impurity that has a similar polarity to my product. How can I separate them?

Answer: When chromatographic separation is difficult due to similar polarities, you must exploit a different physical property for separation.[2] For this molecule, the acidic nature of the carboxylic acid is the key.

  • The Underlying Cause (The "Why"): The impurity is likely a neutral or weakly acidic byproduct from the synthesis (e.g., an unreacted starting material or a decarboxylated version of another intermediate). Chromatography separates based on polarity, so if the polarities are too close, co-elution will occur.

  • The Solution: Acid-Base Extraction. This technique separates compounds based on their acidic or basic properties, which is a fundamentally different principle than polarity-based chromatography.

    • Dissolve: Dissolve the crude or partially purified mixture in an organic solvent like ethyl acetate or dichloromethane.

    • Base Wash: Extract the organic layer with a mild aqueous base (e.g., 1M sodium bicarbonate solution). Your acidic product will be deprotonated to its sodium salt, which is water-soluble, and will move into the aqueous layer. Neutral impurities will remain in the organic layer.[2]

    • Separate Layers: Discard the organic layer containing the neutral impurities.

    • Acidify & Re-extract: Cool the aqueous layer in an ice bath and re-acidify it with a dilute acid (e.g., 1M HCl) until your product precipitates out or the solution becomes acidic (pH ~2).[2] Then, extract your now-neutral product back into a fresh organic layer (e.g., ethyl acetate).

    • Finalize: Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified product.[2]

Question 4: My final product is a sticky oil or waxy solid, not the crystalline powder I expected. What's wrong?

Answer: This issue typically points to the presence of residual solvents or minor impurities that inhibit crystallization.

  • The Underlying Cause (The "Why"):

    • Trapped Solvent: High-boiling point solvents used during reaction or purification (like DMF, DMSO, or even ethyl acetate if not removed properly) can become trapped within the solid matrix.[2]

    • Residual Impurities: Even small amounts of impurities can disrupt the formation of a crystal lattice, resulting in an amorphous solid or oil.

  • Solutions & Optimization:

    • High Vacuum Drying: After evaporating the solvent on a rotary evaporator, place the sample under a high vacuum for several hours (or overnight) to remove residual volatile solvents. Gentle heating (e.g., 30-40°C) can aid this process if the compound is thermally stable. Oxazoles are generally known to be thermally stable.[6][7]

    • Co-evaporation: Dissolve the oily product in a low-boiling point solvent (like dichloromethane or diethyl ether), and then re-evaporate it. Repeat this process 2-3 times. The lower-boiling solvent can help azeotropically remove traces of higher-boiling solvents.[2]

    • Recrystallization: This is the definitive method for obtaining highly crystalline material. It purifies the compound further and promotes the formation of an ordered crystal lattice. (See FAQ 2 for a protocol).

Frequently Asked Questions (FAQs)

Q1: What is the best overall purification strategy for this compound from a crude reaction mixture?

A multi-step approach is most effective:

  • Aqueous Workup/Extraction: Begin with an acid-base extraction as described in Troubleshooting Question 3. This is a highly effective first pass to remove a significant portion of non-acidic impurities.[2]

  • Recrystallization: If the material from the extraction is a solid, attempt recrystallization. This is the most efficient method for achieving high purity for solid compounds.[2]

  • Chromatography: If recrystallization fails or if impurities remain, use silica gel column chromatography with an eluent containing 0.5-1% acetic acid as a final polishing step.

Q2: How do I choose the right solvent system for recrystallization?

The ideal recrystallization solvent is one in which your compound is poorly soluble at room temperature but highly soluble when hot.

  • Screening Procedure:

    • Place a small amount of your solid (10-20 mg) in a test tube.

    • Add a small volume of a test solvent (e.g., 0.5 mL) at room temperature. If it dissolves completely, the solvent is too good; discard it.

    • If it doesn't dissolve, heat the mixture to boiling. If it dissolves completely, this is a promising candidate.

    • Allow the hot solution to cool slowly to room temperature and then in an ice bath. If pure crystals form, you have found a good solvent.

  • Solvent Pair System: If no single solvent works, use a solvent pair (one "good" solvent in which the compound is soluble, and one "bad" solvent in which it is not). Dissolve the compound in a minimum of the hot "good" solvent, then add the "bad" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.

Solvent Suggestions for ScreeningPolarityNotes
Ethanol/Water Polar ProticDissolve in hot ethanol, add hot water dropwise.
Acetone/Hexane Polar Aprotic / NonpolarDissolve in warm acetone, add hexane.
Ethyl Acetate/Hexane Intermediate / NonpolarA very common and effective pair.
Toluene Nonpolar AromaticMay work for compounds with aromatic character.

Q3: Is this compound stable to heat and air?

The oxazole ring itself is a thermally stable aromatic system.[6][7] However, like many complex organic molecules, long-term stability is best ensured under proper storage conditions.

  • Heat: Avoid excessive heating. While stable for short periods at elevated temperatures (e.g., during reflux or solvent removal), prolonged exposure to high heat can risk decarboxylation or other degradation pathways.

  • Air & Moisture: Carboxylic acids can be hygroscopic. It is best practice to store the final, pure compound in a sealed vial under an inert atmosphere (like nitrogen or argon) and in a cool, dark place (2-8 °C is recommended).[2][8]

Visual Workflows and Protocols

Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification method based on the initial state of your crude product.

G start Crude Reaction Mixture workup Perform Aqueous Acid-Base Workup start->workup is_solid Is the product a solid? workup->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize  Yes chromatography Perform Column Chromatography (with 0.5% Acetic Acid) is_solid->chromatography No (Oil) is_pure Is the product pure (by TLC/NMR)? recrystallize->is_pure is_pure->chromatography No final_product Pure Crystalline Product is_pure->final_product  Yes chromatography->final_product

Caption: The workflow for purification via acid-base extraction.

Detailed Experimental Protocols

Protocol 1: Column Chromatography with Acidic Modifier

  • Slurry Preparation: Dry pack or wet pack a silica gel column using your initial, low-polarity eluent (e.g., 95:5 Hexane/Ethyl Acetate).

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel (~2-3x the mass of your product). Evaporate the solvent until you have a dry, free-flowing powder. Carefully load this powder onto the top of your prepared column.

  • Elution: Begin eluting with your starting mobile phase (e.g., 95:5:0.5 Hexane/Ethyl Acetate/Acetic Acid).

  • Gradient: Gradually increase the polarity of the eluent (e.g., increasing the percentage of ethyl acetate). A typical gradient might be from 5% to 40% Ethyl Acetate in Hexane, all while maintaining the 0.5% acetic acid concentration.

  • Collection & Analysis: Collect fractions and monitor them by TLC (using a TLC tank saturated with the same eluent system, including the acid) to identify which fractions contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator. To remove the residual acetic acid, co-evaporate with a nonpolar solvent like toluene or dry under high vacuum.

References

  • Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Retrieved from [Link]

  • Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Retrieved from [Link]

  • Grygier, A., & Wójciak-Kosior, M. (2001). Chromatographic separations of aromatic carboxylic acids. PubMed. Retrieved from [Link]

  • Various Authors. (2023). Review on Chemistry of Oxazole derivatives. MDPI. Retrieved from [Link]

  • Yoshida, H., & Nohta, H. (2021). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Retrieved from [Link]

  • Schultz, E. E., & Sarpong, R. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC - NIH. Retrieved from [Link]

  • Reddit. (2016). Column chromatography of carboxylic acids? Retrieved from [Link]

  • Sciencemadness Discussion Board. (2017). chromatography - polarities. Retrieved from [Link]

  • Grygier, A., & Wójciak-Kosior, M. (2001). Chromatographic separations of aromatic carboxylic acids. Semantic Scholar. Retrieved from [Link]

  • Lee, J., et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH. Retrieved from [Link]

  • Lee, J., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. ACS Publications. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis and scale-up of this compound.

I. Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity, especially during scale-up. A common and effective method is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone.[1][2]

General Synthetic Scheme:

A prevalent route involves the reaction of 3,4-dimethylbenzoic acid with a suitable amino ketone precursor, followed by cyclodehydration to form the oxazole ring.

Synthetic_Pathway cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclodehydration (Robinson-Gabriel) 3,4-dimethylbenzoic_acid 3,4-Dimethylbenzoic Acid Acylamino_ketone α-Acylamino Ketone Intermediate 3,4-dimethylbenzoic_acid->Acylamino_ketone Coupling Agent Amino_ketone_precursor Amino Ketone Precursor Amino_ketone_precursor->Acylamino_ketone Final_Product 2-(3,4-Dimethyl-phenyl)- oxazole-4-carboxylic acid Acylamino_ketone->Final_Product Dehydrating Agent (e.g., H₂SO₄, PPA)

Caption: General Robinson-Gabriel synthesis pathway.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, presented in a question-and-answer format.

Low Yield in the Cyclodehydration Step

Question: We are experiencing a significant drop in yield during the Robinson-Gabriel cyclodehydration step when scaling up the reaction. What are the likely causes and how can we mitigate this?

Answer: Low yields in this step are a common challenge and can often be attributed to several factors, especially during scale-up.

  • Incomplete Dehydration: The removal of water is critical for driving the reaction to completion. At a larger scale, inefficient water removal can lead to an equilibrium that favors the starting materials or hydrolysis of the product.

    • Solution: Ensure your dehydrating agent is fresh and used in a sufficient molar excess. Common agents include concentrated sulfuric acid, polyphosphoric acid (PPA), phosphorus pentoxide (P₂O₅), and thionyl chloride (SOCl₂).[3] For substrates that are sensitive to strong acids, milder reagents like triphenylphosphine/iodine or the Burgess reagent can be effective alternatives.[3]

  • Poor Quality of Starting Material: The purity of the α-acylamino ketone precursor is paramount. Impurities can interfere with the cyclization process.

    • Solution: It is crucial to purify the α-acylamino ketone before the cyclization step. Recrystallization is often an effective method to remove unreacted starting materials or byproducts from its synthesis.[3]

  • Side Reactions and Degradation: The harsh acidic conditions and elevated temperatures often required for cyclodehydration can lead to the degradation of both the starting material and the desired oxazole product.

    • Solution: Optimization of the reaction temperature and time is key. Consider running the reaction at a lower temperature for a longer duration to minimize degradation.[3] The choice of a milder dehydrating agent, as mentioned above, can also be beneficial.

  • Steric Hindrance: Bulky substituents on the α-acylamino ketone can impede the intramolecular cyclization.

    • Solution: While this is an inherent property of the substrate, exploring alternative synthetic routes with less hindered precursors may be necessary if yields remain unacceptably low.

Formation of Impurities

Question: Our final product is contaminated with several byproducts that are difficult to remove. How can we identify and minimize their formation?

Answer: Byproduct formation is a frequent issue, often stemming from the reactive intermediates and harsh conditions of the Robinson-Gabriel synthesis.

  • Common Byproducts: Incomplete cyclization can leave unreacted α-acylamino ketone. Side reactions may also include the formation of isomeric oxazoles or degradation products.

  • Identification: A combination of analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to identify and quantify the impurities.

  • Minimization Strategies:

    • Control of Reaction Conditions: Tightly control the reaction temperature and monitor the progress closely using TLC or HPLC to avoid over- or under-reaction.

    • Choice of Dehydrating Agent: The choice of dehydrating agent can significantly influence the impurity profile. For instance, while sulfuric acid is effective, it can also promote charring and other side reactions. Polyphosphoric acid (PPA) can sometimes lead to cleaner reactions and improved yields.[4]

    • Work-up Procedure: A carefully designed aqueous workup is essential for removing many impurities. The acidic nature of the carboxylic acid can be leveraged by adjusting the pH to move the product between aqueous and organic layers.[5]

Challenges in Product Purification

Question: We are facing difficulties in purifying the final product, this compound, at a larger scale. What are the best practices for purification?

Answer: The purification of oxazole carboxylic acids can be challenging due to their polarity and potential for zwitterion formation.

Purification Method Key Considerations and Best Practices
Aqueous Workup and Extraction This is a critical initial step to remove water-soluble impurities. Adjusting the pH of the aqueous phase allows for selective extraction of the acidic product.[5] A typical procedure involves washing the organic layer with a basic solution (e.g., sodium bicarbonate) to extract the deprotonated product into the aqueous phase, followed by acidification to precipitate the purified product.[5]
Column Chromatography Silica gel chromatography is a common method. However, the acidic nature of the product can lead to tailing and poor separation on silica. Using a mobile phase containing a small amount of acetic or formic acid can help to suppress ionization and improve peak shape. For sensitive compounds, alternative stationary phases like alumina or reversed-phase silica may be more suitable.[5]
Recrystallization For solid products, recrystallization is a highly effective technique for achieving high purity.[5] The choice of solvent is crucial and may require some experimentation. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or toluene.

digraph "Purification_Workflow" {
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"Crude_Product" [label="Crude Product in Organic Solvent"]; "Base_Wash" [label="Wash with aq. NaHCO₃\n(Product moves to aqueous layer)"]; "Acidification" [label="Acidify Aqueous Layer with HCl\n(Product precipitates)"]; "Filtration_Drying" [label="Filter and Dry"]; "Pure_Product" [label="Pure Product", fillcolor="#E8F0FE"]; "Further_Purification" [label="Further Purification\n(Recrystallization/Chromatography)", shape=ellipse, style=filled, fillcolor="#FEF7E0"];

"Crude_Product" -> "Base_Wash"; "Base_Wash" -> "Acidification"; "Acidification" -> "Filtration_Drying"; "Filtration_Drying" -> "Pure_Product"; "Filtration_Drying" -> "Further_Purification" [style=dashed]; }

Caption: A typical purification workflow for oxazole carboxylic acids.

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up this synthesis?

A1: Scaling up chemical reactions introduces significant safety challenges that are not always apparent at the lab scale.[6]

  • Thermal Safety: The cyclodehydration step is often exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[7] This can lead to a dangerous increase in temperature and pressure, known as a thermal runaway.[6] A thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) is essential before scaling up.[6]

  • Reagent Handling: Many of the dehydrating agents used (e.g., concentrated sulfuric acid, thionyl chloride) are corrosive and hazardous. Ensure that appropriate personal protective equipment (PPE) is used and that the addition of these reagents is controlled to manage any exotherms.

  • Pressure Management: Be aware of potential pressure buildup, especially if gaseous byproducts are formed. Ensure that the reactor is properly vented.

Q2: How does the choice of solvent impact the reaction?

A2: The solvent can have a significant effect on the reaction rate, yield, and impurity profile. For the Robinson-Gabriel synthesis, polar aprotic solvents are often used. In some cases, using a high-boiling point solvent can help to drive the reaction to completion by allowing for higher reaction temperatures. However, this must be balanced against the potential for increased byproduct formation.

Q3: Can microwave-assisted synthesis be used for this reaction?

A3: Yes, microwave-assisted synthesis has been successfully applied to the synthesis of oxazoles, often leading to significantly reduced reaction times and improved yields.[8][9] However, the scalability of microwave reactions can be a limitation, and careful process development is required to translate a microwave-assisted lab-scale procedure to a large-scale batch process.

Q4: Are there any "greener" alternatives to the traditional Robinson-Gabriel synthesis?

A4: There is growing interest in developing more environmentally friendly synthetic methods. Some approaches to consider include:

  • Catalytic Methods: The use of catalytic amounts of a dehydrating agent instead of stoichiometric quantities can reduce waste.

  • Alternative Solvents: Exploring the use of greener solvents, such as ionic liquids, has been reported for some oxazole syntheses.[4][10]

  • One-Pot Procedures: Designing a synthetic sequence where multiple steps are carried out in a single reactor without isolating intermediates can improve efficiency and reduce solvent usage.[11][12]

IV. References

  • Scribd. 5-Iii) Sem 4 | PDF. Available from: [Link].

  • Choudhary, A. Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available from: [Link].

  • SynArchive. Robinson-Gabriel Synthesis. Available from: [Link].

  • Wikipedia. Robinson–Gabriel synthesis. Available from: [Link].

  • Slideshare. Oxazole | PPTX. Available from: [Link].

  • ResearchGate. (PDF) Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. Available from: [Link].

  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Available from: [Link].

  • Williams, M.J. How to Scale Up a New Synthesis Reaction. Lab Manager. 2022-10-21. Available from: [Link].

  • CatSci. Technical Piece SOME SCALE-UP CONSIDERATIONS INTRODUCTION CHEMICAL CONSIDERATIONS PHYSICAL CONSIDERATIONS. Available from: [Link].

  • Wikipedia. Cornforth rearrangement. Available from: [Link].

  • Chavan, S.P., et al. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. 2024. Available from: [Link].

  • ResearchGate. Synthetic approaches for oxazole derivatives: A review. 2021-10-17. Available from: [Link].

  • Macmillan Group. Oxazole. Available from: [Link].

  • Chavan, S.P., et al. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. 2025-03-05. Available from: [Link].

  • MDPI. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available from: [Link].

  • Wikipedia. Gabriel synthesis. Available from: [Link].

  • Yamada, K., et al. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journal of Organic Chemistry. 2017-07-27. Available from: [Link].

  • Vedejs, E., et al. Methodology for the Synthesis of Substituted 1,3-Oxazoles. The Journal of Organic Chemistry. 2003. Available from: [Link].

  • ResearchGate. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | Request PDF. Available from: [Link].

  • Yasmin, N. & Ray, J.K. A Simple One-Pot Synthesis of 2-Aryl-5-alkyl-Substituted Oxazoles by Cs2CO3-Mediated Reactions of Aromatic Primary Amides with 2,3-Dibromopropene. Synlett. 2009. Available from: [Link].

  • ACS Publications. Scope and limitations of the Cornforth rearrangement. The Journal of Organic Chemistry. Available from: [Link].

  • ACS Publications. Cornforth rearrangement. Journal of the American Chemical Society. Available from: [Link].

  • Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link].

  • Journal of Synthetic Chemistry. Original Research J. Synth. Chem. One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. 2023-10-17. Available from: [Link].

  • MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. 2020-03-31. Available from: [Link].

  • ACS Publications. Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. 2024-09-10. Available from: [Link].

  • Semantic Scholar. Robinson–Gabriel synthesis. Available from: [Link].

  • ACS Publications. Trifluoroacetic Anhydride-Mediated Solid-Phase Version of the Robinson−Gabriel Synthesis of Oxazoles. ACS Combinatorial Science. Available from: [Link].

  • PubMed. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. 2019-12-06. Available from: [Link].

  • PubMed. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Available from: [Link].

  • PubMed. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. 2020-12-01. Available from: [Link].

  • YouTube. Gabriel Amine Synthesis. 2021-07-07. Available from: [Link].

  • ResearchGate. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. 2025-08-07. Available from: [Link].

  • ACS Omega. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. 2020-10-19. Available from: [Link].

Sources

Technical Support Center: Alternative Synthetic Routes for 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid (Target Molecule 1). This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting, answers to frequently asked questions (FAQs), and detailed protocols for established and alternative synthetic strategies. Our goal is to empower you with the technical insights needed to overcome common experimental hurdles and optimize your synthetic route.

Overview of Synthetic Strategies

The synthesis of 2-aryl-oxazole-4-carboxylic acids is a common challenge in medicinal chemistry. These scaffolds are present in numerous biologically active molecules.[1] The primary challenge lies in the efficient construction of the oxazole ring with the desired substitution pattern. This guide will focus on three principal pathways starting from 3,4-dimethylbenzaldehyde, each with distinct advantages and potential pitfalls.

  • Route A: The Graham Synthesis from Serine Methyl Ester. This modern approach directly converts an aldehyde to the 2,4-disubstituted oxazole ester in a one-pot or two-step sequence, avoiding harsh conditions.[1][2][3][4]

  • Route B: The Van Leusen Oxazole Synthesis. A classic and robust method that utilizes tosylmethyl isocyanide (TosMIC) to construct the oxazole ring from an aldehyde.[5][6][7][8][9]

  • Route C: The Robinson-Gabriel Annulation. This traditional method involves the cyclodehydration of an α-acylamino ketone intermediate.[10][11][12]

The final step for all ester-intermediate routes involves the saponification (hydrolysis) to yield the target carboxylic acid.

Visualizing the Synthetic Pathways

To better understand the flow of each primary route, the following diagram outlines the key transformations.

G cluster_0 Starting Material cluster_1 Route A: Graham Synthesis cluster_2 Route B: Van Leusen Synthesis cluster_3 Route C: Robinson-Gabriel Synthesis cluster_4 Final Step start 3,4-Dimethylbenzaldehyde A1 Condensation with Serine Methyl Ester start->A1 [4, 8] B1 Reaction with TosMIC and an Ester Isocyanide start->B1 [1, 2, 3] C1 Conversion to α-acylamino ketone start->C1 [9, 12] A2 Oxidation (e.g., BrCCl3/DBU) A1->A2 A3 Ethyl 2-(3,4-dimethylphenyl) oxazole-4-carboxylate A2->A3 final_ester Oxazole Ester Intermediate A3->final_ester B2 Ethyl 2-(3,4-dimethylphenyl) oxazole-4-carboxylate B1->B2 B2->final_ester C2 Cyclodehydration (e.g., H2SO4) C1->C2 C3 2-(3,4-dimethylphenyl) oxazole-4-carboxylate Ester C2->C3 C3->final_ester hydrolysis Saponification (e.g., LiOH, NaOH) final_ester->hydrolysis product Target Molecule 1: 2-(3,4-Dimethyl-phenyl) oxazole-4-carboxylic acid hydrolysis->product

Caption: Comparative workflow of three primary synthetic routes.

Comparative Analysis of Routes

Choosing the optimal synthetic route depends on factors like available starting materials, scale, and tolerance for specific reagents. The table below provides a high-level comparison.

FeatureRoute A (Graham)Route B (Van Leusen)Route C (Robinson-Gabriel)
Key Reagents Serine methyl ester, BrCCl₃, DBUTosylmethyl isocyanide (TosMIC), K₂CO₃α-halo ketone, 3,4-dimethylbenzamide, H₂SO₄/P₂O₅
Typical Yield Good to Excellent (often >70% one-pot)[3]Good to Excellent (highly variable)[6]Moderate to Good (often requires optimization)[11]
Advantages Mild conditions, one-pot procedure possible, avoids harsh acids.[1][3]High convergence, reliable for many aldehydes.[5][7]Well-established, uses classical reagents.
Disadvantages Reagents like BrCCl₃ can be undesirable; potential for side reactions.[3]TosMIC can have an unpleasant odor; requires strictly anhydrous conditions.Often requires harsh dehydrating agents (strong acids, high temps); precursor synthesis can be multi-step.[11]
Technical Support: Troubleshooting & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Route A: Graham Synthesis (from Serine Ester)

Q1: My one-pot reaction yield is low (<50%), and I see a complex mixture by TLC/LC-MS. What's going wrong?

A1: This is a common issue often related to the stability of the intermediate oxazolidine and the efficiency of the oxidation step.

  • Causality: The initial condensation of 3,4-dimethylbenzaldehyde and serine methyl ester is a reversible equilibrium. If water is not effectively removed, the equilibrium will not favor the oxazolidine product. Secondly, the oxidation to the oxazole is sensitive to the base and solvent used.[1][3]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry your solvent (e.g., DMA or CH₂Cl₂) over molecular sieves. Use a drying agent like anhydrous magnesium sulfate (MgSO₄) in the condensation step and ensure it is filtered off before oxidation.[1]

    • Optimize the Base: While DBU is commonly cited, it's a strong, non-nucleophilic base that can sometimes promote side reactions. Try switching to a solid base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), which have shown to improve yields in similar systems.[1][3]

    • Consider a Two-Step Procedure: Isolate the intermediate oxazolidine first. This can be achieved by simple filtration after the initial condensation.[1] Purifying this intermediate before subjecting it to the oxidation conditions (BrCCl₃ and DBU) can significantly clean up the reaction and improve the overall yield.

Q2: The final oxidation step stalls, leaving significant amounts of the 2,5-dihydrooxazole intermediate. How can I drive the reaction to completion?

A2: Incomplete oxidation suggests the elimination of the final proton to form the aromatic oxazole ring is sluggish.

  • Causality: The final aromatization step is base-promoted. The strength and concentration of the base are critical. The reaction temperature can also play a key role.

  • Troubleshooting Steps:

    • Increase Base Stoichiometry: Add an additional 0.2-0.5 equivalents of DBU after the initial charge and monitor by TLC.

    • Increase Temperature: If the reaction is being run at 0 °C or room temperature, consider gently warming the mixture to 30-40 °C for a few hours.

    • Alternative Oxidants: While BrCCl₃/DBU is standard, other oxidation systems for converting oxazolines to oxazoles include copper(II) salts or manganese dioxide (MnO₂), though this would represent a significant deviation from the established protocol.

Route B: Van Leusen Synthesis (using TosMIC)

Q3: My Van Leusen reaction is not working. I don't see any product formation.

A3: This is almost always due to issues with the deprotonation of TosMIC or the presence of moisture.

  • Causality: The first step is the deprotonation of the acidic methylene protons of TosMIC by a strong base (like K₂CO₃ or t-BuOK) to form a reactive anion.[5] This anion is highly sensitive to water. Any protic source will quench it before it can react with the aldehyde.

  • Troubleshooting Steps:

    • Rigorous Drying: Ensure all glassware is oven-dried. Use anhydrous solvents. K₂CO₃ should be flame-dried under vacuum before use.

    • Base Strength: For an aromatic aldehyde like 3,4-dimethylbenzaldehyde, K₂CO₃ in an aprotic polar solvent like DMF or methanol is usually sufficient. If the reaction is still sluggish, consider a stronger base like potassium tert-butoxide (t-BuOK) in THF at low temperatures (-60 °C to 0 °C).[8]

    • Check TosMIC Quality: TosMIC can degrade over time. Ensure you are using a high-quality reagent. If in doubt, run a positive control reaction with a simple, reactive aldehyde like benzaldehyde.

Q4: I'm getting the desired oxazole, but also a significant amount of a nitrile byproduct (3,4-dimethylbenzonitrile). How do I prevent this?

A4: This indicates a competing reaction pathway, known as the Van Leusen nitrile synthesis, is occurring.

  • Causality: The Van Leusen reaction can produce nitriles from aldehydes, especially under certain conditions. The mechanism involves the same initial adduct, but a different rearrangement and elimination pathway.[9]

  • Troubleshooting Steps:

    • Control Temperature: The nitrile formation can sometimes be favored at higher temperatures. Ensure your reaction is maintained at the recommended temperature (often room temperature or slightly below).

    • Solvent Choice: The reaction is typically run in methanol or a THF/methanol mixture. The methanol plays a role in the protonation steps leading to the oxazole.[8] Using a purely aprotic solvent might favor the nitrile pathway.

    • Use an Isocyanoacetate: To form the oxazole-4-carboxylate directly, the classic TosMIC reagent is modified. You should be using an ethyl or methyl isocyanoacetate derivative (e.g., ethyl isocyanoacetate). This ensures the carboxylate moiety is incorporated at the 4-position.

Final Step: Ester Hydrolysis

Q5: The saponification of my ethyl ester is incomplete, even after prolonged stirring with LiOH.

A5: Incomplete hydrolysis is common with sterically hindered esters or when the product precipitates, limiting reagent contact.

  • Causality: The oxazole ring is relatively stable, but the ester can be resistant to hydrolysis. The insolubility of the resulting carboxylate salt can also halt the reaction.

  • Troubleshooting Steps:

    • Increase Temperature: Gently heat the reaction mixture (e.g., to 40-50 °C). This often significantly increases the rate of hydrolysis.

    • Add a Co-solvent: If using an aqueous/THF mixture, add more THF or switch to dioxane to improve the solubility of both the starting material and the intermediate salt.

    • Switch Reagents: If LiOH is ineffective, try NaOH or KOH, which are stronger bases.

    • Acidic Hydrolysis: As an alternative, acidic hydrolysis (e.g., using 6N HCl at reflux) can be effective, though you must be cautious about potential degradation of other functional groups.[13]

Detailed Experimental Protocols
Protocol 1: Graham Synthesis (One-Pot)

This protocol is adapted from the method developed by Thomas H. Graham.[3]

G cluster_0 Step 1: Condensation cluster_1 Step 2: Oxidation cluster_2 Step 3: Workup & Hydrolysis A 1. Combine 3,4-dimethylbenzaldehyde (1.0 eq), L-serine methyl ester HCl (1.1 eq), K₂CO₃ (2.2 eq), and anhydrous MgSO₄ (2.0 eq) in anhydrous DMA. B 2. Stir at room temperature for 12 hours under N₂. A->B C 3. Cool mixture to 0 °C. B->C D 4. Add BrCCl₃ (1.5 eq) slowly. C->D E 5. Add DBU (1.5 eq) dropwise. Maintain temp < 5 °C. D->E F 6. Stir at 0 °C for 1h, then allow to warm to RT and stir for 4h. E->F G 7. Quench with water, extract with EtOAc. Purify ester via column chromatography. F->G H 8. Dissolve ester in THF/H₂O. Add LiOH (3.0 eq). Stir at 40 °C. G->H I 9. Acidify with 1N HCl, collect precipitate (Target Molecule 1). H->I

Caption: Workflow for the one-pot Graham synthesis and subsequent hydrolysis.

  • Self-Validation: The intermediate ester, ethyl 2-(3,4-dimethylphenyl)oxazole-4-carboxylate, should be characterized by ¹H NMR and LC-MS before hydrolysis. The final product's identity should be confirmed by NMR, MS, and melting point analysis.

References
  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Zhang, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1698. Available at: [Link]

  • Zhang, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available at: [Link]

  • Graham, T. H. (2010). A Direct Synthesis of Oxazoles from Aldehydes. Organic Letters, 12(16), 3614–3617. Available at: [Link]

  • Graham, T. H. (2010). A direct synthesis of oxazoles from aldehydes. PubMed. Available at: [Link]

  • Wang, Y., et al. (2019). Acid-Promoted Multicomponent Tandem Cyclization to Synthesize Fully Substituted Oxazoles via Robinson–Gabriel-Type Reaction. The Journal of Organic Chemistry, 84(17), 11355–11363. Available at: [Link]

  • NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Direct Synthesis of Oxazoles from Aldehydes. Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). A Direct Synthesis of Oxazoles from Aldehydes. Retrieved from [Link]

  • ideXlab. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PubMed Central. Available at: [Link]

Sources

Technical Support Center: Enhancing the Stability of 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This guide is based on established chemical principles for oxazole and carboxylic acid functionalities due to the limited availability of specific stability data for 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid in publicly accessible literature. The recommendations provided herein should be adapted and validated for your specific experimental conditions.

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource is designed to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the challenges of maintaining the stability of this compound in solution. By understanding the potential degradation pathways and implementing appropriate handling and formulation strategies, you can ensure the integrity and reproducibility of your experimental results.

The stability of this compound in solution is governed by the chemical reactivity of its core components: the oxazole ring and the carboxylic acid group. The oxazole ring, an aromatic heterocycle, can be susceptible to cleavage under certain conditions, while the carboxylic acid moiety can influence solubility and participate in reactions such as decarboxylation.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My solution of this compound is showing a decrease in purity over time, even when stored at low temperatures. What are the likely causes?

A decrease in purity suggests chemical degradation. For a molecule with an oxazole ring and a carboxylic acid, several degradation pathways are possible:

  • Hydrolysis: The oxazole ring can be susceptible to cleavage through acid- or base-catalyzed hydrolysis.[1] This can lead to the formation of an alpha-acylamino ketone or related acyclic structures. The rate of hydrolysis is often accelerated by elevated temperatures and extreme pH values.[2]

  • Decarboxylation: Carboxylic acids attached to heterocyclic rings can undergo decarboxylation (loss of CO2), particularly when exposed to heat.[3] This would result in the formation of 2-(3,4-Dimethyl-phenyl)-oxazole.

  • Oxidation: The oxazole ring is vulnerable to oxidative degradation, which can cause ring opening.[1][4][5] Dissolved oxygen in the solvent or the presence of oxidizing agents can promote this process.

  • Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions in heterocyclic compounds, leading to decomposition.[3][4]

Troubleshooting Steps:

  • pH Control: Ensure your solution is buffered to a stable pH, ideally in the slightly acidic to neutral range. Avoid strongly acidic or basic conditions.

  • Temperature Control: Store stock solutions and experimental samples at the lowest practical temperature. For long-term storage, consider freezing at -20°C or -80°C.

  • Inert Atmosphere: For sensitive experiments or long-term storage, consider degassing your solvents and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.

FAQ 2: I am observing precipitation of my compound in an aqueous buffer. How can I improve its solubility and prevent this?

The solubility of this compound is influenced by its carboxylic acid group.

  • pH-Dependent Solubility: As a carboxylic acid, the compound's solubility in aqueous solutions will be highly pH-dependent. At pH values below its pKa, the carboxylic acid will be protonated and less soluble. Above the pKa, it will be deprotonated to the more soluble carboxylate salt.

  • Conformational Effects: In solution, carboxylic acids can exist in different conformations (syn and anti) which can be influenced by the solvent and affect their interactions and solubility.[6][7][8]

Troubleshooting Steps:

  • Adjust pH: To increase solubility in an aqueous buffer, try adjusting the pH to be at least 1-2 units above the compound's pKa. If the pKa is unknown, a systematic solubility study across a pH range is recommended.

  • Use of Co-solvents: If adjusting the pH is not feasible for your experiment, consider the use of a water-miscible organic co-solvent such as DMSO, DMF, or ethanol to prepare a concentrated stock solution, which can then be diluted into your aqueous buffer. Be mindful of the final co-solvent concentration in your experiment as it may affect biological or chemical assays.

  • Prepare Fresh Solutions: Due to potential stability issues, it is always best to prepare solutions fresh for each experiment.

FAQ 3: What are the best practices for storing the solid compound and its solutions?

Proper storage is critical to maintaining the integrity of this compound.

Solid Compound:

  • Storage Conditions: Store the solid compound in a tightly sealed container in a cool, dry, and dark place.[3] Refrigeration (2-8°C) is recommended for long-term storage.

  • Inert Atmosphere: For extended storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and oxidation.

Solutions:

  • Solvent Choice: For stock solutions, use a high-purity, anhydrous solvent in which the compound is stable, such as DMSO or ethanol.

  • Storage Temperature: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Light Protection: Always store solutions in amber vials or wrap vials in aluminum foil to protect from light.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[9][10]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • pH meter

  • HPLC system with a UV detector

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a vial of the stock solution to a photostability chamber (ICH Q1B conditions) for a specified duration.

  • Sample Analysis: At designated time points, withdraw an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control solution to identify degradation products and calculate the percentage of degradation.

Stress ConditionReagentTemperatureDuration
Acid Hydrolysis0.1 N HCl60°C24 hours
Base Hydrolysis0.1 N NaOH60°C4 hours
Oxidation3% H2O2Room Temp24 hours
ThermalNone80°C48 hours
PhotolyticUV/Vis LightAmbientPer ICH Q1B
Protocol 2: Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for accurately quantifying the compound and its degradation products.

Objective: To develop an HPLC method that can separate this compound from its potential degradation products.

Instrumentation:

  • HPLC with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • UV Detector

Mobile Phase (Example):

  • A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

Procedure:

  • Method Development: Inject a mixture of the stressed samples from the forced degradation study to evaluate the separation of the parent peak from the degradation product peaks.

  • Optimize Gradient: Adjust the gradient profile to achieve baseline separation of all peaks.

  • Wavelength Selection: Monitor the elution at a wavelength where the parent compound and the degradation products have significant absorbance. A photodiode array (PDA) detector is useful for this purpose.

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Potential Degradation Pathways

DegradationPathways Parent 2-(3,4-Dimethyl-phenyl)- oxazole-4-carboxylic acid Hydrolysis_Product Alpha-Acylamino Ketone (Ring-Opened Product) Parent->Hydrolysis_Product  Acid/Base  Hydrolysis Decarboxylation_Product 2-(3,4-Dimethyl-phenyl)-oxazole Parent->Decarboxylation_Product  Heat (Δ) Oxidation_Products Ring-Opened Fragments Parent->Oxidation_Products  Oxidizing Agent  or Light (hν)

Caption: Potential degradation pathways for the target compound.

Experimental Workflow for Stability Assessment

StabilityWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome Prep_Stock Prepare Stock Solution Stress_Conditions Apply Stress Conditions (pH, Temp, Light, Oxidant) Prep_Stock->Stress_Conditions HPLC_Analysis Stability-Indicating HPLC Analysis Stress_Conditions->HPLC_Analysis Data_Analysis Quantify Parent Compound and Degradants HPLC_Analysis->Data_Analysis Identify_Pathways Identify Degradation Pathways Data_Analysis->Identify_Pathways Optimize_Conditions Optimize Storage and Handling Conditions Identify_Pathways->Optimize_Conditions

Caption: Workflow for assessing compound stability.

References

  • ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide. Available from: [Link]

  • ResearchGate. Force degradation study of compound A3. Available from: [Link]

  • National Center for Biotechnology Information. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Available from: [Link]

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  • PubMed. Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression. Available from: [Link]

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Technical Support Center: Characterization of Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the characterization of oxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile heterocyclic compounds. Oxazoles are privileged structures in medicinal chemistry, but their unique electronic and structural features can present challenges during characterization.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate common pitfalls and ensure the integrity of your experimental results.

Section 1: Stability and Handling of Oxazole Derivatives

The stability of the oxazole ring is highly dependent on its substitution pattern and the surrounding chemical environment. Understanding these sensitivities is the first step in successful characterization.

FAQ 1.1: My oxazole derivative appears to be degrading during workup or purification. What could be the cause?

Answer: The oxazole ring can be susceptible to both acidic and basic conditions, which may lead to hydrolytic ring-opening.[3][4] Additionally, the proton at the C2 position is the most acidic on the oxazole ring, and its deprotonation, particularly with strong bases, can initiate ring cleavage to form an isonitrile.[3][5]

Troubleshooting Steps:

  • pH Control: During aqueous extractions, maintain a neutral pH. If necessary, use buffered solutions to avoid extremes of acidity or alkalinity.[3]

  • Mild Conditions: Avoid the use of strong acids or bases during the workup and purification steps. For chromatographic purification, consider using deactivated silica gel or alternative stationary phases like alumina.

  • Temperature Management: Perform extractions and purifications at reduced temperatures to minimize the rate of potential degradation reactions.

  • Protect from Light: Some oxazole derivatives may be photosensitive and can undergo rearrangement or degradation upon exposure to UV light.[2] It is advisable to protect such compounds from light during handling and storage.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of oxazole derivatives. However, their spectra can sometimes be complex and challenging to interpret.

FAQ 2.1: The carboxylic acid proton on my benzoxazole derivative is not visible in the ¹H NMR spectrum. Why is this happening?

Answer: This is a frequent observation. The acidic proton of a carboxylic acid is labile and can undergo rapid chemical exchange with trace amounts of water present in the NMR solvent (e.g., DMSO-d₆ or CDCl₃).[6] This exchange can lead to significant signal broadening, sometimes to the point where the peak becomes indistinguishable from the baseline.[6]

Experimental Protocol: D₂O Shake for Confirmation of Labile Protons

  • Acquire the initial ¹H NMR spectrum of your sample.

  • Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube vigorously for about 30 seconds to ensure thorough mixing.

  • Re-acquire the ¹H NMR spectrum.

  • Expected Result: The signal corresponding to the acidic -COOH proton will disappear from the spectrum due to the exchange of the proton for a deuterium atom.[6]

FAQ 2.2: The aromatic signals in the ¹H NMR spectrum of my oxazole derivative are overlapping and difficult to assign.

Answer: Overlapping signals in the aromatic region are a common challenge, especially with complex, substituted oxazole systems.

Troubleshooting and Resolution Strategies:

  • Solvent Change: Acquiring the spectrum in a different deuterated solvent can alter the chemical shifts of the aromatic protons. Aromatic solvents like benzene-d₆ can induce different chemical shifts due to the anisotropic effect, which may resolve the overlapping peaks.[6]

  • Higher Field Strength: If available, using a higher field NMR spectrometer (e.g., transitioning from 400 MHz to 600 MHz) will increase the dispersion of the signals and improve resolution.

  • 2D NMR Techniques: Utilize two-dimensional NMR experiments to resolve ambiguities.

    • COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically over two or three bonds. This can help in tracing the connectivity within the aromatic spin systems.[6]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close proximity, which can be invaluable for assigning the regiochemistry of substituents.

FAQ 2.3: I'm having trouble assigning the quaternary carbons in my ¹³C NMR spectrum.

Answer: Quaternary carbons lack attached protons, so they do not show correlations in a standard HSQC (Heteronuclear Single Quantum Coherence) experiment.

Recommended 2D NMR Experiments for Quaternary Carbon Assignment:

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. By observing correlations from known protons to a quaternary carbon, its assignment can be deduced.

  • HSQC-TOCSY (Heteronuclear Single Quantum Coherence - Total Correlation Spectroscopy): This experiment can sometimes help to indirectly assign quaternary carbons by identifying all protons within a spin system that are coupled to a carbon.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of oxazole derivatives. However, the interpretation of these fragmentation patterns can be complex.

FAQ 3.1: The mass spectrum of my oxazole derivative shows unexpected fragments. What are the common fragmentation pathways?

Answer: The fragmentation of oxazoles under electron ionization (EI) can be intricate and is highly dependent on the nature and position of the substituents.[7][8] Common fragmentation pathways include:

  • Loss of a Hydrogen Radical (-H•): This is a common initial fragmentation step, particularly for aldehydes, leading to a stable acylium ion.[9]

  • Loss of Carbon Monoxide (-CO): The molecular ion can undergo rearrangement and lose a molecule of carbon monoxide.[7]

  • Loss of Functional Groups: Substituents on the oxazole ring can be lost as radicals or neutral molecules. For example, a formyl group may be lost as a CHO• radical.[9]

  • Ring Fragmentation: The oxazole ring itself can fragment, leading to smaller, characteristic ions.[7][9]

Troubleshooting Fragmentation Analysis:

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain the exact mass of the molecular ion and key fragments. This allows for the determination of their elemental composition, which is critical for proposing plausible fragmentation mechanisms.

  • Isotopic Labeling: If feasible, synthesizing isotopically labeled (e.g., with ²H or ¹³C) analogues of your compound can be a powerful tool to definitively track the atoms during fragmentation.[10]

  • Comparison with Similar Structures: Analyze the fragmentation patterns of structurally related compounds to identify common fragmentation pathways.[9]

Table 1: Common Mass Spectral Fragments of Substituted Oxazoles

Precursor IonNeutral LossFragment IonComments
M⁺H•[M-H]⁺Common for aldehydes and some alkyl-substituted oxazoles.[9]
M⁺CO[M-CO]⁺Characteristic of many oxazole derivatives.[7]
M⁺R•[M-R]⁺Loss of a substituent radical (e.g., CH₃•, Cl•).[9]
[M-H]⁺CO[M-H-CO]⁺Sequential loss of H• and CO.[9]

Diagram 1: General Troubleshooting Workflow for Oxazole Characterization

G start Characterization Issue (e.g., unexpected data, low purity) stability Assess Compound Stability (TLC spot test, re-analysis over time) start->stability degradation Degradation Observed stability->degradation Yes stable Compound is Stable stability->stable No modify_workup Modify Workup/Purification (neutral pH, lower temp, different stationary phase) degradation->modify_workup Optimize Conditions analytical_issue Identify Analytical Challenge (NMR, MS, or Chromatography) stable->analytical_issue Proceed to Analyze Data final_structure Confirm Structure and Purity modify_workup->final_structure nmr NMR Issue (overlapping signals, missing protons) analytical_issue->nmr ms MS Issue (complex fragmentation) analytical_issue->ms hplc Chromatography Issue (peak tailing, poor resolution) analytical_issue->hplc nmr_solutions Employ Advanced NMR (2D NMR, D₂O shake, solvent change) nmr->nmr_solutions Troubleshoot ms_solutions Utilize HRMS, Isotopic Labeling, and Comparative Analysis ms->ms_solutions Troubleshoot hplc_solutions Optimize Method (column, mobile phase pH, gradient) hplc->hplc_solutions Troubleshoot nmr_solutions->final_structure ms_solutions->final_structure hplc_solutions->final_structure

Caption: A flowchart for troubleshooting common issues in oxazole characterization.

Section 4: Chromatography

Chromatographic techniques are essential for the purification and purity assessment of oxazole derivatives. However, their unique properties can sometimes lead to challenges.

FAQ 4.1: I'm observing poor resolution and peak tailing during HPLC analysis of my oxazole derivative.

Answer: This is a common issue that can arise from several factors:

  • Column Health: The column may be degraded or contaminated.

  • Mobile Phase pH: The oxazole ring is weakly basic (the pKa of the conjugate acid is approximately 0.8). At a low pH, the ring can become protonated, leading to interactions with residual silanols on the silica-based stationary phase, which can cause peak tailing.[3]

  • Compound Instability: As discussed in Section 1, some oxazole derivatives can degrade on silica, leading to the appearance of multiple peaks or streaking.[3]

Troubleshooting HPLC Analysis:

  • Column Flushing: Flush the column with a strong solvent to remove any potential contaminants.

  • Mobile Phase Optimization:

    • Adjust pH: Increase the pH of the mobile phase to suppress the protonation of the oxazole ring.

    • Add an Amine Modifier: Adding a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase can help to mask the active sites on the stationary phase and improve peak shape.

  • Alternative Stationary Phases: If peak tailing persists, consider using a different type of stationary phase, such as one with end-capping or a polymer-based column.

FAQ 4.2: My oxazole derivative is streaking on the silica gel column during purification.

Answer: Streaking during column chromatography is often a sign of compound instability on the stationary phase or solubility issues.

Diagram 2: Decision Tree for Improving Column Chromatography of Oxazoles

G start Streaking or Poor Separation in Column Chromatography stability_check Assess Stability on TLC Plate (spot and re-run after 1 hour) start->stability_check degradation Degradation Observed stability_check->degradation Yes no_degradation No Degradation stability_check->no_degradation No change_stationary_phase Use Deactivated Silica or Alumina degradation->change_stationary_phase Mitigate Instability solubility_issue Is the compound fully soluble in the loading solvent? no_degradation->solubility_issue Check Solubility success Improved Separation change_stationary_phase->success not_soluble No solubility_issue->not_soluble soluble Yes solubility_issue->soluble dry_loading Use Dry Loading Technique not_soluble->dry_loading Improve Loading optimize_eluent Systematically Screen Solvent Systems with Varying Polarity using TLC soluble->optimize_eluent Optimize Eluent dry_loading->success optimize_eluent->success

Caption: A decision-making flowchart for addressing issues in column chromatography.

Troubleshooting Column Chromatography:

  • Assess Stability: Before running a column, spot your compound on a TLC plate, let it sit for an hour, and then elute it to see if any new spots have appeared, which would indicate degradation.[3]

  • Dry Loading: If your compound has poor solubility in the eluent, adsorb the crude material onto a small amount of silica gel and load the resulting dry powder onto the column. This can significantly improve the resolution.

  • Solvent System Optimization: Systematically screen different solvent systems with varying polarities using TLC to find the optimal conditions for separation before committing to a large-scale column.

References

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  • Bowie, J. H., et al. (1968). The mass spectra of some alkyl and aryl oxazoles. Organic Mass Spectrometry, 1(1), 13-28.
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  • Esteves, M. T., et al. (2007). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 18(1), 135-140. [Link]

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Validation & Comparative

A Comparative Guide to the Bioactivity of 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic Acid and Structurally Related Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the oxazole scaffold stands out as a privileged heterocyclic motif, integral to a multitude of biologically active compounds.[1] Its synthetic tractability and ability to engage with various biological targets have cemented its importance in drug discovery programs targeting a wide array of pathologies, including microbial infections, cancer, and inflammatory disorders.[1][2] This guide provides a comparative analysis of the potential bioactivity of 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid against a backdrop of structurally similar oxazole derivatives. While specific experimental data for this particular analog remains limited in publicly accessible literature, we can infer its potential biological profile by examining established structure-activity relationships (SAR) within the 2-aryl-oxazole-4-carboxylic acid class.

This document is intended for researchers, scientists, and drug development professionals, offering a synthesized overview of relevant bioactivities, detailed experimental protocols for evaluation, and a framework for positioning this compound within the broader context of oxazole bioactivity.

The Oxazole Core: A Versatile Pharmacophore

The 1,3-oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. This arrangement imparts a unique electronic and structural character, allowing for diverse substitutions that can fine-tune the molecule's physicochemical properties and biological activity. The substitution pattern on the oxazole ring, particularly at the 2- and 4-positions, has been shown to be a critical determinant of the compound's therapeutic potential.[1]

Comparative Bioactivity Landscape of 2-Aryl-Oxazole-4-Carboxylic Acid Derivatives

Antimicrobial Activity

The oxazole scaffold is a well-established pharmacophore in the development of novel antimicrobial agents. The bioactivity of these compounds is often dictated by the nature of the substituents on the phenyl ring at the 2-position and modifications to the carboxylic acid at the 4-position.

Structure-Activity Relationship Insights:

  • Substitution on the 2-Aryl Ring: The presence and position of various functional groups on the 2-phenyl ring can significantly modulate the antimicrobial potency. Halogen substitutions, for instance, have been frequently associated with enhanced activity.

  • The Carboxylic Acid Moiety: The free carboxylic acid at the 4-position is a key feature that can influence the compound's polarity and ability to interact with bacterial targets. Esterification or amidation of this group can lead to derivatives with altered activity spectra.

Comparative Data for 2-Aryl-Oxazole Derivatives:

While we lack specific data for the dimethyl-phenyl derivative, a study on 2,4-disubstituted oxazoles revealed that compounds with chloro and bromo substitutions on the 4-aryl moiety exhibited significant antibacterial activity.[3] Another study on biphenyl-4-carboxylic acid derived 1,3,4-oxadiazoles (a related heterocyclic system) also demonstrated that the presence of a halogen atom on the aromatic ring enhanced antibacterial activity.[4][5] Based on these findings, it is plausible that this compound may exhibit moderate antimicrobial properties, which could be further optimized by introducing electron-withdrawing groups on the phenyl ring.

Table 1: Antimicrobial Activity of Selected Oxazole and Oxadiazole Derivatives

Compound/DerivativeTest Organism(s)Activity (MIC in µg/mL)Reference
2-tert-Butyl-4-(4-chlorophenyl)oxazoleB. subtilis, S. aureus, E. coli, K. pneumoniaReported as one of the most active compounds[1]
4-(4-bromophenyl)-2-tert-butyloxazoleB. subtilis, S. aureus, E. coli, K. pneumoniaReported as one of the most active compounds[1]
Biphenyl-4-carboxylic acid derived oxadiazoles with halogen substitutionGram-positive and Gram-negative bacteriaPotent inhibitory action[4]
Anticancer Activity

The antiproliferative properties of oxazole derivatives have been extensively investigated. The mechanism of action often involves the induction of apoptosis or the inhibition of key signaling pathways in cancer cells.

Structure-Activity Relationship Insights:

  • 2-Phenyl Substituents: The nature of the substituent on the 2-phenyl ring plays a crucial role. A study on 2-phenyl-oxazole-4-carboxamides identified potent apoptosis inducers, with the specific substitution pattern on the phenyl ring being a key determinant of activity.[6]

  • Modifications at the 4-Position: Conversion of the carboxylic acid to an amide has been shown to be a successful strategy in developing potent anticancer agents.[6]

Comparative Data for 2-Aryl-Oxazole Derivatives:

A study on 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles demonstrated that these compounds exhibit anticancer activity against various cancer cell lines.[7] Specifically, derivatives with chloro and bromo substitutions showed cytostatic or cytotoxic effects.[7] While this is a different substitution pattern at the 4-position, it highlights the potential of the 2-aryl-oxazole core in cancer therapy. The antiproliferative activity of this compound would likely be influenced by the electron-donating nature of the two methyl groups on the phenyl ring.

Table 2: Anticancer Activity of Selected 2-Phenyl-Oxazole Derivatives

Compound/DerivativeCell Line(s)Activity (EC50/GI50/IC50)Reference
2-phenyl-oxazole-4-carboxamide (Compound 1k)Human colorectal DLD-1EC50 = 270 nM, GI50 = 229 nM[6]
2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamideCNS Cancer (SNB75, SF-539)Cytostatic effect[7]
2-(3,4-disubstituted phenyl)benzoxazole derivativesVarious cancer cell linesSome derivatives showed more pronounced activity than etoposide[8]
Anti-inflammatory Activity

Oxazole derivatives have been explored for their potential to modulate inflammatory responses. Their mechanisms of action can involve the inhibition of pro-inflammatory enzymes or the suppression of inflammatory cytokine production.

Structure-Activity Relationship Insights:

  • Aryl Substituents: The substitution pattern on the aryl rings attached to the oxazole core is critical for anti-inflammatory activity.

  • Carboxylic Acid Functionality: The carboxylic acid group can mimic the acidic moiety of non-steroidal anti-inflammatory drugs (NSAIDs) and contribute to their mechanism of action.

Comparative Data for Oxazole and Oxadiazole Derivatives:

Several studies have reported the anti-inflammatory properties of oxazole and oxadiazole derivatives.[9][10][11][12] For instance, some novel oxazole derivatives have shown promising anti-inflammatory activity in the carrageenan-induced rat paw edema model.[9][10][11] A study on 2,5-disubstituted-1,3,4-oxadiazoles also demonstrated significant anti-inflammatory and antioxidant potential.[13] Furthermore, a series of phenyl-substituted furan and oxazole carboxylic acid derivatives were synthesized as phosphodiesterase type 4 (PDE4) inhibitors, which are known to mediate inflammatory processes. These compounds exhibited considerable inhibitory activity against PDE4B and blocked LPS-induced TNF-α release.[14][15] This suggests that this compound could potentially exhibit anti-inflammatory effects, possibly through the inhibition of inflammatory mediators.

Table 3: Anti-inflammatory Activity of Selected Oxazole and Related Derivatives

Compound/DerivativeAssay ModelActivityReference
Novel Oxazole Derivatives (A1)Carrageenan-induced Rat hind paw methodMaximum anti-inflammatory activity among tested compounds[9][11]
2,5-Disubstituted-1,3,4-Oxadiazole (Ox-6f)Carrageenan-induced hind paw edema79.83% reduction in edema volume[13]
4-phenyl-2-oxazole derivative (Compound 5j)PDE4B inhibition and LPS-induced TNF-α releaseIC50 = 1.4 µM against PDE4[14][15]

Experimental Protocols for Bioactivity Assessment

To empirically determine the bioactivity of this compound and enable a direct comparison with other oxazoles, the following standardized experimental protocols are recommended.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[16][17][18][19][20]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized bacterial inoculum is added to each well, and the plate is incubated. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Step-by-Step Protocol:

  • Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with sterile Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the test compound dilutions. Include positive (broth with inoculum) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Stock Solution of Test Compound C Serial Dilution in 96-Well Plate with MHB A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 37°C for 18-24h D->E F Visually Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anticancer Activity Assessment: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[21][22][23][24]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

MTT_Workflow cluster_setup Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Acquisition & Analysis A Seed Cancer Cells in 96-Well Plate B Treat with Test Compound (Varying Concentrations) A->B C Add MTT Reagent and Incubate B->C D Add Solubilizing Agent C->D E Measure Absorbance at 570 nm D->E F Calculate Cell Viability and IC50 Value E->F

Caption: Workflow for MTT Cell Viability Assay.

Anti-inflammatory Activity Evaluation: TNF-α Release Assay

This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from stimulated immune cells, such as macrophages.[25][26][27][28][29]

Principle: Immune cells (e.g., THP-1 monocytes differentiated into macrophages) are stimulated with lipopolysaccharide (LPS) to induce the production and release of TNF-α. The concentration of TNF-α in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Step-by-Step Protocol:

  • Cell Culture and Differentiation: Culture and differentiate THP-1 monocytes into macrophages in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the macrophages with various concentrations of this compound for a short period (e.g., 1 hour).

  • LPS Stimulation: Stimulate the cells with LPS to induce TNF-α production. Include unstimulated and vehicle-treated controls.

  • Supernatant Collection: After an appropriate incubation time (e.g., 4-6 hours), collect the cell culture supernatant.

  • TNF-α ELISA: Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of the test compound compared to the LPS-stimulated vehicle control.

TNF_Alpha_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis A Differentiate THP-1 Cells to Macrophages B Pre-treat with Test Compound A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Quantify TNF-α using ELISA D->E F Calculate % Inhibition E->F

Caption: Workflow for TNF-α Release Assay.

Conclusion and Future Directions

The 2-aryl-oxazole-4-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. While the specific bioactivity of this compound has yet to be extensively documented, the analysis of structurally related compounds suggests potential for antimicrobial, anticancer, and anti-inflammatory properties. The presence of the dimethyl-phenyl group may influence its lipophilicity and interaction with biological targets, and empirical testing is essential to elucidate its precise biological profile.

The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of this and other novel oxazole derivatives. Future research should focus on the synthesis and comprehensive biological screening of a library of 2-(substituted-phenyl)-oxazole-4-carboxylic acids to establish clear structure-activity relationships. This will enable the rational design of more potent and selective oxazole-based drug candidates.

References

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A Senior Application Scientist's Guide to Validating the Mechanism of Action of 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the rigorous validation of a small molecule's mechanism of action (MoA) is paramount. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to elucidate and confirm the biological activity of the novel compound, 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid. While the precise MoA of this molecule is still under investigation, its structural similarity to other known inhibitors provides a strong rationale for hypothesizing its potential targets.

This document will focus on a plausible hypothetical MoA for this compound as a phosphodiesterase type 4 (PDE4) inhibitor . We will explore a comprehensive validation workflow, comparing its potential performance against the well-characterized PDE4 inhibitor, Rolipram . The experimental protocols detailed herein are designed to be self-validating, ensuring the generation of robust and reproducible data.

Hypothesized Mechanism of Action: PDE4 Inhibition

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in various signaling pathways. PDE4 is specific for cAMP and is predominantly expressed in inflammatory and immune cells. Its inhibition leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α. Several studies have highlighted oxazole- and furan-based carboxylic acid derivatives as potent PDE4 inhibitors.[1][2]

The proposed MoA for this compound is the inhibition of PDE4, leading to a downstream anti-inflammatory response.

PDE4_Signaling_Pathway GPCR GPCR Adenylate Cyclase Adenylate Cyclase GPCR->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP ATP->Adenylate Cyclase PKA PKA cAMP->PKA Activates PDE4 PDE4 cAMP->PDE4 CREB CREB PKA->CREB Phosphorylates Gene Transcription Gene Transcription CREB->Gene Transcription Regulates AMP AMP PDE4->AMP Hydrolyzes Our Compound 2-(3,4-Dimethyl-phenyl)-oxazole- 4-carboxylic acid Our Compound->PDE4 Inhibits

Caption: Hypothesized PDE4 signaling pathway and the inhibitory action of the compound.

Experimental Validation Workflow

A multi-pronged approach is essential for validating the MoA. This involves biochemical assays to confirm direct target engagement and cell-based assays to measure the physiological consequences of this engagement.

Experimental_Workflow cluster_0 Biochemical Validation cluster_1 Cellular Validation Enzyme_Kinetics Enzyme Kinetics Assay (Determine IC50) Binding_Assay Direct Binding Assay (e.g., SPR) Enzyme_Kinetics->Binding_Assay cAMP_Assay Intracellular cAMP Measurement Binding_Assay->cAMP_Assay Cytokine_Assay TNF-α Release Assay (e.g., ELISA) cAMP_Assay->Cytokine_Assay Conclusion Conclusion: MoA Validated Cytokine_Assay->Conclusion Hypothesis Hypothesis: Compound inhibits PDE4 Hypothesis->Enzyme_Kinetics

Caption: A stepwise workflow for the validation of the hypothesized MoA.

Part 1: Biochemical Validation of Target Engagement

The initial step is to ascertain if this compound directly interacts with and inhibits the PDE4 enzyme.

PDE4 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against PDE4 and compare it with Rolipram.

Protocol:

  • Reagents and Materials:

    • Recombinant human PDE4B enzyme

    • cAMP substrate

    • 5'-Nucleotidase

    • Phosphate-buffered saline (PBS)

    • Test compound and Rolipram (dissolved in DMSO)

    • Malachite green-based phosphate detection reagent

  • Procedure:

    • Prepare a serial dilution of the test compound and Rolipram in DMSO.

    • In a 96-well plate, add the PDE4B enzyme to each well.

    • Add the diluted compounds to the respective wells and incubate for 15 minutes at room temperature to allow for binding.

    • Initiate the reaction by adding the cAMP substrate.

    • Incubate for 30 minutes at 37°C.

    • Add 5'-Nucleotidase to convert the AMP product to adenosine and inorganic phosphate.

    • Incubate for 10 minutes at 37°C.

    • Add the malachite green reagent to detect the amount of inorganic phosphate produced.

    • Measure the absorbance at 620 nm.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Expected Outcome and Comparative Analysis:

A dose-dependent inhibition of PDE4 activity by this compound would be the first piece of evidence supporting the hypothesized MoA.

CompoundHypothetical PDE4B IC50 (nM)
This compound50
Rolipram (Reference Compound)100
Direct Binding Affinity Measurement using Surface Plasmon Resonance (SPR)

Objective: To confirm direct binding of the test compound to PDE4 and determine the binding affinity (KD).

Protocol:

  • Instrumentation and Reagents:

    • SPR instrument (e.g., Biacore)

    • CM5 sensor chip

    • Recombinant human PDE4B enzyme

    • Amine coupling kit

    • Running buffer (e.g., HBS-EP+)

    • Test compound

  • Procedure:

    • Immobilize the PDE4B enzyme onto the CM5 sensor chip using standard amine coupling chemistry.

    • Prepare a series of concentrations of the test compound in the running buffer.

    • Inject the compound solutions over the immobilized PDE4B surface and a reference flow cell.

    • Monitor the change in the SPR signal (response units) over time to obtain sensorgrams.

    • Regenerate the sensor surface between each compound injection.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Expected Outcome and Comparative Analysis:

A concentration-dependent increase in the SPR signal upon injection of the test compound will confirm direct binding. A low KD value indicates high binding affinity.

CompoundHypothetical PDE4B KD (nM)
This compound75

Part 2: Cellular Validation of Downstream Effects

Following biochemical confirmation, it is crucial to demonstrate that the compound elicits the expected biological response in a cellular context.

Intracellular cAMP Accumulation Assay

Objective: To measure the effect of the test compound on intracellular cAMP levels in a relevant cell line.

Protocol:

  • Cell Line and Reagents:

    • Human U937 cells (a monocyte cell line expressing PDE4)

    • RPMI-1640 medium supplemented with 10% FBS

    • Forskolin (an adenylate cyclase activator)

    • Test compound and Rolipram

    • cAMP assay kit (e.g., HTRF or ELISA-based)

  • Procedure:

    • Culture U937 cells to the desired density.

    • Pre-treat the cells with various concentrations of the test compound or Rolipram for 30 minutes.

    • Stimulate the cells with forskolin for 15 minutes to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit.

    • Calculate the fold increase in cAMP levels relative to the vehicle-treated control.

Expected Outcome and Comparative Analysis:

Treatment with this compound should lead to a dose-dependent increase in intracellular cAMP levels in the presence of forskolin.

CompoundHypothetical EC50 for cAMP accumulation (nM)
This compound150
Rolipram (Reference Compound)300
TNF-α Release Assay in Human PBMCs

Objective: To assess the anti-inflammatory effect of the test compound by measuring the inhibition of TNF-α release from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Protocol:

  • Reagents and Materials:

    • Human PBMCs isolated from healthy donors

    • RPMI-1640 medium

    • Lipopolysaccharide (LPS)

    • Test compound and Rolipram

    • Human TNF-α ELISA kit

  • Procedure:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Plate the PBMCs in a 96-well plate.

    • Pre-treat the cells with different concentrations of the test compound or Rolipram for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) for 18-24 hours.

    • Collect the cell culture supernatants.

    • Measure the concentration of TNF-α in the supernatants using an ELISA kit.

    • Determine the IC50 for TNF-α inhibition.

Expected Outcome and Comparative Analysis:

The test compound is expected to dose-dependently inhibit the release of TNF-α from LPS-stimulated PBMCs, demonstrating its anti-inflammatory potential.

CompoundHypothetical IC50 for TNF-α inhibition (nM)
This compound200
Rolipram (Reference Compound)450

Conclusion

This guide outlines a systematic and robust approach to validating the hypothesized mechanism of action of this compound as a PDE4 inhibitor. By employing a combination of biochemical and cellular assays, and by comparing its performance against a known standard, researchers can build a strong, data-driven case for its MoA. The successful completion of this validation cascade is a critical milestone in the journey of translating a promising small molecule into a potential therapeutic.

References

  • Lin, Y., et al. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry, 112795. [Link]

  • PubMed . Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. [Link]

  • Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]

  • National Center for Biotechnology Information . Target identification of small molecules: an overview of the current applications in drug discovery. [Link]

  • ChEMBL . Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. (CHEMBL4765459). [Link]

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A Comparative Guide to Phosphodiesterase 4 (PDE4) Inhibitors: Profiling 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic Acid Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the emerging class of oxazole-4-carboxylic acid-based Phosphodiesterase 4 (PDE4) inhibitors, represented by 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid, against established PDE4 inhibitors such as Roflumilast, Apremilast, and Crisaborole. It is intended for researchers, scientists, and professionals in drug development engaged in the discovery of novel anti-inflammatory agents.

The Central Role of PDE4 in Inflammatory Cascades

Phosphodiesterase 4 (PDE4) is a critical enzyme family in the intracellular signaling of immune and inflammatory cells.[1][2] Its primary function is the specific hydrolysis of cyclic adenosine monophosphate (cAMP), a vital second messenger that modulates a wide array of cellular responses.[2][3] By degrading cAMP to its inactive form, AMP, PDE4 effectively dampens the signals that would otherwise suppress inflammatory activity.

Inhibition of PDE4 leads to an accumulation of intracellular cAMP.[3] This elevation in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and regulates downstream targets, leading to a broad spectrum of anti-inflammatory effects. These include the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and a reduction in the activity of immune cells such as neutrophils and T-cells.[4][5] Consequently, PDE4 has become a highly attractive therapeutic target for a variety of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, psoriatic arthritis, and atopic dermatitis.[2][3]

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR (e.g., β2-AR) AC Adenylyl Cyclase (AC) GPCR->AC Stimulus (e.g., Hormone) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP (Inactive) PDE4->AMP Hydrolyzes CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Inflammatory_Response Suppression of Inflammatory Genes (e.g., TNF-α, IL-23) CREB->Inflammatory_Response Regulates Transcription Inhibitor PDE4 Inhibitor (e.g., Oxazole derivative) Inhibitor->PDE4 Inhibits

Caption: PDE4 Signaling Pathway and Point of Inhibition.

Comparative Analysis of PDE4 Inhibitors

The development of PDE4 inhibitors has seen significant progress, leading to several approved drugs. However, the quest for compounds with improved therapeutic windows and novel chemical scaffolds remains a key research focus. This section compares the properties of established inhibitors with the emerging class of oxazole-carboxylic acid derivatives.

Established PDE4 Inhibitors
  • Roflumilast: A second-generation, orally administered PDE4 inhibitor approved for severe COPD. It exhibits high potency but is associated with a narrow therapeutic window, with side effects such as diarrhea, nausea, and headache limiting its use.

  • Apremilast (Otezla®): An oral PDE4 inhibitor approved for psoriatic arthritis and plaque psoriasis.[2] It modulates a wide range of inflammatory mediators and is considered to have a more favorable side-effect profile compared to first-generation inhibitors.[2]

  • Crisaborole (Eucrisa®): A topical PDE4 inhibitor approved for mild to moderate atopic dermatitis. Its topical application minimizes systemic side effects, making it a safe option for localized skin inflammation.

Emerging Scaffold: Oxazole-4-Carboxylic Acid Derivatives

While direct experimental data for this compound as a PDE4 inhibitor is not extensively available in peer-reviewed literature, the broader class of phenyl-oxazole derivatives has shown significant promise.[1][6] A key study by Lin Y, et al. (2020) detailed the synthesis and bioactivity of a series of 4-phenyl-2-oxazole derivatives as potential PDE4 inhibitors.[1]

Their research demonstrated that these compounds exhibited considerable inhibitory activity against the PDE4B isoform and effectively blocked the release of TNF-α in cellular assays.[1] One of the lead compounds from this series, designated Compound 5j , displayed a half-maximal inhibitory concentration (IC50) of 1.4 µM against PDE4, which is more potent than the prototypical reference inhibitor, rolipram (IC50 = 2.0 µM).[1] This finding underscores the potential of the oxazole-carboxylic acid scaffold as a viable pharmacophore for developing novel PDE4 inhibitors. Docking studies suggested that the oxazole core and its substituents can form key interactions within the PDE4B active site.[1]

Quantitative Performance Comparison

The following table summarizes the inhibitory potency of representative compounds. It is important to note that "Compound 5j" is used as a surrogate to represent the potential of the oxazole-4-carboxylic acid class, in the absence of specific data for this compound.

Compound Chemical Class Primary Indication(s) PDE4 IC50 Reference(s)
Roflumilast BenzamideSevere COPD~0.8 nM[2]
Apremilast PhthalimidePsoriatic Arthritis, Psoriasis~74 nM[2]
Crisaborole BenzoxaboroleAtopic Dermatitis~49 nM[2]
Rolipram PyrrolidinoneReference Compound~2.0 µM[1]
Compound 5j Phenyl-oxazoleInvestigational~1.4 µM[1]

Experimental Protocols for Inhibitor Characterization

To ensure trustworthiness and reproducibility, the characterization of novel PDE4 inhibitors relies on a cascade of validated assays. Described below are standard, self-validating protocols for in vitro enzymatic and cell-based functional assessment.

In Vitro PDE4 Enzymatic Inhibition Assay

This protocol determines the direct inhibitory effect of a compound on the catalytic activity of a purified recombinant PDE4 enzyme. The causality is straightforward: a reduction in product formation is directly proportional to the inhibitor's potency.

In_Vitro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep 1. Prepare serial dilutions of test compound (e.g., 2-(3,4-Dimethyl-phenyl)- oxazole-4-carboxylic acid) Incubate 3. Add compound to enzyme and pre-incubate (15 min, RT) Compound_Prep->Incubate Enzyme_Prep 2. Prepare reaction buffer with recombinant human PDE4B enzyme Enzyme_Prep->Incubate Initiate 4. Initiate reaction by adding fluorescently-labeled cAMP substrate Incubate->Initiate Reaction_Step 5. Incubate to allow enzymatic hydrolysis (60 min, RT) Initiate->Reaction_Step Stop_Reaction 6. Add binding agent (binds to product, AMP) Reaction_Step->Stop_Reaction Readout 7. Measure signal (e.g., Fluorescence Polarization) Stop_Reaction->Readout Analysis 8. Plot dose-response curve and calculate IC50 value Readout->Analysis

Caption: Workflow for an In Vitro PDE4 Enzyme Inhibition Assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., this compound) in DMSO, starting from a 1 mM stock.

  • Enzyme Reaction Mix: In a 96-well microplate, add purified recombinant human PDE4B enzyme to an assay buffer (e.g., Tris-HCl, MgCl2, pH 7.5).

  • Inhibitor Incubation: Add the diluted test compounds to the enzyme mix and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fluorescently labeled cAMP substrate.

  • Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature, allowing the PDE4B to hydrolyze the cAMP substrate to AMP.

  • Detection: Stop the reaction and detect the product formation. A common method is a fluorescence polarization (FP) assay, where a binding agent that selectively binds to the fluorescent AMP product is added. Binding to this large agent slows the molecular rotation, increasing the polarization signal.

  • Data Acquisition: Read the fluorescence polarization on a compatible plate reader.

  • Analysis: Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. Controls should include a no-enzyme well (background) and a DMSO-only well (100% activity).

Cell-Based TNF-α Release Assay

This protocol assesses the functional consequence of PDE4 inhibition in a relevant cellular context, such as human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., U937). The experimental choice to use lipopolysaccharide (LPS), a component of bacterial cell walls, is to provide a potent inflammatory stimulus that robustly induces TNF-α production, a key cytokine regulated by the cAMP pathway.

Cell_Assay_Workflow cluster_cell_prep Cell Culture & Treatment cluster_stimulation Inflammatory Stimulation cluster_analysis Analysis Cell_Seeding 1. Seed cells (e.g., PBMCs) in a 96-well plate and allow to adhere Compound_Treatment 2. Pre-treat cells with serial dilutions of test compound (1 hr) Cell_Seeding->Compound_Treatment LPS_Stim 3. Stimulate cells with LPS (e.g., 100 ng/mL) to induce inflammation Compound_Treatment->LPS_Stim Incubation 4. Incubate for 18-24 hours at 37°C, 5% CO2 LPS_Stim->Incubation Harvest 5. Centrifuge plate and harvest supernatant Incubation->Harvest ELISA 6. Quantify TNF-α in supernatant using ELISA Harvest->ELISA Calculate_IC50 7. Plot dose-response curve and calculate IC50 for TNF-α inhibition ELISA->Calculate_IC50

Caption: Workflow for a Cell-Based TNF-α Inhibition Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed human PBMCs or U937 cells in a 96-well tissue culture plate at a density of 2 x 10^5 cells/well and culture overnight.

  • Compound Pre-treatment: Treat the cells with serial dilutions of the test compound for 1 hour. This allows the compound to penetrate the cell membrane and engage the intracellular PDE4 target.

  • Inflammatory Challenge: Add LPS to each well (final concentration of 100 ng/mL) to stimulate the inflammatory cascade.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Conclusion and Future Directions

Established PDE4 inhibitors like Roflumilast, Apremilast, and Crisaborole have validated PDE4 as a therapeutic target for chronic inflammatory diseases. However, the search for next-generation inhibitors with improved efficacy and safety profiles continues.

The class of oxazole-4-carboxylic acid derivatives has emerged as a promising scaffold for the development of new PDE4 inhibitors.[1][7] As demonstrated by related compounds, this chemical class can exhibit potent enzymatic inhibition and functional anti-inflammatory activity in cellular models.[1] While direct experimental data on this compound remains to be published, its structure aligns with the pharmacophore identified as active against PDE4.

Future work must focus on the comprehensive profiling of specific derivatives like this compound. This includes determining its potency against all PDE4 isoforms (A, B, C, and D) to understand its selectivity, conducting detailed structure-activity relationship (SAR) studies to optimize potency, and evaluating its pharmacokinetic properties and in vivo efficacy in relevant animal models of inflammatory disease.[8] Such studies will be crucial to determine if this specific compound, and the broader oxazole class, can be advanced into viable clinical candidates.

References

  • Discovery of a highly potent series of oxazole-based phosphodiesterase 4 inhibitors. ResearchGate. Available at: [Link]

  • Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. PubMed. Available at: [Link]

  • A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Lawrence Berkeley National Laboratory. Available at: [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. PMC - NIH. Available at: [Link]

  • Thiazolyl, oxazolyl, pyrrolyl, and imidazolyl carboxylic acid amide derivatives useful as PDE4 isoenzyme inhibitors. Google Patents.
  • Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. (CHEMBL4765459). ChEMBL - EMBL-EBI. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship of 2-Phenyl-Oxazole-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 2-phenyl-oxazole-4-carboxylic acid scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a range of biological processes. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its derivatives, offering a comparative look at their efficacy as apoptosis inducers, phosphodiesterase 4 (PDE4) inhibitors, and antimicrobial agents. The following sections synthesize key experimental findings, elucidate the rationale behind structural modifications, and provide robust protocols for the evaluation of these compounds, empowering researchers in the ongoing quest for novel therapeutics.

The 2-Phenyl-Oxazole-4-Carboxylic Acid Core: A Scaffold of Therapeutic Potential

The core structure, consisting of a phenyl ring attached to an oxazole ring at the 2-position and a carboxylic acid (or a derivative thereof) at the 4-position, provides a unique three-dimensional arrangement of aromatic, heterocyclic, and acidic/amide functionalities. This arrangement allows for diverse interactions with biological targets, making it a fertile ground for medicinal chemistry exploration. The key to unlocking the specific therapeutic potential of this scaffold lies in the strategic modification of its peripheral chemical groups.

Comparative Analysis of Biological Activities

The therapeutic utility of 2-phenyl-oxazole-4-carboxylic acid derivatives is dictated by the nature and position of substituents on the phenyl ring and modifications to the carboxylic acid moiety. Here, we compare the SAR for three distinct and significant biological activities.

Induction of Apoptosis: Targeting Cancer's Immortality

A significant area of investigation for this class of compounds is their ability to induce programmed cell death, or apoptosis, a critical mechanism for eliminating cancerous cells. The primary modification explored in this context is the conversion of the carboxylic acid to a carboxamide.

Key SAR Insights:

  • The Carboxamide is Crucial: The transformation of the 4-carboxylic acid to a 4-carboxamide is a critical determinant of pro-apoptotic activity.

  • Phenyl Ring Substitution: The substitution pattern on the 2-phenyl ring profoundly influences the potency of these derivatives as apoptosis inducers. While a comprehensive SAR is still under investigation, specific substitutions have been shown to enhance activity. For instance, in a study on 2-phenyl-oxazole-4-carboxamide derivatives, compound 1k emerged as a potent apoptosis inducer with an EC50 of 270 nM in human colorectal DLD-1 cells.[1] This compound demonstrated the ability to cleave PARP and induce DNA laddering, which are classic hallmarks of apoptosis.[1]

Table 1: Comparative Activity of 2-Phenyl-Oxazole-4-Carboxamide Derivatives as Apoptosis Inducers

CompoundR1 (Phenyl Substitution)R2 (Amide Substitution)EC50 (nM, DLD-1 cells)GI50 (nM, DLD-1 cells)
1k [Structure of 1k's phenyl substitution][Structure of 1k's amide substitution]270229

Note: Specific substitutions for 1k are proprietary to the cited research and are not fully detailed in the abstract.

Signaling Pathway: Caspase-Mediated Apoptosis

The induction of apoptosis by these compounds often involves the activation of the caspase cascade.

G cluster_stimulus Apoptotic Stimulus cluster_caspase_cascade Caspase Cascade cluster_execution Execution Phase 2-Phenyl-Oxazole-4-Carboxamide 2-Phenyl-Oxazole-4-Carboxamide Procaspase-8 Procaspase-8 2-Phenyl-Oxazole-4-Carboxamide->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cleavage Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Activation PARP Cleavage PARP Cleavage Caspase-3->PARP Cleavage DNA Fragmentation DNA Fragmentation Caspase-3->DNA Fragmentation Apoptosis Apoptosis PARP Cleavage->Apoptosis DNA Fragmentation->Apoptosis

Caption: Caspase activation pathway initiated by 2-phenyl-oxazole-4-carboxamide derivatives.

PDE4 Inhibition: Combating Inflammation

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic AMP (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses inflammatory responses.

Key SAR Insights:

  • Methoxy Group is Key: The introduction of a methoxy group at the para-position of the 2-phenyl ring has been shown to be beneficial for PDE4 inhibitory activity.[2][3] This substitution is thought to enhance interaction with the metal binding pocket of the PDE4B enzyme.[2][3]

  • Carboxylic Acid is Tolerated: Unlike the pro-apoptotic derivatives, the carboxylic acid at the 4-position is a viable functional group for PDE4 inhibition.

Table 2: Comparative Activity of 2-Phenyl-Oxazole-4-Carboxylic Acid Derivatives as PDE4 Inhibitors

CompoundPhenyl Ring SubstitutionIC50 (µM) against PDE4
Rolipram (Reference) N/A2.0
Compound 5j 4-methoxy1.4

Data from a study on 4-phenyl-2-oxazole derivatives, a structurally related class.[2][3]

Antimicrobial Activity: A New Frontier

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. The 2-phenyl-oxazole-4-carboxylic acid scaffold has shown promise in this area.

Key SAR Insights:

  • Electron-Withdrawing Groups Enhance Activity: The presence of electron-withdrawing groups on the 2-phenyl ring has been correlated with increased antimicrobial activity.[3] For example, a chloro group at the fourth position of the phenyl ring demonstrated notable activity.[3]

  • Broad Spectrum Potential: Derivatives of this scaffold have shown activity against both Gram-positive and Gram-negative bacteria.

Table 3: Comparative Antimicrobial Activity of Substituted 2-Phenyl-Oxazole Derivatives

CompoundPhenyl Ring SubstitutionActivity against Gram-positive bacteriaActivity against Gram-negative bacteria
117 4-chloroModerateModerate
118 4-methoxyExcellentNot specified

Note: The table is a qualitative summary based on the provided search result.[3]

Experimental Protocols: A Guide to Evaluation

The trustworthiness of any SAR study hinges on the robustness of its experimental methodologies. Below are detailed, step-by-step protocols for the synthesis and biological evaluation of 2-phenyl-oxazole-4-carboxylic acid derivatives.

General Synthesis of 2-Phenyl-Oxazole-4-Carboxylic Acid

This protocol outlines a common synthetic route to the core scaffold.

G Benzaldehyde Benzaldehyde Cyclization Cyclization Benzaldehyde->Cyclization Serine Methyl Ester Serine Methyl Ester Serine Methyl Ester->Cyclization Oxazoline Oxazoline Cyclization->Oxazoline Oxidation Oxidation Oxazoline->Oxidation 2-Phenyl-Oxazole-4-Carboxylic Acid Methyl Ester 2-Phenyl-Oxazole-4-Carboxylic Acid Methyl Ester Oxidation->2-Phenyl-Oxazole-4-Carboxylic Acid Methyl Ester Hydrolysis Hydrolysis 2-Phenyl-Oxazole-4-Carboxylic Acid Methyl Ester->Hydrolysis Final Product 2-Phenyl-Oxazole-4-Carboxylic Acid Hydrolysis->Final Product

Caption: General synthetic workflow for 2-phenyl-oxazole-4-carboxylic acid.

Step-by-Step Protocol:

  • Oxazoline Formation: To a solution of serine methyl ester hydrochloride (1.0 eq) and triethylamine (2.2 eq) in a suitable solvent such as dichloromethane, add the desired benzaldehyde (1.0 eq). Stir the reaction mixture at room temperature for 12-24 hours.

  • Oxidation to Oxazole: To the resulting oxazoline, add an oxidizing agent such as manganese dioxide (MnO2) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The reaction is typically carried out in a solvent like toluene or chloroform and may require heating.

  • Ester Hydrolysis: The 2-phenyl-oxazole-4-carboxylic acid methyl ester is then hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of tetrahydrofuran and water.

  • Purification: The final product is purified by recrystallization or column chromatography.

Caspase-3/7 Activity Assay (Apoptosis)

This assay quantifies the activity of key executioner caspases.

Principle: The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7. This cleavage releases aminoluciferin, which is then consumed by luciferase to produce a luminescent signal proportional to caspase activity.[4]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate cells in a 96-well plate and treat with various concentrations of the 2-phenyl-oxazole-4-carboxamide derivative for a predetermined time.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[4]

  • Assay Procedure: a. Equilibrate the plate and its contents to room temperature. b. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. c. Mix the contents of the wells by gentle shaking for 30 seconds. d. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

PDE4 Inhibition Assay

This protocol describes a common method for assessing PDE4 inhibitory activity.

Principle: The assay measures the hydrolysis of cAMP by PDE4. The resulting 5'-AMP is then converted to adenosine and inorganic phosphate by a 5'-nucleotidase. The amount of inorganic phosphate is quantified colorimetrically.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compounds.

  • Reaction Setup: In a 96-well plate, add the following to each well: a. Assay buffer b. Test compound or vehicle control c. PDE4 enzyme

  • Initiation and Incubation: Initiate the reaction by adding the cAMP substrate. Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[5]

  • Detection: Stop the reaction and add a detection reagent (e.g., Malachite Green-based) to quantify the amount of inorganic phosphate produced.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the percent inhibition for each compound concentration to determine the IC50 value.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized suspension of the test microorganism is added to each well. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.[6]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., to 0.5 McFarland standard).[6]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no growth is observed.

Conclusion and Future Directions

The 2-phenyl-oxazole-4-carboxylic acid scaffold is a testament to the power of privileged structures in drug discovery. The comparative analysis presented here highlights the nuanced structure-activity relationships that govern its diverse biological effects. As apoptosis inducers, the carboxamide derivatives show significant promise. As PDE4 inhibitors, specific substitutions on the phenyl ring are key to enhancing potency. Furthermore, the emergence of these compounds as antimicrobial agents opens up exciting new avenues for research.

Future efforts should focus on expanding the library of derivatives with systematic modifications to further refine the SAR for each biological target. The use of computational modeling and co-crystallography studies will be invaluable in elucidating the precise molecular interactions driving the observed activities. The robust experimental protocols provided in this guide offer a solid foundation for these future investigations, paving the way for the development of novel and effective therapeutics based on this versatile scaffold.

References

  • Lin Y, Ahmed W, He M, et al. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. Eur J Med Chem. 2020;207:112795. doi:10.1016/j.ejmech.2020.112795. [Link]

  • Lin Y, Ahmed W, He M, et al. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. PubMed. [Link]

  • Tai VW, Sperandio D, Shelton EJ, et al. Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. Bioorg Med Chem Lett. 2006;16(17):4554-4558. doi:10.1016/j.bmcl.2006.06.018. [Link]

  • Balouiri M, Sadiki M, Ibnsouda SK. Methods for in vitro evaluating antimicrobial activity: A review. J Pharm Anal. 2016;6(2):71-79. doi:10.1016/j.jpha.2015.11.005. [Link]

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A Comparative Guide to the Cross-Reactivity Profile of 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Cross-Reactivity Profiling in Drug Discovery

In the intricate process of drug development, the specificity of a therapeutic candidate for its intended biological target is a cornerstone of its safety and efficacy profile. Off-target interactions, a phenomenon known as cross-reactivity, can lead to unforeseen physiological effects, ranging from diminished therapeutic efficacy to severe adverse events. For novel chemical entities such as 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid, a compound identified as a potential antiparkinsonian agent, a thorough evaluation of its cross-reactivity is not merely a regulatory formality but a scientific imperative.

This guide provides a comprehensive framework for assessing the cross-reactivity of this compound. In the absence of extensive public data on this specific molecule, we will present a comparative analysis against two benchmark compounds: Rolipram , a selective phosphodiesterase 4 (PDE4) inhibitor, and Safinamide , a marketed antiparkinsonian drug with a dual mechanism of action. This guide will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present illustrative data to guide researchers in their own investigations.

The Molecules in Focus: A Structural and Mechanistic Overview

A comparative analysis of the chemical structures of our topic compound and the selected comparators provides a basis for postulating potential cross-reactivity.

cluster_0 This compound cluster_1 Rolipram cluster_2 Safinamide node1 node2 node3

Figure 1: Chemical Structures of Compared Compounds

  • This compound: This molecule features a central oxazole ring, a common scaffold in medicinal chemistry known to interact with a variety of biological targets[1][2]. Its categorization as an antiparkinsonian agent suggests a potential interaction with targets relevant to Parkinson's disease, although its precise mechanism of action is not publicly well-defined. The presence of the oxazole ring, also found in some PDE inhibitors, warrants an investigation into its effects on this enzyme family.

  • Rolipram: A well-characterized selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP)[3]. By inhibiting PDE4, Rolipram increases intracellular cAMP levels, modulating various cellular processes. While selective for PDE4, some off-target activities have been reported, including potential interactions with matrix metalloproteinases (MMPs)[4][5].

  • Safinamide: An approved treatment for Parkinson's disease, Safinamide exhibits a dual mechanism of action. It is a potent and reversible inhibitor of monoamine oxidase B (MAO-B), which increases dopaminergic tone, and it also modulates glutamate release through the blockade of voltage-gated sodium channels[6][7][8][9]. Its well-defined mechanism and favorable safety profile make it a valuable comparator for a new antiparkinsonian candidate[10][11].

Experimental Design for Comprehensive Cross-Reactivity Profiling

A robust assessment of cross-reactivity necessitates a multi-pronged approach, employing a battery of assays to probe for interactions across a wide range of potential off-targets. The following experimental workflow is designed to provide a comprehensive and reliable cross-reactivity profile.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Functional Confirmation Kinase_Panel Kinase Panel Screening (>400 Kinases) CETSA Cellular Thermal Shift Assay (CETSA) for Key Hits Kinase_Panel->CETSA Hits with significant % inhibition GPCR_Panel GPCR Binding Panel (>100 Receptors) GPCR_Panel->CETSA Hits with significant % displacement Phosphatase_Panel Phosphatase Panel (>20 Phosphatases) Phosphatase_Panel->CETSA Hits with significant % inhibition Cell_Based_Assays Cell-Based Functional Assays (e.g., cAMP measurement, neurotransmitter release) CETSA->Cell_Based_Assays Confirmed Target Engagement

Figure 2: Tiered Experimental Workflow for Cross-Reactivity Profiling

Tier 1: Broad In Vitro Screening Panels

The initial step involves screening the test compound against large, diverse panels of kinases, G-protein coupled receptors (GPCRs), and phosphatases. This broad-net approach is crucial for identifying potential off-target interactions that might not be predicted from the compound's structure alone.

This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a sensitive and direct measure of kinase activity[12][13].

Principle: The assay quantifies the incorporation of 33P from [γ-33P]ATP into a specific peptide or protein substrate by a given kinase. A decrease in substrate phosphorylation in the presence of the test compound indicates inhibition.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well filter plate, prepare a reaction mixture containing the specific kinase, its corresponding substrate, and the assay buffer.

  • Compound Addition: Add this compound, Rolipram, or Safinamide at a final concentration of 10 µM. Include a vehicle control (DMSO) and a known inhibitor for each kinase as a positive control.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is within the linear range.

  • Termination and Filtration: Stop the reaction by adding phosphoric acid. The reaction mixture is then filtered through the plate's membrane, which captures the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-33P]ATP.

  • Detection: Add scintillation cocktail to the dried filter plate and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound against each kinase relative to the vehicle control.

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, providing a measure of the compound's binding affinity[14][15][16].

Principle: A fixed concentration of a high-affinity radioligand for a specific GPCR is incubated with a membrane preparation containing the receptor, in the presence and absence of the test compound. A reduction in the bound radioactivity indicates that the test compound is competing for the same binding site.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target GPCRs.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, the specific radioligand, and the assay buffer.

  • Compound Addition: Add serial dilutions of this compound, Rolipram, or Safinamide. Include a control with no unlabeled ligand (total binding) and a control with a saturating concentration of a known unlabeled ligand (non-specific binding).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value.

This assay utilizes a fluorogenic substrate that becomes fluorescent upon dephosphorylation by a phosphatase[17][18][19].

Principle: A non-fluorescent substrate is dephosphorylated by a phosphatase to yield a highly fluorescent product. A decrease in the fluorescence signal in the presence of the test compound indicates inhibition of the phosphatase.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, add the specific phosphatase and the assay buffer.

  • Compound Addition: Add this compound, Rolipram, or Safinamide at a final concentration of 10 µM. Include a vehicle control and a known phosphatase inhibitor as a positive control.

  • Initiation of Reaction: Add the fluorogenic phosphatase substrate to all wells.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound against each phosphatase relative to the vehicle control.

Tier 2: Cellular Target Engagement

Hits identified from the broad screening panels should be further validated in a cellular context to confirm target engagement. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Principle: Ligand binding stabilizes a target protein, leading to an increase in its thermal stability. This change in thermal stability can be detected by heating intact cells or cell lysates and quantifying the amount of soluble protein remaining at different temperatures.

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with the test compound at various concentrations or with a vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific antibody-based method such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Illustrative Comparative Data

The following tables present hypothetical data to illustrate the expected outcomes from the described cross-reactivity assays.

Table 1: Kinase Panel Screening Results (% Inhibition at 10 µM)

Kinase TargetThis compoundRolipramSafinamide
PDE4D 85% 95% 2%
MAPK1 15%5%1%
GSK3B 10%8%3%
CDK2 5%2%0%
ROCK1 65%12%5%
MAO-B 10%3%98%
... (400+ other kinases) <10%<10%<10%

Table 2: GPCR Binding Panel Results (% Displacement at 10 µM)

GPCR TargetThis compoundRolipramSafinamide
Dopamine D2 75%5%15%
Adenosine A2A 68%8%10%
Serotonin 5-HT2A 12%3%5%
Adrenergic α2A 8%1%2%
... (100+ other GPCRs) <10%<10%<10%

Table 3: Phosphatase Panel Screening Results (% Inhibition at 10 µM)

Phosphatase TargetThis compoundRolipramSafinamide
PTP1B 8%4%1%
PP2A 5%2%0%
CDC25B 3%1%0%
... (20+ other phosphatases) <5%<5%<5%

Discussion and Interpretation of Hypothetical Data

The illustrative data presented above would suggest that This compound exhibits a polypharmacology profile. The significant inhibition of PDE4D, similar to Rolipram, suggests a potential mechanism of action related to cAMP modulation. The additional strong inhibition of ROCK1, a Rho-associated protein kinase, indicates a potential cross-reactivity that warrants further investigation, as ROCK inhibitors have implications in various cellular processes. The notable displacement at the Dopamine D2 and Adenosine A2A receptors aligns with its classification as an antiparkinsonian agent, suggesting a multi-target approach to treating Parkinson's disease.

Rolipram , as expected, shows high selectivity for PDE4D with minimal off-target activity in this hypothetical screen. Safinamide demonstrates high specificity for its primary target, MAO-B, with negligible interactions with the other screened targets, consistent with its known safety profile.

Visualizing the Underlying Biology: The PDE4 Signaling Pathway

Given the potential for this compound to inhibit PDE4, understanding the downstream consequences of this inhibition is crucial.

GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., anti-inflammatory cytokines) CREB->Gene_Expression Modulates Compound 2-(3,4-Dimethyl-phenyl) -oxazole-4-carboxylic acid Compound->PDE4 Inhibits

Figure 3: Simplified PDE4-cAMP Signaling Pathway and the Point of Intervention

Inhibition of PDE4 by a compound like this compound would lead to an accumulation of intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which then phosphorylates downstream targets such as the cAMP response element-binding protein (CREB), leading to changes in gene expression that can have anti-inflammatory and neuroprotective effects.

Conclusion

The comprehensive cross-reactivity profiling of this compound, as outlined in this guide, is an essential step in its preclinical development. By employing a tiered approach of broad in vitro screening followed by cellular target engagement assays, researchers can build a detailed understanding of its selectivity profile. The comparative analysis against established drugs like Rolipram and Safinamide provides a valuable context for interpreting the experimental data. While the data presented here is illustrative, the methodologies and the logical framework provide a robust template for the rigorous scientific investigation required to advance a promising new chemical entity towards the clinic.

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A Comparative Efficacy Analysis of 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic Acid in Modulating Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical entities that can effectively modulate key biological pathways with high specificity and minimal off-target effects is paramount. One such molecule of interest is 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid, hereafter referred to as "Compound X". The structural architecture of Compound X, featuring an oxazole ring coupled with a carboxylic acid moiety, suggests a potential for interaction with biological targets involved in inflammatory and metabolic signaling. The oxazole scaffold is a privileged structure in medicinal chemistry, found in a variety of bioactive compounds, while the carboxylic acid group often serves as a crucial pharmacophore for binding to the active sites of enzymes or receptors.

This guide provides a comparative analysis of the hypothetical efficacy of Compound X against established drugs targeting the cyclooxygenase (COX) pathway, a cornerstone of inflammatory response. We will postulate a mechanism of action for Compound X as a selective COX-2 inhibitor and outline a comprehensive experimental framework to validate this hypothesis and compare its efficacy against well-known non-steroidal anti-inflammatory drugs (NSAIDs). The subsequent sections will delve into detailed experimental protocols, comparative data analysis, and the underlying scientific rationale for the proposed studies.

Hypothesized Mechanism of Action and Comparator Drugs

The presence of the carboxylic acid group in Compound X is a key structural feature shared with many NSAIDs, which typically interact with the arginine residue (Arg120) in the active site of COX enzymes. The dimethyl-phenyl substituent may contribute to the selectivity towards the COX-2 isoform, which has a larger, more accommodating active site compared to COX-1. Based on this structural rationale, we hypothesize that Compound X acts as a selective inhibitor of COX-2, thereby reducing the synthesis of pro-inflammatory prostaglandins.

To evaluate the efficacy of Compound X, we will compare it against two well-established drugs:

  • Ibuprofen: A non-selective COX inhibitor, widely used for its anti-inflammatory, analgesic, and antipyretic properties.

  • Celecoxib: A selective COX-2 inhibitor, known for its potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

The following diagram illustrates the hypothesized mechanism of action of Compound X within the arachidonic acid cascade.

Arachidonic_Acid_Cascade Membrane_Phospholipids Membrane Phospholipids PLA2 PLA2 Membrane_Phospholipids->PLA2 Stimuli Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins Thromboxanes (Housekeeping) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammation PLA2->Arachidonic_Acid Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Celecoxib (COX-2 selective) Celecoxib->COX2 Compound_X Compound X (Hypothesized COX-2 selective) Compound_X->COX2

Caption: Hypothesized mechanism of Compound X in the arachidonic acid cascade.

Comparative Efficacy Evaluation: Experimental Design

To empirically assess the efficacy and selectivity of Compound X, a multi-tiered experimental approach is proposed, progressing from in vitro enzymatic assays to cell-based models and culminating in in vivo studies of inflammation.

In Vitro COX Inhibition Assay

The initial step is to determine the direct inhibitory effect of Compound X on COX-1 and COX-2 enzymes and compare its potency and selectivity with Ibuprofen and Celecoxib.

Experimental Protocol:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are procured.

  • Assay Buffer: Tris-HCl buffer (pH 8.0) containing hematin, EDTA, and phenol.

  • Substrate: Arachidonic acid.

  • Detection: A colorimetric or fluorometric method is used to measure the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.

  • Procedure:

    • A 96-well plate is prepared with varying concentrations of Compound X, Ibuprofen, and Celecoxib.

    • COX-1 or COX-2 enzyme is added to each well and incubated with the compounds.

    • Arachidonic acid is added to initiate the reaction.

    • The reaction is stopped, and the absorbance or fluorescence is measured.

  • Data Analysis: The IC50 (half-maximal inhibitory concentration) for each compound against each enzyme is calculated. The COX-2 selectivity index is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).

Hypothetical Comparative Data:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
Compound X150.1150
Ibuprofen5100.5
Celecoxib500.051000
Cell-Based Assay for Prostaglandin E2 (PGE2) Production

This assay evaluates the ability of Compound X to inhibit the production of the pro-inflammatory mediator PGE2 in a cellular context.

Experimental Protocol:

  • Cell Line: A human macrophage cell line (e.g., RAW 264.7) is used.

  • Stimulation: Lipopolysaccharide (LPS) is used to induce the expression of COX-2 and stimulate PGE2 production.

  • Treatment: Cells are pre-treated with various concentrations of Compound X, Ibuprofen, or Celecoxib before LPS stimulation.

  • PGE2 Measurement: The concentration of PGE2 in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The dose-dependent inhibition of PGE2 production by each compound is determined, and the EC50 (half-maximal effective concentration) is calculated.

Hypothetical Comparative Data:

CompoundEC50 for PGE2 Inhibition (µM)
Compound X0.5
Ibuprofen8
Celecoxib0.2
In Vivo Model of Inflammation: Carrageenan-Induced Paw Edema

This classic animal model is used to assess the anti-inflammatory activity of Compound X in a living organism.

Experimental Protocol:

  • Animal Model: Male Wistar rats or Swiss albino mice.

  • Induction of Inflammation: A subcutaneous injection of carrageenan solution into the plantar surface of the hind paw induces a localized inflammatory response.

  • Treatment: Animals are orally administered with Compound X, Ibuprofen, Celecoxib, or a vehicle control one hour before carrageenan injection.

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at regular intervals after carrageenan injection.

  • Data Analysis: The percentage inhibition of paw edema by each compound at different time points is calculated and compared.

Hypothetical Comparative Data:

Compound (Dose)Paw Edema Inhibition (%) at 3 hours
Compound X (10 mg/kg)60%
Ibuprofen (30 mg/kg)55%
Celecoxib (10 mg/kg)65%

The following diagram outlines the experimental workflow for evaluating the efficacy of Compound X.

Experimental_Workflow Start Start: Compound X Synthesis & Characterization In_Vitro In Vitro Studies: COX-1/COX-2 Inhibition Assay Start->In_Vitro Cell_Based Cell-Based Assays: PGE2 Production in Macrophages In_Vitro->Cell_Based Promising IC50 & Selectivity In_Vivo In Vivo Models: Carrageenan-Induced Paw Edema Cell_Based->In_Vivo Significant PGE2 Inhibition Data_Analysis Comparative Data Analysis: Efficacy & Selectivity vs. Known Drugs In_Vivo->Data_Analysis Effective Edema Reduction Conclusion Conclusion: Therapeutic Potential Assessment Data_Analysis->Conclusion

Caption: Experimental workflow for the preclinical evaluation of Compound X.

Discussion and Future Directions

The hypothetical data presented in this guide suggest that this compound (Compound X) exhibits promising potential as a selective COX-2 inhibitor with significant anti-inflammatory properties. Its hypothesized efficacy is comparable to that of Celecoxib in the in vivo model, and it demonstrates a favorable selectivity profile in vitro.

Further preclinical studies are warranted to build a comprehensive profile of Compound X. These should include:

  • Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Toxicology studies: To assess the safety profile and identify any potential adverse effects.

  • Gastrointestinal safety assessment: To confirm the benefits of COX-2 selectivity in reducing gastric irritation compared to non-selective NSAIDs.

  • Analgesic and antipyretic studies: To evaluate its efficacy in models of pain and fever.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]

  • Meade, E. A., Smith, W. L., & DeWitt, D. L. (1993). Differential inhibition of prostaglandin endoperoxide synthase (cyclooxygenase) isozymes by aspirin and other non-steroidal anti-inflammatory drugs. Journal of Biological Chemistry, 268(9), 6610–6614. [Link]

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544–547. [Link]

  • PubChem Compound Summary for CID 3672, Ibuprofen. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 2662, Celecoxib. National Center for Biotechnology Information. [Link]

A Senior Application Scientist's Guide to the Synthesis of 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic Acid: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of novel chemical entities is paramount. The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This guide provides an in-depth, comparative analysis of the most prominent synthetic routes to a key derivative, 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid, a compound of interest for further pharmacological investigation.

This document moves beyond a simple recitation of protocols. It offers a critical evaluation of competing synthetic strategies, grounded in mechanistic principles and practical considerations. We will dissect each route, providing detailed experimental procedures, comparative data, and visual workflows to empower you to make informed decisions for your research endeavors.

At a Glance: Benchmarking Synthetic Routes

To provide a clear overview, the following table summarizes the key metrics for the synthetic strategies detailed in this guide. This allows for a rapid assessment of the most suitable route based on your specific priorities, be it yield, reaction time, cost, or green chemistry considerations.

Synthetic RouteKey Starting MaterialsTypical Yield RangeReaction TimeReagent Cost & AvailabilityGreen Chemistry ProfileKey AdvantagesKey Disadvantages
Route 1: The Classic Robinson-Gabriel Approach Ethyl 2-(3,4-dimethylbenzamido)-3-oxobutanoateModerate to GoodSeveral hours to a dayGenerally low to moderatePoor to moderate; often requires harsh dehydrating agents and high temperatures.Well-established, reliable for a range of substrates.Harsh reaction conditions can limit functional group tolerance.[1][2]
Route 2: The Versatile Van Leusen Reaction 3,4-Dimethylbenzaldehyde, Ethyl isocyanoacetateGood to ExcellentA few hoursModerate; Tosylmethyl isocyanide (TosMIC) derivatives can be costly.Moderate; milder conditions than Robinson-Gabriel, but stoichiometric use of reagents.[3][4]Mild reaction conditions, good functional group tolerance, and amenability to one-pot variations.[5]Potential for side reactions and the cost of isocyanide reagents.
Route 3: The Efficient One-Pot Synthesis from Carboxylic Acid 3,4-Dimethylbenzoic acid, Ethyl isocyanoacetateHigh30 minutes to a few hoursModerate; requires a specific activating agent.Good; one-pot procedure reduces waste and workup steps.Highly efficient, rapid, and proceeds directly from the carboxylic acid.[6]Requires a specific triflylpyridinium activating reagent.

Route 1: The Classic Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a cornerstone of oxazole chemistry, relying on the cyclodehydration of a 2-acylamino-ketone.[1][7] This method is robust and has been widely employed for the synthesis of a variety of oxazoles.

Mechanistic Rationale

The reaction proceeds via an acid-catalyzed intramolecular cyclization of the 2-acylamino-ketone. The enol form of the ketone attacks the amide carbonyl, followed by dehydration to yield the aromatic oxazole ring. The choice of a potent dehydrating agent is critical for driving the reaction to completion.

Experimental Protocol: Synthesis of Ethyl 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylate
  • Step 1: Synthesis of Ethyl 2-(3,4-dimethylbenzamido)-3-oxobutanoate.

    • To a solution of ethyl 2-amino-3-oxobutanoate hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane, add triethylamine (2.2 eq) at 0 °C.

    • Slowly add 3,4-dimethylbenzoyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Upon completion (monitored by TLC), wash the reaction mixture with water, 1M HCl, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

  • Step 2: Cyclodehydration to Ethyl 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylate.

    • To the crude Ethyl 2-(3,4-dimethylbenzamido)-3-oxobutanoate, add a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid.[8]

    • Heat the mixture, typically at temperatures ranging from 80 to 120 °C, for 1-3 hours.

    • Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • After filtration and concentration, purify the crude product by column chromatography.

Workflow Diagram

Robinson_Gabriel cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclodehydration Amino ester Amino ester Amide formation Amidation Amino ester->Amide formation Acyl chloride Acyl chloride Acyl chloride->Amide formation Intermediate Ethyl 2-(3,4-dimethylbenzamido)-3-oxobutanoate Amide formation->Intermediate Cyclization Cyclodehydration (H₂SO₄, heat) Intermediate->Cyclization Ester product Ethyl 2-(3,4-Dimethyl-phenyl) -oxazole-4-carboxylate Cyclization->Ester product

Caption: Robinson-Gabriel Synthesis Workflow.

Route 2: The Versatile Van Leusen Reaction

The Van Leusen reaction offers a milder alternative for oxazole synthesis, utilizing a tosylmethyl isocyanide (TosMIC) derivative as a key reagent.[3][4] This method is known for its good functional group tolerance and the ability to be performed under relatively gentle conditions.

Mechanistic Rationale

The reaction initiates with the deprotonation of the isocyanoacetate, which then acts as a nucleophile, attacking the aldehyde. The resulting intermediate undergoes an intramolecular cyclization to form an oxazoline, which then eliminates p-toluenesulfinic acid to yield the oxazole.

Experimental Protocol: Synthesis of Ethyl 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylate
  • In a round-bottom flask, dissolve 3,4-dimethylbenzaldehyde (1.0 eq) and ethyl isocyanoacetate (1.1 eq) in a suitable solvent like methanol or tetrahydrofuran.

  • Add a base, such as potassium carbonate (1.5 eq), to the mixture.

  • Stir the reaction at room temperature or with gentle heating (reflux) for 2-6 hours, monitoring the progress by TLC.

  • Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to obtain the desired ethyl ester.

Workflow Diagram

Van_Leusen Aldehyde 3,4-Dimethyl- benzaldehyde Reaction Van Leusen Reaction (K₂CO₃, MeOH) Aldehyde->Reaction Isocyanide Ethyl isocyanoacetate Isocyanide->Reaction Ester product Ethyl 2-(3,4-Dimethyl-phenyl) -oxazole-4-carboxylate Reaction->Ester product

Caption: Van Leusen Oxazole Synthesis Workflow.

Route 3: The Efficient One-Pot Synthesis from Carboxylic Acid

Recent advancements have led to the development of highly efficient one-pot procedures for the synthesis of oxazoles directly from carboxylic acids.[6] This approach is particularly attractive due to its operational simplicity and high yields.

Mechanistic Rationale

The carboxylic acid is first activated in situ, typically with a triflylpyridinium reagent, to form a highly reactive acylpyridinium salt. This intermediate is then trapped by the deprotonated isocyanoacetate, leading to a cyclization and subsequent dehydration to furnish the oxazole.

Experimental Protocol: Synthesis of Ethyl 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylate
  • To a solution of 3,4-dimethylbenzoic acid (1.0 eq) in dichloromethane, add a triflylpyridinium reagent (e.g., prepared from 4-dimethylaminopyridine and triflic anhydride) (1.1 eq) and a base such as triethylamine (1.5 eq).

  • Stir the mixture for a few minutes at room temperature to ensure the formation of the activated acylpyridinium salt.

  • Add ethyl isocyanoacetate (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography.

Workflow Diagram

One_Pot_Synthesis Carboxylic Acid 3,4-Dimethyl- benzoic acid Reaction One-Pot Reaction (Activating Agent, Base) Carboxylic Acid->Reaction Isocyanide Ethyl isocyanoacetate Isocyanide->Reaction Ester product Ethyl 2-(3,4-Dimethyl-phenyl) -oxazole-4-carboxylate Reaction->Ester product

Caption: One-Pot Synthesis Workflow.

Final Step: Hydrolysis to the Carboxylic Acid

All three routes converge on the synthesis of the ethyl ester of the target molecule. The final step is the hydrolysis of this ester to the desired carboxylic acid.

Experimental Protocol: Hydrolysis of Ethyl 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylate
  • Dissolve the ethyl ester in a mixture of ethanol and water.

  • Add a base, such as sodium hydroxide or lithium hydroxide (2-3 eq), and heat the mixture to reflux for 1-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Conclusion and Recommendation

This guide has provided a comprehensive comparison of three distinct and viable synthetic routes to this compound.

  • The Robinson-Gabriel synthesis remains a reliable, albeit harsh, method suitable for robust substrates.[1]

  • The Van Leusen reaction offers a milder and more versatile alternative, with good functional group tolerance.[3][5]

  • The one-pot synthesis from the carboxylic acid stands out as the most efficient and rapid method, making it highly attractive for high-throughput synthesis and process development.[6]

For researchers prioritizing speed, efficiency, and a streamlined workflow, the one-pot synthesis from 3,4-dimethylbenzoic acid is the recommended approach . While it requires a specific activating agent, the significant reduction in reaction time and operational complexity offers a considerable advantage. The Van Leusen reaction is a strong second choice, particularly when a wider range of commercially available aldehydes is being explored. The Robinson-Gabriel synthesis, while historically significant, is generally less favorable due to its harsher conditions and potentially lower yields for sensitive substrates.

Ultimately, the optimal choice of synthetic route will depend on the specific constraints and objectives of your project, including available starting materials, required scale, and desired purity profile. This guide provides the foundational knowledge and practical protocols to make that decision with confidence.

References

  • Wikipedia. Robinson–Gabriel synthesis. [Link]

  • Li, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

  • Li, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC, 7236943. [Link]

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A Comprehensive Literature Review of the Biological Activities of 2-Aryl-Oxazole-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aryl-oxazole-4-carboxylic acid scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities. This guide provides an in-depth, comparative analysis of the diverse pharmacological properties of these compounds, supported by experimental data and detailed protocols to aid in the rational design of novel therapeutic agents.

Introduction to the 2-Aryl-Oxazole-4-Carboxylic Acid Scaffold

Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.[1] The 2-aryl-oxazole-4-carboxylic acid core, characterized by an aryl group at the 2-position and a carboxylic acid moiety at the 4-position, has proven to be a valuable template for drug discovery. This structural arrangement provides a rigid framework that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties. The diverse biological activities associated with this scaffold underscore its importance in the development of new chemical entities for various therapeutic applications.[1][2]

Anticancer Activity

A significant area of investigation for 2-aryl-oxazole-4-carboxylic acid derivatives has been their potential as anticancer agents. Numerous studies have demonstrated their cytotoxic effects against a range of human cancer cell lines.

Comparative Analysis of In Vitro Cytotoxicity

The anticancer efficacy of these compounds is typically assessed by their half-maximal inhibitory concentration (IC50) values, which represent the concentration required to inhibit 50% of cancer cell growth.

Compound IDAryl SubstituentCancer Cell LineIC50 (µM)
Compound A 4-MethoxyphenylMCF-7 (Breast)5.8
Compound B 3,4-DimethoxyphenylHCT-116 (Colon)3.2
Compound C 4-ChlorophenylA549 (Lung)8.1
Doxorubicin (Ref.) -MCF-7 (Breast)0.9

This table presents a selection of representative data from the literature and is for illustrative purposes.

Some 2-arylbenzoxazole derivatives have shown promising activity against breast (MCF-7) and colon (HCT-116) cancer cell lines.[3] The substitution pattern on the oxazole ring is crucial in determining the biological activities, including anticancer effects.[1][4]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight in a controlled incubator environment.

  • Compound Treatment: The cells are then exposed to serial dilutions of the test compounds (2-aryl-oxazole-4-carboxylic acid derivatives) and incubated for a defined period, typically 48 to 72 hours.

  • MTT Addition: Following incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Determination: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentrations.

MTT_Assay_Workflow MTT Assay Workflow A Seed Cancer Cells B Add Test Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: A stepwise representation of the MTT assay protocol.

Anti-inflammatory Activity

Derivatives of 2-aryl-oxazole-4-carboxylic acid have demonstrated significant anti-inflammatory properties, often attributed to their ability to inhibit key enzymes in the inflammatory cascade.

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

Comparative Analysis of COX-2 Inhibition
Compound IDAryl SubstituentCOX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Compound D 4-Fluorophenyl0.25>400
Compound E 2,4-Dichlorophenyl0.52>200
Celecoxib (Ref.) -0.04375

This table presents a selection of representative data from the literature and is for illustrative purposes.

Certain 2-(2-arylphenyl)benzoxazole derivatives have been identified as selective COX-2 inhibitors with in vivo anti-inflammatory potency comparable to or better than standard drugs like diclofenac and celecoxib.[5]

Experimental Protocol: In Vitro COX Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of COX-1 and COX-2.

  • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

  • Compound Incubation: The test compounds are pre-incubated with each enzyme in a suitable buffer.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Prostaglandin Quantification: The enzymatic reaction produces prostaglandins (e.g., PGE2), which are quantified using methods such as enzyme-linked immunosorbent assay (ELISA).

  • IC50 Calculation: The IC50 value is determined by measuring the concentration-dependent inhibition of prostaglandin production.

COX_Inhibition_Pathway Mechanism of COX Inhibition Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (Inflammation) COX2->PGs Inhibitor 2-Aryl-Oxazole-4-Carboxylic Acid Inhibitor->COX2 Inhibition

Caption: Simplified pathway of inflammatory prostaglandin synthesis and its inhibition.

Antimicrobial Activity

The 2-aryl-oxazole-4-carboxylic acid scaffold has also been explored for its antimicrobial potential against a variety of pathogenic bacteria and fungi.

Comparative Analysis of Antibacterial Activity

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro potency of an antimicrobial agent.

Compound IDAryl SubstituentTarget OrganismMIC (µg/mL)
Compound F 4-NitrophenylStaphylococcus aureus8
Compound G 2,4-DichlorophenylEscherichia coli16
Ciprofloxacin (Ref.) -Escherichia coli0.015

This table presents a selection of representative data from the literature and is for illustrative purposes.

Studies have shown that certain oxazole derivatives exhibit potent antibacterial activity.[1] For instance, some 2,5-disubstituted-1,3,4-oxadiazoles have demonstrated notable antibacterial and antifungal properties.[6] The presence of specific substituents on the aryl ring can significantly influence the antimicrobial spectrum and potency.[7]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared in a suitable broth medium.

  • Compound Dilution: The test compounds are serially diluted in the broth within a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Reading: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

MIC_Determination_Workflow MIC Determination Workflow A Prepare Bacterial Inoculum C Inoculate Microplate A->C B Serially Dilute Compounds B->C D Incubate Plate C->D E Read and Record MIC D->E

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid (CAS No. 885273-82-5)[1][2]. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on a conservative assessment of its chemical structure—an aromatic oxazole carboxylic acid—and data from analogous compounds.[3][4][5] Adherence to these guidelines is crucial for ensuring personnel safety, environmental protection, and regulatory compliance.

Hazard Assessment and Initial Precautions

Given its structure, this compound should be treated as a hazardous chemical. Structurally similar compounds, such as other oxazole-4-carboxylic acid derivatives, are known to cause skin, eye, and respiratory irritation.[6][7][8][9] Therefore, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) in a controlled environment.

Personal Protective Equipment (PPE)

A thorough risk assessment should precede any handling of this compound. The minimum required PPE includes:

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Safety glasses with side shields or tight-sealing safety goggles.Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 is essential to protect against dust particles and potential splashes.[6][10]
Skin Protection Chemical-resistant gloves (e.g., Nitrile). A lab coat must be worn.Prevents direct skin contact, which may cause irritation.[9][10] Always inspect gloves before use.[7]
Respiratory Protection Use in a well-ventilated area, preferably a certified chemical fume hood.Minimizes the risk of inhaling fine particulates.[3][6]
Engineering Controls

All handling and preparation for disposal of this compound should be conducted in a well-ventilated laboratory, with preference given to a chemical fume hood to minimize inhalation exposure.[4][6] An eyewash station and safety shower must be readily accessible.[6]

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is that it must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4]

Step 1: Waste Segregation and Containerization
  • Identify and Segregate: Clearly identify the waste as "this compound". Segregate this solid waste from other waste streams to prevent accidental reactions.[10]

  • Select Appropriate Container: Use a dedicated, sealable, and clearly labeled container for solid hazardous chemical waste. The container must be made of a material compatible with organic acids and aromatic compounds.[3] Ensure the container is in good condition, free from leaks or contamination.

Step 2: Waste Labeling

Proper labeling is a critical component of safe waste management. The waste container must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The CAS Number: "885273-82-5"

  • An indication of the hazards (e.g., "Irritant," "Handle with Caution")

  • The accumulation start date

  • The name of the principal investigator or laboratory contact

Step 3: Storage Pending Disposal
  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and under the control of the laboratory personnel.[11] The storage area should be away from sources of ignition and incompatible materials.[12]

  • Container Management: Keep the waste container tightly closed except when adding waste.[12][13]

Step 4: Final Disposal
  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional protocols for waste transfer.

  • Regulatory Compliance: Chemical waste generators are responsible for ensuring that waste is characterized and disposed of in accordance with local, state, and federal regulations.[7] This typically involves disposal at an approved waste disposal plant through a licensed hazardous waste contractor.[13][14]

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill Cleanup: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into the designated hazardous waste container.[6][8] Clean the affected area thoroughly. For larger spills, evacuate the area and contact your institution's EHS department immediately.[13]

  • In Case of Contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8]

    • Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[6][13]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

Disposal Workflow Diagram

The following diagram outlines the decision-making process and necessary steps for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Containment cluster_storage Storage & Final Disposal cluster_emergency Emergency Protocol start Start: Need to Dispose of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs exposure Personnel Exposure fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate from Incompatible Wastes fume_hood->segregate container Select a Compatible, Sealable Waste Container label_waste Label Container: 'Hazardous Waste', Chemical Name, CAS No., Hazards container->label_waste store Store Sealed Container in Satellite Accumulation Area label_waste->store segregate->container contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end spill_response Follow Spill Cleanup Procedure spill->spill_response Yes first_aid Administer First Aid & Seek Medical Attention exposure->first_aid Yes

Caption: Workflow for the safe disposal of this compound.

Conclusion

The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. By following this comprehensive guide for the disposal of this compound, researchers can ensure they are protecting themselves, their colleagues, and the environment, while maintaining full regulatory compliance. Always consult your institution's specific EHS protocols and, when available, the manufacturer's Safety Data Sheet.

References

  • Echemi. (n.d.). This compound.
  • Nanjing Chemlin Chemical Co., Ltd. (n.d.). This compound, 885273-82-5.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • BenchChem. (2025). Proper Disposal of 2-(p-Tolyl)oxazole: A Guide for Laboratory Professionals.
  • BenchChem. (2025). Proper Disposal of 4-propyl-1,3-oxazole: A Step-by-Step Guide for Laboratory Professionals.
  • BenchChem. (2025). Proper Disposal of Oxazole-4-carboximidamide: A Step-by-Step Guide for Laboratory Professionals.
  • Fisher Scientific. (2021). Safety Data Sheet: Oxazole-4-carboxylic acid.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Chemicalbook. (n.d.). This compound ETHYL ESTER.
  • LookChem. (n.d.). 2-(3,5-DIMETHYL-PHENYL)-OXAZOLE-4-CARBOXYLIC ACID.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet: 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid.
  • WIT Press. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic.
  • Apollo Scientific. (2023). Safety Data Sheet: 5-Phenyl-1,3-oxazole-4-carboxylic acid.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • MDPI. (2025). Removal of Aromatic Compounds from Wastewater of “Rubizhanskyi” Storage Facility Using Carbon Adsorbents.
  • Fisher Scientific. (2023). Safety Data Sheet: 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid.
  • Royal Society of Chemistry. (2025).
  • Boston University. (2016). Chemical Waste Management Guide. Retrieved from Boston University Environmental Health & Safety website.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Oxazole.
  • ACS Publications. (2026). Advanced H-Beta Zeolite Catalysis for Selective Benzene Production from Sulfur-Containing PPS Plastic Waste. ACS Sustainable Chemistry & Engineering.
  • BASF. (2025). Safety Data Sheet.
  • BenchChem. (2025). Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and drug development professionals, the integrity of our work is inextricably linked to the safety of our practices. When handling novel or specialized compounds like 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid (CAS No. 885273-82-5), a robust and evidence-based approach to personal protection is not merely a procedural formality; it is the bedrock of responsible innovation.

This guide provides essential, immediate safety and logistical information for handling this compound. While a specific, verified Safety Data Sheet (SDS) for this exact molecule is not publicly available, a comprehensive hazard assessment can be expertly extrapolated from structurally analogous oxazole-carboxylic acids.[1][2][3] This document synthesizes data from these related compounds to establish a rigorous personal protective equipment (PPE) and handling protocol, ensuring you are equipped with field-proven, actionable intelligence.

Hazard Assessment: An Evidence-Based Profile

Based on the hazard classifications of similar chemical structures, this compound should be handled as a substance that poses the following potential risks:

  • Skin Corrosion/Irritation (Category 2): Expected to cause skin irritation upon direct contact.[1][4][5]

  • Serious Eye Damage/Eye Irritation (Category 2): Poses a risk of causing serious eye irritation.[1][2][6]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][3]

  • Acute Oral Toxicity (Category 4): May be harmful if swallowed.[1][3]

These classifications necessitate a multi-faceted PPE strategy to create a reliable barrier between the researcher and the chemical.

Core PPE Directive: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all checklist but a dynamic risk assessment. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.

Protection Area Required Equipment Standards & Specifications Causality and Rationale
Eye & Face Protection Chemical Safety GogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][7]Protects against accidental splashes and airborne dust particles, which can cause serious eye irritation.[1][6] Goggles provide a full seal around the eyes, unlike safety glasses.
Hand Protection Nitrile or Butyl Rubber GlovesInspect for tears or holes before each use.[1][3]Provides a chemical-resistant barrier to prevent skin irritation.[8] Nitrile is recommended for its broad resistance to many laboratory chemicals, including acids.[9]
Skin & Body Protection Long-sleeved Laboratory CoatShould be fully buttoned.Protects skin on the arms and torso from incidental contact and minor spills.[3]
Respiratory Protection Use within a Chemical Fume HoodEnsure adequate ventilation.[2][5]As the compound may cause respiratory irritation, all handling of the solid that could generate dust (e.g., weighing, transferring) must be performed in a ventilated enclosure to minimize inhalation risk.[1][10]

Operational Protocols: From Preparation to Disposal

Adherence to a systematic workflow is critical for safety. The following protocols provide step-by-step guidance for key operations.

PPE Donning and Doffing Sequence

Proper sequencing minimizes the risk of cross-contamination.

Caption: Correct sequence for donning and doffing PPE.

Safe Handling: Weighing and Transfer
  • Preparation: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.

  • PPE Confirmation: Don all required PPE as per the sequence outlined in Section 3.1.

  • Handling: Conduct all manipulations of the solid compound, including weighing and transferring, deep within the fume hood to contain any dust.

  • Post-Handling: After handling, wipe down the spatula and any surfaces with a damp cloth. Wash hands thoroughly with soap and water after removing gloves.[4][5]

Emergency Protocol: Small Spill Management

In the event of a small spill (<5g) outside of a fume hood, immediate and correct action is crucial.

  • Alert & Evacuate: Alert personnel in the immediate area.

  • Assess: If the spill produces significant dust, evacuate the area and consult your institution's safety officer.

  • Contain: For a minor spill with minimal dust, carefully cover the spill with a damp paper towel to avoid aerosolizing the powder.

  • Clean: Gently wipe the area from the outside-in, placing the contaminated materials into a sealed bag for disposal.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Dispose of the sealed bag as hazardous chemical waste according to institutional guidelines.[8]

Spill_Response Start Small Spill Occurs (<5g) Alert Alert Personnel in Immediate Area Start->Alert Assess Assess Dust Generation Alert->Assess Evacuate Evacuate Area & Contact Safety Officer Assess->Evacuate Significant Dust Contain Cover Spill with Damp Paper Towel Assess->Contain Minimal Dust Clean Clean Spill (Outside-In) Contain->Clean Bag Place Waste in Sealed Bag Clean->Bag Decontaminate Decontaminate Area with Soap & Water Bag->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for managing a small chemical spill.

Disposal and Decontamination Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Segregation: All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, must be segregated into a dedicated, clearly labeled hazardous waste container.[8]

  • Containerization: Ensure the waste container is sealed to prevent the release of dust or vapors.

  • Regulatory Compliance: Disposal of the container must adhere to all local, regional, and national hazardous waste regulations. Consult your institution's Environmental Health & Safety (EHS) department for specific procedures.[1]

By adhering to these scientifically grounded protocols, you build a framework of safety that protects you, your colleagues, and the integrity of your research.

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. Available from: [Link]

  • LeelineWork. What PPE Should You Wear When Handling Acid 2026?. 2025-01-07. Available from: [Link]

  • Quicktest. Safety equipment, PPE, for handling acids. 2022-08-26. Available from: [Link]

  • Fisher Scientific. SAFETY DATA SHEET: 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid. 2025-12-20. Available from: [Link]

  • Quora. What are personal protective equipment requirements for handling hazardous chemicals during production?. 2022-11-14. Available from: [Link]

  • Fisher Scientific. SAFETY DATA SHEET: 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid. 2023-09-05. Available from: [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.